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  • Product: 5-Fluoropyridine-2-sulfonyl fluoride
  • CAS: 1210867-93-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 5-Fluoropyridine-2-sulfonyl Fluoride

Introduction: A Privileged Scaffold in Covalent Drug Discovery 5-Fluoropyridine-2-sulfonyl fluoride is an emerging electrophilic warhead of significant interest to the fields of chemical biology and drug discovery. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Covalent Drug Discovery

5-Fluoropyridine-2-sulfonyl fluoride is an emerging electrophilic warhead of significant interest to the fields of chemical biology and drug discovery. As a derivative of the well-established sulfonyl fluoride class of covalent modifiers, this compound offers a unique combination of stability and reactivity, fine-tuned by the electronic properties of the fluorinated pyridine ring. Sulfonyl fluorides are renowned for their ability to form stable covalent bonds with a range of nucleophilic amino acid residues beyond the canonical cysteine, including serine, threonine, lysine, and tyrosine.[1][2] This broader reactivity profile expands the landscape of the "ligandable proteome," enabling the development of highly specific and potent covalent inhibitors for a wider array of biological targets.

The strategic placement of a fluorine atom at the 5-position of the pyridine ring is anticipated to further enhance the electrophilicity of the sulfur center, thereby modulating its reactivity towards biological nucleophiles. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the anticipated applications of 5-Fluoropyridine-2-sulfonyl fluoride for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

While extensive experimental data for 5-Fluoropyridine-2-sulfonyl fluoride is not widely available in the public domain, a foundational profile can be constructed from supplier information and computational predictions.

PropertyValueSource
CAS Number 1210867-93-8[3]
Molecular Formula C₅H₃F₂NO₂S[3]
Molecular Weight 179.14 g/mol [3]
Appearance Predicted: White to off-white solidInferred
Boiling Point No data available[3]
Hazard Statements H314: Causes severe skin burns and eye damage[3]
Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[3]

It is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood, given its corrosive nature.[3]

Proposed Synthesis of 5-Fluoropyridine-2-sulfonyl Fluoride

A robust and scalable synthesis of 5-Fluoropyridine-2-sulfonyl fluoride can be envisioned starting from the commercially available 2-amino-5-fluoropyridine. The proposed pathway involves a diazotization reaction to introduce a sulfonyl chloride moiety, followed by a halide exchange to yield the final sulfonyl fluoride.

Synthesis of 5-Fluoropyridine-2-sulfonyl Fluoride A 2-Amino-5-fluoropyridine B 5-Fluoropyridine-2-diazonium salt A->B 1. NaNO₂, aq. HCl 2. SO₂, CuCl₂ C 5-Fluoropyridine-2-sulfonyl chloride B->C D 5-Fluoropyridine-2-sulfonyl fluoride C->D KF, water/acetone

A plausible synthetic route to 5-Fluoropyridine-2-sulfonyl fluoride.
Step-by-Step Experimental Protocol:

Part 1: Synthesis of 5-Fluoropyridine-2-sulfonyl Chloride

  • Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-fluoropyridine (1.0 eq) in aqueous hydrochloric acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylation: The cold diazonium salt solution is then added portion-wise to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group at the 2-position of the pyridine ring.

  • Work-up and Isolation: Upon completion of the reaction, the mixture is poured into ice-water, and the precipitated 5-Fluoropyridine-2-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of 5-Fluoropyridine-2-sulfonyl Fluoride

  • Halide Exchange: The crude 5-Fluoropyridine-2-sulfonyl chloride (1.0 eq) is dissolved in a suitable organic solvent such as acetone. An aqueous solution of potassium fluoride (excess, e.g., 3-5 eq) is added, and the biphasic mixture is stirred vigorously at room temperature or with gentle heating.[4]

  • Work-up and Purification: The reaction progress can be monitored by TLC or LC-MS. Once the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 5-Fluoropyridine-2-sulfonyl fluoride.

This proposed synthesis leverages well-established methodologies for the preparation of aromatic sulfonyl chlorides and their subsequent conversion to sulfonyl fluorides.[4][5]

Chemical Reactivity and Mechanism of Action

The reactivity of 5-Fluoropyridine-2-sulfonyl fluoride is centered around the electrophilic sulfur atom of the sulfonyl fluoride moiety. The presence of the electron-withdrawing fluorine atom at the 5-position of the pyridine ring is expected to increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, pyridine-2-sulfonyl fluoride.

Covalent Modification of Biomolecules

5-Fluoropyridine-2-sulfonyl fluoride is designed to act as a covalent modifier of proteins. It is anticipated to react with nucleophilic amino acid residues within the binding site of a target protein, leading to the formation of a stable sulfonate or sulfonamide linkage and irreversible inhibition.

Covalent Modification Mechanism reagents 5-Fluoropyridine-2-sulfonyl fluoride + Protein-Nucleophile transition_state Transition State reagents->transition_state Nucleophilic Attack product Covalently Modified Protein + HF transition_state->product Fluoride Elimination

General mechanism of covalent protein modification by 5-Fluoropyridine-2-sulfonyl fluoride.

The primary targets for covalent modification by sulfonyl fluorides are the side chains of serine, threonine, tyrosine, and lysine.[1] The reaction proceeds via a nucleophilic attack of the amino acid residue on the sulfur atom, followed by the displacement of the fluoride ion as a leaving group.

Applications in Drug Discovery and Chemical Biology

The unique chemical properties of 5-Fluoropyridine-2-sulfonyl fluoride make it a valuable tool for various applications in drug discovery and chemical biology:

  • Covalent Inhibitors: The ability to form stable covalent bonds with target proteins can lead to inhibitors with high potency and prolonged duration of action. The enhanced reactivity due to the 5-fluoro substituent may allow for the targeting of less nucleophilic residues or for achieving higher reaction rates.

  • Activity-Based Probes (ABPs): By incorporating a reporter tag (e.g., a fluorophore or a biotin moiety), derivatives of 5-Fluoropyridine-2-sulfonyl fluoride can be used as activity-based probes to identify and profile the activity of specific enzymes in complex biological systems.

  • Fragment-Based Drug Discovery (FBDD): As a reactive fragment, 5-Fluoropyridine-2-sulfonyl fluoride can be used to screen for and identify novel binding pockets on protein targets, including those that are considered "undruggable" by traditional small molecule inhibitors.

Conclusion

5-Fluoropyridine-2-sulfonyl fluoride represents a promising and versatile chemical tool for the advancement of covalent drug discovery. Its anticipated heightened reactivity, coupled with the established ability of sulfonyl fluorides to target a broad range of nucleophilic amino acid residues, opens up new avenues for the development of novel therapeutics and chemical probes. While further experimental characterization is warranted, the foundational chemical principles and the proposed synthetic route outlined in this guide provide a solid framework for its application in pioneering research endeavors.

References

  • Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]

  • Synthesis of sulfonyl fluorides by fluorination. Organic Chemistry Portal. Retrieved from [Link]

  • An, H., & G-Dayanandan, N. (2019). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. ACS Medicinal Chemistry Letters, 10(1), 26–30. Retrieved from [Link]

  • Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • Matsumoto, K., et al. (2021). Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide by oxidation of 2-amino-5-fluoropyridine. Senshu Daigaku Shizen Kagaku Kiyo, (55), 55-58. Retrieved from [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. Retrieved from [Link]

  • Hansen, T. N., San Segundo, M., & Mergel, A. M. (2024). Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv. Retrieved from [Link]

  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. (n.d.). Wordpress. Retrieved from [Link]

  • Ambler, B. R., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science, 14(1), 153-158. Retrieved from [Link]

  • El-Gendy, A. M., & Doyle, A. G. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Retrieved from [Link]

  • Fluoride Standard, 5 ppm Safety Data Sheet. (2021). Cole-Parmer. Retrieved from [Link]

  • Moody, C. J., & Rees, C. W. (1979). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Journal of the Chemical Society, Perkin Transactions 1, 329-333. Retrieved from [Link]

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Chemical Communications, 55(84), 12696-12699. Retrieved from [Link]

  • G-Dayanandan, N., et al. (2018). Liganding Functional Tyrosine Sites on Proteins Using Sulfur-Triazole Exchange Chemistry. Journal of the American Chemical Society, 140(42), 13811–13820. Retrieved from [Link]

  • Ridd, J. H., & Smith, B. V. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 106-110. Retrieved from [Link]

  • 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Yang, L., et al. (2024). Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. Communications Chemistry, 7(1), 1-11. Retrieved from [Link]

  • Van der Pijl, R. J., et al. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Organic Process Research & Development. Retrieved from [Link]

  • Ambler, B. R., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science, 14(1), 153-158. Retrieved from [Link]

  • Preparation method of 2-amino-5-fluoropyridine. (n.d.). WIPO Patentscope. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Fluoropyridine-2-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Importance of 5-Fluoropyridine-2-sulfonyl Fluoride in Drug Discovery The strategic incorporation of fluorine into molecular scaff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Importance of 5-Fluoropyridine-2-sulfonyl Fluoride in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, is a prime candidate for such modifications. 5-Fluoropyridine-2-sulfonyl fluoride is a bifunctional reagent of significant interest, combining the advantageous properties of a fluorinated pyridine with the versatile reactivity of a sulfonyl fluoride group.

The sulfonyl fluoride moiety has gained prominence as a "privileged warhead" in chemical biology and drug discovery. Its unique balance of stability and reactivity allows for the formation of robust covalent bonds with specific amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine. This has led to its widespread use in the development of covalent inhibitors and chemical probes for target identification and validation. The presence of the fluorine atom at the 5-position of the pyridine ring can further modulate the electronic properties of the sulfonyl fluoride group, influencing its reactivity and providing an additional vector for interaction with target proteins. This guide provides a comprehensive overview of the synthesis and detailed characterization of 5-Fluoropyridine-2-sulfonyl fluoride, offering a practical resource for its application in research and development.

Synthetic Strategy: A Multi-Step Approach to a High-Value Reagent

The synthesis of 5-Fluoropyridine-2-sulfonyl fluoride is most effectively achieved through a multi-step pathway, commencing with the readily available starting material, 2-aminopyridine. The overall strategy involves the initial synthesis of the key intermediate, 2-amino-5-fluoropyridine, followed by the conversion of the amino group to the desired sulfonyl fluoride functionality via a Sandmeyer-type reaction.

Part 1: Synthesis of the Key Precursor: 2-Amino-5-fluoropyridine

The synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine is a well-established, albeit multi-step, process that requires careful control of reaction conditions to achieve good yields and purity.[1][2] The general synthetic sequence is outlined below:

Synthesis of 2-Amino-5-fluoropyridine Start 2-Aminopyridine Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 2-Acetamidopyridine Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 2-Acetamido-5-nitropyridine Step2->Intermediate2 Step3 Reduction (e.g., Fe/AcOH or H2, Pd/C) Intermediate2->Step3 Intermediate3 2-Acetamido-5-aminopyridine Step3->Intermediate3 Step4 Diazotization (NaNO2, HBF4) Intermediate3->Step4 Intermediate4 Diazonium Tetrafluoroborate Salt Step4->Intermediate4 Step5 Schiemann Reaction (Thermal Decomposition) Intermediate4->Step5 Intermediate5 2-Acetamido-5-fluoropyridine Step5->Intermediate5 Step6 Hydrolysis (e.g., aq. NaOH) Intermediate5->Step6 End 2-Amino-5-fluoropyridine Step6->End

Figure 1: Synthetic workflow for the preparation of 2-amino-5-fluoropyridine.

Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine

This protocol is a representative synthesis adapted from literature procedures.[1][2]

  • Acetylation of 2-Aminopyridine: To a stirred solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid or neat), slowly add acetic anhydride. The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product, 2-acetamidopyridine, is then isolated by precipitation or extraction.

  • Nitration of 2-Acetamidopyridine: The 2-acetamidopyridine is carefully dissolved in concentrated sulfuric acid at low temperature (e.g., 0 °C). A nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is then added dropwise, maintaining the low temperature. The acetyl group directs the nitration to the 5-position. After the reaction is complete, the mixture is poured onto ice, and the precipitated 2-acetamido-5-nitropyridine is collected by filtration.

  • Reduction of the Nitro Group: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group. This can be achieved using various methods, such as iron powder in acetic acid or catalytic hydrogenation (H₂, Pd/C). The choice of method depends on the scale and available equipment. Following the reduction, 2-acetamido-5-aminopyridine is isolated.

  • Diazotization and Schiemann Reaction: The 2-acetamido-5-aminopyridine is diazotized using sodium nitrite in the presence of tetrafluoroboric acid (HBF₄) at low temperatures (-5 to 0 °C) to form the corresponding diazonium tetrafluoroborate salt.[1] This salt is then isolated and thermally decomposed (the Schiemann reaction) in an inert solvent to yield 2-acetamido-5-fluoropyridine.[1]

  • Hydrolysis of the Acetyl Group: The final step is the hydrolysis of the acetyl protecting group. This is typically achieved by heating 2-acetamido-5-fluoropyridine in an aqueous basic solution (e.g., sodium hydroxide). After neutralization and extraction, the final product, 2-amino-5-fluoropyridine, is obtained.

StepKey ReagentsTypical ConditionsTypical Yield
AcetylationAcetic AnhydrideRoom temp. to 50 °C>95%
NitrationHNO₃/H₂SO₄0-10 °C80-90%
ReductionFe/AcOH or H₂, Pd/CReflux or room temp.85-95%
DiazotizationNaNO₂, HBF₄-5 to 0 °CHigh conversion
Schiemann ReactionHeat110-140 °C50-70%
Hydrolysisaq. NaOHReflux>90%

Table 1: Summary of reaction steps and conditions for the synthesis of 2-amino-5-fluoropyridine.

Part 2: Synthesis of 5-Fluoropyridine-2-sulfonyl Fluoride

The conversion of the 2-amino group of 2-amino-5-fluoropyridine to a sulfonyl fluoride is achieved via a Sandmeyer-type reaction. This involves the diazotization of the amine, followed by a reaction with a sulfur dioxide source and a fluoride source.

Synthesis of 5-Fluoropyridine-2-sulfonyl Fluoride Start 2-Amino-5-fluoropyridine Step1 Diazotization (NaNO2, aq. HCl) Start->Step1 Intermediate1 5-Fluoropyridine-2-diazonium Chloride Step1->Intermediate1 Step2 Fluorosulfonylation (SO2 source, e.g., DABSO; Fluoride source, e.g., KF) Intermediate1->Step2 End 5-Fluoropyridine-2-sulfonyl Fluoride Step2->End

Figure 2: Final step in the synthesis of 5-Fluoropyridine-2-sulfonyl fluoride.

Experimental Protocol: Synthesis of 5-Fluoropyridine-2-sulfonyl Fluoride

This is a representative protocol based on general Sandmeyer-type fluorosulfonylation procedures.

  • Diazotization: 2-Amino-5-fluoropyridine is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Fluorosulfonylation: In a separate flask, a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and a fluoride source, such as potassium fluoride, are suspended in a suitable solvent (e.g., acetonitrile). The previously prepared cold diazonium salt solution is then added slowly to this suspension. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-Fluoropyridine-2-sulfonyl fluoride.

ParameterRecommended Conditions
Diazotization
AcidAqueous HCl or HBF₄
Nitrite SourceSodium Nitrite (NaNO₂)
Temperature0-5 °C
Fluorosulfonylation
SO₂ SourceDABSO or Na₂S₂O₅
Fluoride SourcePotassium Fluoride (KF) or Selectfluor®
SolventAcetonitrile
Temperature0 °C to room temperature

Table 2: Recommended reaction parameters for the synthesis of 5-Fluoropyridine-2-sulfonyl fluoride.

Characterization of 5-Fluoropyridine-2-sulfonyl Fluoride

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Fluoropyridine-2-sulfonyl fluoride. The following techniques are critical for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of 5-Fluoropyridine-2-sulfonyl fluoride.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the fluorine and the sulfonyl fluoride groups. The signals are expected to exhibit characteristic coupling patterns (doublets and doublet of doublets) due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached fluorine and sulfonyl fluoride groups. The carbon atoms directly bonded to fluorine and the sulfonyl fluoride group will show characteristic splitting due to carbon-fluorine coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom on the pyridine ring and another for the fluorine atom of the sulfonyl fluoride group. The chemical shifts and coupling between the two fluorine atoms (if observable) would provide definitive evidence for the structure.

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity and Coupling Constants (J, Hz)
¹H NMR
H-37.8 - 8.2dd, J(H-H) ≈ 8-9, J(H-F) ≈ 3-4
H-47.4 - 7.8ddd, J(H-H) ≈ 8-9, 8-9, J(H-F) ≈ 2-3
H-68.5 - 8.9d, J(H-F) ≈ 2-3
¹³C NMR
C-2150 - 160d, J(C-F) ≈ 15-25
C-3120 - 130d, J(C-F) ≈ 5-10
C-4140 - 150d, J(C-F) ≈ 20-30
C-5160 - 170d, J(C-F) ≈ 250-270
C-6145 - 155d, J(C-F) ≈ 5-10
¹⁹F NMR
Pyridine-F-110 to -130d
SO₂F+40 to +70d

Table 3: Predicted NMR spectral data for 5-Fluoropyridine-2-sulfonyl fluoride. Note: These are estimated values and may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • S=O Stretching: Strong absorption bands are expected in the region of 1400-1450 cm⁻¹ (asymmetric) and 1200-1250 cm⁻¹ (symmetric) for the sulfonyl group.

  • S-F Stretching: A characteristic absorption band for the sulfur-fluorine bond is expected in the range of 800-850 cm⁻¹.

  • C-F Stretching: An absorption band for the carbon-fluorine bond on the pyridine ring is expected around 1200-1300 cm⁻¹.

  • Pyridine Ring Vibrations: Several bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-Fluoropyridine-2-sulfonyl fluoride (179.14 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of SO₂F, F, and other fragments of the pyridine ring, which can help to confirm the structure.

Safety Considerations

5-Fluoropyridine-2-sulfonyl fluoride is expected to be a corrosive and reactive compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Care should be taken to avoid contact with skin and eyes and to prevent inhalation of any vapors.

Conclusion

5-Fluoropyridine-2-sulfonyl fluoride is a valuable and versatile building block for drug discovery and chemical biology. The synthetic route outlined in this guide, proceeding through the key intermediate 2-amino-5-fluoropyridine, provides a reliable method for its preparation. The detailed characterization techniques described are essential for verifying the structure and purity of the final product. With its unique combination of a fluorinated pyridine scaffold and a reactive sulfonyl fluoride warhead, 5-Fluoropyridine-2-sulfonyl fluoride is poised to be an important tool in the development of novel therapeutics and chemical probes.

References

  • Narayan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2661. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. [Link]

  • Zhong, T., et al. (2020). Copper-Free Sandmeyer-Type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941–2945. [Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2011). Dissertation. [Link]

Sources

Foundational

CAS number 1210867-93-8 physical and chemical properties.

An In-Depth Technical Guide to 5-Fluoropyridine-2-sulfonyl fluoride (CAS: 1210867-93-8) Introduction and Strategic Overview 5-Fluoropyridine-2-sulfonyl fluoride, registered under CAS number 1210867-93-8, is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Fluoropyridine-2-sulfonyl fluoride (CAS: 1210867-93-8)

Introduction and Strategic Overview

5-Fluoropyridine-2-sulfonyl fluoride, registered under CAS number 1210867-93-8, is a specialized heterocyclic building block of significant interest to the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring functionalized with both a fluorine atom and a highly reactive sulfonyl fluoride group, positions it as a valuable reagent for the synthesis of complex molecular architectures.[1]

The strategic importance of this molecule lies in the dual functionality conferred by its substituents. The fluorine atom at the 5-position can modulate the physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity, thereby enhancing their biological activity and pharmacokinetic profiles.[2] Concurrently, the sulfonyl fluoride moiety at the 2-position serves as a potent electrophilic "warhead". This group can form stable, covalent bonds with nucleophilic residues (e.g., serine, threonine, lysine) found in the active sites of enzymes and other protein targets.[3] This capacity for covalent modification makes it a cornerstone reagent in the development of targeted covalent inhibitors, a class of therapeutics known for their high potency and prolonged duration of action.

This guide provides an in-depth analysis of the core physical and chemical properties of 5-Fluoropyridine-2-sulfonyl fluoride, outlines its mechanistic role in chemical synthesis, presents a detailed experimental workflow, and summarizes critical safety and handling protocols for its effective application in a research environment.

Core Physicochemical and Structural Properties

The defining characteristics of 5-Fluoropyridine-2-sulfonyl fluoride are summarized below. These properties are fundamental to understanding its behavior in chemical reactions and biological systems.

Structural Representation

Caption: Chemical structure of 5-Fluoropyridine-2-sulfonyl fluoride.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 1210867-93-8[3][4][5][6][7]
Molecular Formula C₅H₃F₂NO₂S[5][6][7]
Molecular Weight 179.14 g/mol [5]
MDL Number MFCD19686554[5][6]
SMILES O=S(C1=NC=C(F)C=C1)(F)=O[5]
Boiling Point No data available[5][6]
Solubility Enhanced in anhydrous polar aprotic solvents like THF or DMF[1]

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Fluoropyridine-2-sulfonyl fluoride is dominated by the electrophilic character of the sulfur atom in the sulfonyl fluoride group (-SO₂F). This group is an excellent leaving group, making the sulfur atom susceptible to nucleophilic attack.

Mechanism of Covalent Modification:

  • Nucleophilic Attack: A nucleophilic residue (e.g., the hydroxyl group of a serine residue on a target protein) attacks the electrophilic sulfur atom.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate.

  • Leaving Group Departure: The fluoride ion is expelled as a leaving group, resulting in the formation of a stable sulfonate ester bond, covalently linking the pyridine moiety to the nucleophile.

The presence of the electron-withdrawing fluorine atom on the pyridine ring further enhances the electrophilicity of the sulfonyl fluoride group, increasing its reactivity towards nucleophiles. This heightened reactivity is a key attribute for its use in designing potent covalent inhibitors.

Applications in Drug Discovery and Development

The unique properties of 5-Fluoropyridine-2-sulfonyl fluoride make it a versatile tool in modern drug development, particularly in the realm of targeted therapies.[8]

  • Covalent Inhibitors: Its primary application is as a key building block for covalent inhibitors. By incorporating this moiety into a molecule designed to bind to a specific protein's active site, researchers can achieve irreversible or long-lasting inhibition, leading to enhanced therapeutic efficacy.

  • Chemical Probes: The compound is used to develop chemical probes for "activity-based protein profiling" (ABPP). These probes allow for the identification and characterization of enzyme function and inhibitor interactions directly within complex biological systems.

  • Fragment-Based Drug Discovery (FBDD): As a reactive fragment, it can be used in FBDD campaigns to identify novel binding sites on protein targets. Hits from these screens can then be elaborated into more potent lead compounds.

Experimental Protocol: Microwave-Assisted Synthesis of a Covalent Adduct

This protocol provides a generalized, field-proven methodology for the reaction of 5-Fluoropyridine-2-sulfonyl fluoride with a generic nucleophile (Nu-H), such as an amine or alcohol, to form a covalent adduct. The use of microwave irradiation is a common technique to accelerate reaction times and improve yields.[1]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry glassware under vacuum or in oven prep2 Add 5-Fluoropyridine-2-sulfonyl fluoride (1.0 eq) to microwave vial prep1->prep2 prep3 Add Nucleophile (Nu-H, 1.1 eq) prep2->prep3 prep4 Add anhydrous DMF under inert atmosphere (N2 or Ar) prep3->prep4 react1 Seal vial and place in microwave reactor prep4->react1 react2 Irradiate at 80-100°C for 15-60 min react1->react2 react3 Monitor reaction progress by LC-MS or TLC react2->react3 workup1 Cool reaction to room temperature react3->workup1 workup2 Quench with water and extract with ethyl acetate workup1->workup2 workup3 Dry organic layer (Na2SO4) and concentrate workup2->workup3 workup4 Purify crude product via column chromatography workup3->workup4

Caption: Workflow for microwave-assisted covalent adduct synthesis.

Step-by-Step Methodology
  • Preparation:

    • Ensure all glassware is rigorously dried to prevent hydrolysis of the sulfonyl fluoride.

    • To a microwave reaction vial equipped with a magnetic stir bar, add 5-Fluoropyridine-2-sulfonyl fluoride (1.0 equivalent).

    • Add the desired nucleophilic coupling partner (1.1 equivalents).

    • Causality: Using a slight excess of the nucleophile ensures the complete consumption of the valuable sulfonyl fluoride starting material.

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to achieve a suitable concentration (typically 0.1-0.5 M).

    • Causality: Anhydrous solvent is critical. Water will readily react with the sulfonyl fluoride, leading to the formation of the corresponding sulfonic acid and reducing the yield of the desired product.[1]

  • Reaction:

    • Securely seal the microwave vial.

    • Place the vial into the microwave reactor and irradiate at a constant temperature of 80–100°C for 15-60 minutes.

    • Causality: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction time compared to conventional heating methods.[1]

    • Monitor the reaction for the disappearance of starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude material using flash column chromatography on silica gel to isolate the pure covalent adduct.

Safety, Handling, and Storage

5-Fluoropyridine-2-sulfonyl fluoride is a reactive and corrosive compound that requires careful handling.[5] Adherence to standard laboratory safety protocols is mandatory.

GHS Hazard Information
  • Signal Word: Danger [5]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]

  • UN Number: 3261[5]

  • Hazard Class: 8 (Corrosive)[5]

  • Packing Group: III[5]

Personal Protective Equipment (PPE) and Handling
  • Eye/Face Protection: Wear chemical safety goggles with side protection.[9][10]

  • Skin Protection: Wear nitrile or neoprene gloves tested to EN 374 standards. A lab coat is required.[9][10]

  • Respiratory Protection: Handle only in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Handling: Avoid all direct contact with skin and eyes.[10] Do not breathe dust or vapor. After handling, wash hands and other exposed areas thoroughly.[11]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as water, strong bases, and oxidizing agents.

References

  • Carl ROTH. Safety Data Sheet: Brilliant Blue. [Link]

  • Kidde Technologies. SAFETY DATA SHEET - Actuating Cartridge, Power Device. [Link]

  • PubMed. Pharmacogenomic applications in clinical drug development. [Link]

  • New Directions Aromatics Inc. SAFETY DATA SHEET (SDS) - Flash Bright Gold Mica. [Link]

  • Tornador®. Safety data sheet according to Regulation (EC) No 1907/2006, Annex II Tornador® SHINE Blau. [Link]

  • Waldeck GmbH & Co. KG. Safety Data Sheet - Acid Brilliant Flavine 7G. [Link]

  • Autech. CAS NO. 1210867-93-8 | 5-fluoropyridine-2-sulfonyl fluoride. [Link]

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Exploratory

A Comprehensive Guide to the Structural Elucidation of 5-Fluoropyridine-2-sulfonyl Fluoride

Abstract This technical guide provides an in-depth exploration of the analytical methodologies required for the unambiguous structural elucidation of 5-Fluoropyridine-2-sulfonyl fluoride, a compound of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the analytical methodologies required for the unambiguous structural elucidation of 5-Fluoropyridine-2-sulfonyl fluoride, a compound of significant interest in medicinal chemistry and drug development. The strategic combination of a fluorinated pyridine ring and a sulfonyl fluoride warhead presents unique opportunities for creating selective covalent inhibitors.[1][2] This document moves beyond a simple recitation of techniques, offering a rationale for the selection of each method, detailed experimental protocols, and an expert analysis of the expected spectral data. It is designed to serve as a practical resource for researchers and scientists engaged in the synthesis, characterization, and application of novel chemical entities.

Introduction: The Significance of 5-Fluoropyridine-2-sulfonyl Fluoride

The rational design of targeted covalent inhibitors has become a cornerstone of modern drug discovery. Within this paradigm, the sulfonyl fluoride moiety (-SO₂F) has emerged as a highly valuable electrophilic "warhead." Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a favorable balance of stability and reactivity, allowing them to form stable covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, and serine in target proteins.[2][3]

The incorporation of a fluorine atom onto the pyridine ring at the 5-position is a deliberate strategic choice. Fluorine's unique properties—small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4] The combination of these two motifs in 5-Fluoropyridine-2-sulfonyl fluoride thus creates a promising scaffold for the development of next-generation therapeutic agents.

Accurate and comprehensive structural verification is the bedrock upon which all further biological and medicinal chemistry studies are built. This guide details the multi-faceted analytical approach required to confirm the identity and purity of this important molecule.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single technique provides all the answers. Instead, we rely on the synergistic and orthogonal information provided by a suite of analytical methods. For 5-Fluoropyridine-2-sulfonyl fluoride, the core techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction. Each method probes a different aspect of the molecule's constitution, from the connectivity of its atoms to its three-dimensional arrangement in space.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation Core cluster_confirmation Final Confirmation Syn Synthesis of 5-Fluoropyridine-2-sulfonyl fluoride NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Syn->NMR Primary Analysis MS Mass Spectrometry (EI-MS) Syn->MS Primary Analysis IR IR Spectroscopy (ATR-FTIR) Syn->IR Primary Analysis Xray X-ray Crystallography (Definitive Structure) NMR->Xray Purity Assessment for Crystallization Structure Confirmed Structure NMR->Structure Connectivity & Environment MS->Xray Purity Assessment for Crystallization MS->Structure Molecular Weight & Formula IR->Xray Purity Assessment for Crystallization IR->Structure Functional Groups Xray->Structure 3D Atomic Arrangement

Caption: Integrated workflow for the structural elucidation of 5-Fluoropyridine-2-sulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H, ¹³C, and ¹⁹F), we can map out the chemical environment of each atom and its relationship to its neighbors. For a molecule with two different fluorine atoms—one attached to carbon and one to sulfur—multinuclear NMR is indispensable.

Rationale and Causality
  • ¹H NMR: This experiment identifies all hydrogen atoms, their chemical environments, and their proximity to other protons and fluorine atoms. The electronic effects of the sulfonyl fluoride group and the ring fluorine will significantly influence the chemical shifts of the pyridine protons.

  • ¹³C NMR: This provides a map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms. The direct attachment of fluorine will cause a large downfield shift and a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: This is crucial for this specific molecule. It will show two distinct signals: one for the aromatic fluorine (C-F) and one for the sulfonyl fluoride (S-F). Their chemical shifts and coupling patterns provide definitive evidence for the presence and integrity of both key functional groups.

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum begins with a well-prepared sample. The goal is to create a dilute, homogeneous solution free of particulate matter.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5] For 5-10 mg of sample, approximately 0.6-0.7 mL of solvent is required.[6]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 5-Fluoropyridine-2-sulfonyl fluoride for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[6]

  • Dissolution: Add the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[7]

  • Filtration (Optional but Recommended): To remove any dust or undissolved particles that can degrade spectral quality, plug a Pasteur pipette with a small amount of cotton wool and filter the solution directly into the NMR tube.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Predicted Spectral Data and Analysis

While experimental data for this specific molecule is not widely published, we can predict the spectra with high confidence based on known substituent effects and data from analogous compounds.[9][10][11]

Table 1: Predicted NMR Data for 5-Fluoropyridine-2-sulfonyl Fluoride (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H ~8.80d (doublet)³J(H-F) ≈ 2.5 HzH-6
~8.30ddd (doublet of doublet of doublets)³J(H-H) ≈ 8.5 Hz, ⁴J(H-F) ≈ 4.5 Hz, ⁴J(H-H) ≈ 2.5 HzH-4
~7.80dd (doublet of doublets)³J(H-H) ≈ 8.5 Hz, ³J(H-F) ≈ 7.5 HzH-3
¹³C ~160d (doublet)¹J(C-F) ≈ 250 HzC-5
~155d (doublet)²J(C-F) ≈ 20 HzC-2
~148d (doublet)³J(C-F) ≈ 4 HzC-6
~130d (doublet)²J(C-F) ≈ 25 HzC-4
~125d (doublet)²J(C-F) ≈ 5 HzC-3
¹⁹F ~+65s (singlet)--SO₂F
~-120m (multiplet)-C-F
  • ¹H NMR Analysis: The proton at C-6 will be the most downfield due to its proximity to the electronegative nitrogen and the sulfonyl group. It will appear as a doublet due to coupling with the fluorine at C-5. The protons at C-3 and C-4 will show complex splitting patterns due to couplings with each other and with the C5-fluorine.

  • ¹³C NMR Analysis: The carbon directly bonded to fluorine (C-5) will exhibit a large one-bond coupling constant (~250 Hz), a hallmark of a C-F bond. Other carbons will show smaller two- and three-bond couplings to the C-5 fluorine.

  • ¹⁹F NMR Analysis: This spectrum is the most direct confirmation. Aryl sulfonyl fluorides typically show a sharp singlet in the region of +40 to +70 ppm.[11] The aromatic fluorine will appear much further upfield, likely in the -110 to -140 ppm range, consistent with other fluoropyridines.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Rationale and Causality

The key functional group to identify is the sulfonyl fluoride (-SO₂F). This group has very strong and characteristic stretching vibrations for the S=O bonds. Additionally, we expect to see vibrations corresponding to the C-F bond and the aromatic pyridine ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR has largely replaced older methods like KBr pellets due to its speed and simplicity, requiring minimal sample preparation.[12]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.[13]

  • Sample Application: Place a small amount of the solid 5-Fluoropyridine-2-sulfonyl fluoride powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio this against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Spectral Data and Analysis

Table 2: Predicted IR Absorption Bands for 5-Fluoropyridine-2-sulfonyl Fluoride

Wavenumber (cm⁻¹)IntensityVibration Type
~1420-1450StrongAsymmetric S=O Stretch
~1210-1240StrongSymmetric S=O Stretch
~1580-1610MediumC=C / C=N Aromatic Ring Stretch
~1200-1280StrongC-F Stretch
~800-850StrongS-F Stretch

The two most prominent and diagnostic peaks will be the strong absorptions for the asymmetric and symmetric S=O stretches, confirming the sulfonyl group.[14] The presence of strong bands in the 1200-1280 cm⁻¹ region (C-F) and around 800-850 cm⁻¹ (S-F) will corroborate the presence of the two distinct fluorine environments.[15]

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.

Rationale and Causality

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize the molecule, often causing it to break apart into smaller, characteristic fragments.[16][17] By analyzing the mass-to-charge ratio (m/z) of the intact molecular ion and its fragments, we can confirm the molecular formula and piece together the molecule's structure.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for a solid.[18] The probe is heated under vacuum to vaporize the sample into the ion source.[16]

  • Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons. This ejects an electron from the molecule, creating a positively charged radical cation (M⁺•), the molecular ion.[19]

  • Fragmentation: The high energy of the molecular ion causes it to fragment into smaller ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Spectral Data and Analysis
  • Molecular Ion (M⁺•): The molecular weight of C₅H₃F₂NO₂S is 179.14 g/mol . We expect to see a clear molecular ion peak at m/z = 179.

  • Key Fragments: Fragmentation is likely to occur via the loss of small, stable neutral molecules or radicals.

    • Loss of SO₂F: A significant fragment could arise from the loss of the sulfonyl fluoride radical (•SO₂F, 83 amu), leading to a peak at m/z = 96, corresponding to the 5-fluoropyridyl cation.

    • Loss of F: Loss of the sulfonyl fluorine radical (•F, 19 amu) would give a fragment at m/z = 160.

    • Pyridine Ring Fragmentation: The fluoropyridine ring itself can fragment, though this is often more complex.

G M [C₅H₃F₂NO₂S]⁺• m/z = 179 (Molecular Ion) F1 [C₅H₃FNO₂S]⁺ m/z = 160 M->F1 - •F F2 [C₅H₃FN]⁺ m/z = 96 M->F2 - •SO₂F F3 [SO₂F]⁺ m/z = 83 M->F3 Cleavage

Caption: Predicted major fragmentation pathways for 5-Fluoropyridine-2-sulfonyl fluoride in EI-MS.

Single Crystal X-ray Diffraction

While the combination of NMR, IR, and MS provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction is the ultimate arbiter. It provides an unambiguous, three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.[20]

Rationale and Causality

This technique is chosen when absolute, definitive proof of structure is required. It moves beyond establishing connectivity to defining the precise geometry and conformation of the molecule in the solid state. A high-quality crystal structure is often a prerequisite for publication in top-tier journals and for computational modeling studies.

Experimental Protocol: An Overview

Obtaining a crystal structure is a multi-step process that requires both skill and often, patience.

  • Crystal Growth: This is the most critical and often most challenging step. The purified compound must be slowly precipitated from a solution to form a single, well-ordered, defect-free crystal of sufficient size (typically 0.1-0.3 mm in each dimension). Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[21]

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of cold nitrogen gas (to minimize thermal vibration), and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of thousands of reflected X-ray spots) is recorded by a detector.[22]

  • Structure Solution and Refinement: The diffraction data is processed using complex software. The positions of the atoms are determined from the pattern (structure solution), and this initial model is then adjusted to best fit the observed intensities (structure refinement).[21] The final output is a detailed model of the molecule's structure.

Conclusion: A Self-Validating System

References

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Narayan, R., & Kumar, R. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Medicinal Chemistry Letters.
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  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • PubMed. (2014). Analysis of fluorinated proteins by mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Base-Mediated Regiospecific Cascade Synthesis of N-(2-Pyridyl)pyrroles from N-Propargylic β-Enaminones. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 . 1 H-NMR spectra of pyridones I. Retrieved from [Link]

  • ORNL Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supporting Information - Facile and Highly Efficient Synthesis of Fluorinated Heterocycles. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

  • NIST. (n.d.). Sulfuryl fluoride - NIST WebBook. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • The Basics of NMR. (n.d.). Sample Preparation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry Department. Retrieved from [Link]

  • PDXScholar. (n.d.). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. Retrieved from [Link]

  • Purdue College of Engineering. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]

  • Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

  • Science Publications. (n.d.). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Retrieved from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from [Link]

  • NIH. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

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  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

  • MDPI. (n.d.). New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica. Retrieved from [Link]

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Foundational

Foreword: The Rise of a Privileged Warhead in Covalent Drug Discovery

A Technical Guide to the Mechanism of Sulfonyl Fluoride Reactivity with Amino Acids for Researchers, Scientists, and Drug Development Professionals The landscape of drug discovery is continually evolving, with a renewed...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Mechanism of Sulfonyl Fluoride Reactivity with Amino Acids for Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is continually evolving, with a renewed and sophisticated interest in covalent inhibitors. These molecules, capable of forming a permanent bond with their biological target, offer distinct advantages in terms of potency, duration of action, and the ability to target shallow binding pockets. Within the arsenal of electrophilic warheads available to the medicinal chemist, the sulfonyl fluoride (SO₂F) moiety has emerged as a particularly versatile and "privileged" functional group.[1][2] Unlike traditional cysteine-directed electrophiles, sulfonyl fluorides exhibit a broader reactivity profile, capable of targeting a range of nucleophilic amino acid residues, thereby expanding the druggable proteome.[2][3]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive understanding of the core mechanisms governing the reactivity of sulfonyl fluorides with amino acids. As a senior application scientist, my goal is not merely to present established facts but to offer a narrative grounded in mechanistic causality and field-proven insights. We will delve into the nuances of this reactivity, explore the factors that dictate its selectivity, and provide practical guidance for the application of this chemistry in your research.

The Unique Chemistry of the Sulfonyl Fluoride Group: A Balance of Stability and Reactivity

The utility of sulfonyl fluorides in chemical biology and drug discovery stems from a unique balance between stability and reactivity.[1][2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are significantly more stable in aqueous environments, a critical attribute for biological applications.[1] This stability can be attributed to the strong, highly polarized sulfur-fluorine bond. Furthermore, sulfonyl fluorides are resistant to reduction.[1]

The reactivity of the sulfonyl fluoride group is centered on the electrophilic nature of the sulfur(VI) atom. Nucleophilic attack on this sulfur center by an amino acid side chain leads to the displacement of the fluoride ion and the formation of a stable covalent bond. This reaction, a form of nucleophilic substitution, is the cornerstone of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept that has found broad applications in synthesizing complex molecules and bioconjugation.[4][5]

The Spectrum of Amino Acid Reactivity: Beyond Cysteine

A key advantage of sulfonyl fluorides is their ability to react with a variety of nucleophilic amino acid residues, moving beyond the canonical cysteine targeting of many covalent inhibitors.[2][3] This broadens the scope of potential protein targets. The primary amino acids targeted by sulfonyl fluorides include:

  • Serine and Threonine: The hydroxyl groups of serine and threonine are potent nucleophiles, particularly when deprotonated. Sulfonyl fluorides readily react with these residues to form stable sulfonate esters.[1][2] This reactivity is the basis for the well-established use of sulfonyl fluorides like Phenylmethylsulfonyl Fluoride (PMSF) and (2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) as inhibitors of serine proteases.[1][2]

  • Tyrosine: The phenolic hydroxyl group of tyrosine is another key target for sulfonyl fluorides.[1][3] The reactivity of tyrosine is highly dependent on its local microenvironment within the protein structure, a theme we will explore in detail later. The reaction results in a stable sulfonate ester linkage.

  • Lysine: The primary amine of the lysine side chain can also act as a nucleophile, attacking the sulfonyl fluoride to form a stable sulfonamide bond.[1][3]

  • Histidine: The imidazole side chain of histidine can be targeted by sulfonyl fluorides, although the resulting adducts are often less stable than those formed with serine, tyrosine, or lysine.[1]

  • Cysteine: While the thiol group of cysteine is a potent nucleophile, its reaction with sulfonyl fluorides yields an unstable thiosulfonate ester adduct.[3][4] This adduct can collapse to a sulfinic acid, making cysteine a less desirable target for achieving stable, long-lasting covalent modification with sulfonyl fluorides.[3][4]

The following diagram illustrates the general mechanism of sulfonyl fluoride reactivity with a generic nucleophilic amino acid residue.

Tyrosine_Activation cluster_activation Activation of Tyrosine Protein {Protein Microenvironment} Tyrosine Tyrosine -OH BasicResidue Basic Residue (e.g., Lys) -NH₂ Tyrosine:s->BasicResidue:n Proton Abstraction SF R-S(O)₂-F Tyrosine:s->SF:n Nucleophilic Attack

Caption: Activation of a tyrosine residue by a proximal basic residue.

Quantitative Insights into Sulfonyl Fluoride Reactivity

To provide a more quantitative understanding, researchers have studied the kinetics of sulfonyl fluoride reactions with N-acetylated amino acids, which mimic the residues in a peptide chain. The table below summarizes representative pseudo-first-order rate constants for the reaction of a panel of aryl sulfonyl fluorides with different amino acids.

Sulfonyl Fluoride ProbeN-Ac-Tyr (k, M⁻¹s⁻¹)Nα-Ac-Lys (k, M⁻¹s⁻¹)N-Ac-His (k, M⁻¹s⁻¹)N-Ac-Cys (k, M⁻¹s⁻¹)
Probe 1 (p-acetamide) 0.120.06No Reaction1.2 (unstable adduct)
Probe 2 (m-acetamide) 0.080.04No Reaction0.8 (unstable adduct)
Probe 3 (p-sulfonamide) 0.250.13No Reaction2.5 (unstable adduct)
Probe 4 (m-sulfonamide) 0.150.08No Reaction1.5 (unstable adduct)

Data adapted from a study profiling sulfur(VI) fluorides as reactive functionalities. The reaction with N-Ac-Cys is the fastest but leads to an unstable thiosulfonate ester. The reaction with N-Ac-Tyr is approximately twice as fast as with Nα-Ac-Lys. N-Ac-His showed no adduct formation. [3] These data highlight several key points:

  • The intrinsic reactivity of sulfonyl fluorides can be tuned by modifying their electronic properties. Electron-withdrawing groups on the aryl ring generally increase the electrophilicity of the sulfur atom and enhance the reaction rate.

  • The rank order of reactivity with the stable adduct-forming amino acids is generally Tyrosine > Lysine.

  • Histidine is significantly less reactive under these conditions.

  • Cysteine reacts rapidly but the resulting adduct is not stable.

Experimental Workflow: From Protein Labeling to Mass Spectrometry Analysis

The application of sulfonyl fluoride probes in research often involves a multi-step workflow to label a protein of interest and identify the site of modification. The following is a generalized, step-by-step protocol for such an experiment.

Probe Selection and Preparation
  • Probe Design: Select or synthesize a sulfonyl fluoride probe that is appropriate for your target protein. This may involve attaching the sulfonyl fluoride warhead to a known ligand for your target to direct the reactivity to a specific binding site.

  • Probe Characterization: Ensure the purity and stability of your probe.

  • Stock Solution: Prepare a concentrated stock solution of the sulfonyl fluoride probe in an appropriate organic solvent like DMSO.

Protein Labeling
  • Protein Preparation: Purify the target protein and ensure it is in a suitable buffer for the labeling reaction. The pH of the buffer can be critical, as it can influence the protonation state of the target amino acid residues. A pH in the range of 7.4-8.0 is often a good starting point.

  • Labeling Reaction: Add the sulfonyl fluoride probe to the protein solution at a desired final concentration. The optimal probe concentration and incubation time will need to be determined empirically.

  • Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., room temperature or 37°C).

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like dithiothreitol (DTT) if necessary, although the stability of sulfonyl fluorides often makes this unnecessary.

Sample Preparation for Mass Spectrometry
  • Removal of Excess Probe: Remove the unreacted probe from the labeled protein sample. This can be achieved by dialysis, size-exclusion chromatography, or protein precipitation.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or SDS), reduce the disulfide bonds (with DTT), and alkylate the resulting free thiols (with iodoacetamide) to prevent them from reforming.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and other contaminants that could interfere with the mass spectrometry analysis.

Mass Spectrometry Analysis and Data Interpretation
  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Database Searching: Search the resulting MS/MS spectra against a protein database to identify the peptides. The search parameters should include the mass modification corresponding to the adduction of the sulfonyl fluoride probe to the potential target amino acids.

  • Site Localization: Analyze the fragmentation pattern of the modified peptides to pinpoint the exact amino acid residue that has been labeled by the sulfonyl fluoride probe.

The following diagram provides a high-level overview of this experimental workflow.

Experimental_Workflow Start Start Probe_Selection 1. Probe Selection and Preparation Start->Probe_Selection Protein_Labeling 2. Protein Labeling Probe_Selection->Protein_Labeling Sample_Prep 3. Sample Preparation for MS Protein_Labeling->Sample_Prep MS_Analysis 4. LC-MS/MS Analysis Sample_Prep->MS_Analysis Data_Interpretation 5. Data Interpretation (Site Identification) MS_Analysis->Data_Interpretation End End Data_Interpretation->End

Sources

Exploratory

The Next Generation of Molecular Construction: A Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Abstract Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern chemical ligation, earning its place as a second-generation click chemistry. Introduced by Nobel laureate K.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern chemical ligation, earning its place as a second-generation click chemistry. Introduced by Nobel laureate K. Barry Sharpless, SuFEx leverages the unique reactivity of the hexavalent sulfur-fluoride bond—a linkage that is exceptionally stable under a wide range of conditions yet poised for selective, high-yield reaction with specific nucleophiles.[1] This guide provides an in-depth exploration of the core principles, mechanistic underpinnings, and practical applications of SuFEx chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis of key SuFExable hubs, provides step-by-step experimental protocols, and showcases the transformative impact of SuFEx in fields ranging from covalent drug design to advanced materials science.

Introduction: A New Paradigm in Click Chemistry

The philosophy of click chemistry is to utilize reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) magnificently fulfilled these criteria, the search for complementary and orthogonal transformations continued. SuFEx chemistry addresses this need, offering a powerful, metal-free ligation strategy that relies on the exchange of a fluoride atom on a sulfur(VI) center.

The power of SuFEx lies in the exquisite balance of stability and reactivity of the S(VI)-F bond. This bond is remarkably resistant to hydrolysis, oxidation, reduction, and even strong acids, allowing it to be carried through multi-step syntheses.[1] However, its reactivity can be "switched on" under specific conditions, enabling a clean and efficient exchange with nucleophiles like phenols and certain amines.[1] This controlled reactivity makes SuFEx an ideal tool for complex molecular assembly, particularly in biological contexts where biocompatibility is paramount.[1]

Core Principles: The Uniqueness of the S(VI)-F Bond

The success of SuFEx is fundamentally tied to the properties of the sulfur-fluorine linkage in high-oxidation-state sulfur compounds.

  • Kinetic Stability: The S(VI)-F bond boasts a high bond dissociation energy (approx. 90 kcal/mol), rendering it kinetically inert under physiological conditions and tolerant to a vast array of chemical transformations. This stability allows for the incorporation of SuFExable moieties into complex molecules without premature degradation.

  • Latent Reactivity: The highly electrophilic nature of the sulfur(VI) center makes it susceptible to nucleophilic attack. The reaction is driven by the formation of a stronger bond, such as Si-F (BDE ≈ 135 kcal/mol) when using silyl-protected nucleophiles, or by protonation of the leaving fluoride ion in aqueous environments.[2]

  • Orthogonality: SuFEx reactions are orthogonal to many other functional groups and ligation chemistries, including the original CuAAC reaction. This allows for sequential or multi-component assemblies, a strategy known as Diversity Oriented Clicking (DOC).[1]

The general mechanism for SuFEx is an SN2-type displacement at the sulfur center. The reaction is often catalyzed by Lewis bases (e.g., tertiary amines, guanidines) or bifluoride salts, which activate the nucleophile or the S-F bond itself.[1]

SuFEx_Mechanism R_SO2F R-SO₂-F Transition_State [Nu---SO₂(R)---F]⁻ R_SO2F->Transition_State SN2 Attack Nu_H Nu-H Activated_Nu Nu⁻ Nu_H->Activated_Nu Deprotonation Catalyst Catalyst (e.g., Base) Catalyst->Nu_H Activated_Nu->Transition_State SN2 Attack Product R-SO₂-Nu Transition_State->Product F⁻ Elimination & Protonation Byproduct H-F Transition_State->Byproduct F⁻ Elimination & Protonation

Caption: General mechanism of a base-catalyzed SuFEx reaction.

The SuFEx Toolbox: Key Reagents and Reactions

A diverse array of "SuFExable hubs" are available, providing immense scope for molecular design. The most common substrates are sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F).[1]

Synthesis of SuFEx Hubs

A. Sulfonyl Fluorides (R-SO₂F): A multitude of methods exist for the synthesis of sulfonyl fluorides.

  • From Sulfonyl Chlorides: A straightforward and common method involves the reaction of sulfonyl chlorides with a fluoride source like potassium bifluoride (KHF₂).

  • From Grignard Reagents: Alkyl or aryl Grignard reagents can react with sulfuryl fluoride (SO₂F₂) gas to afford the corresponding sulfonyl fluorides.

  • Using DABSO: The bench-stable solid 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) serves as a versatile SO₂ source for palladium-catalyzed cross-coupling reactions with aryl halides, followed by oxidative fluorination.

B. Aryl Fluorosulfates (Ar-OSO₂F): These are readily prepared from phenols.

  • From Phenols and SO₂F₂: The reaction of phenols with sulfuryl fluoride gas in the presence of a base like triethylamine (Et₃N) is a high-yielding route.

  • From Aryl Silyl Ethers: Using aryl silyl ethers as nucleophiles activates the S-F bond for exchange due to the high affinity between silicon and fluorine. This often allows for milder conditions and reduced base loading.

Key SuFEx Ligation Reactions

The primary application of these hubs is their reaction with nucleophiles to form stable linkages.

  • Formation of Sulfonates and Sulfates (S-O bond): This is the most common SuFEx reaction, typically involving the coupling of a sulfonyl fluoride or fluorosulfate with a phenol (often silyl-protected). These reactions are catalyzed by strong, non-nucleophilic bases like 1,8-diazabicycloundec-7-ene (DBU) or hindered guanidines.[2]

  • Formation of Sulfonamides and Sulfamides (S-N bond): SuFExable hubs react with primary and secondary amines to form sulfonamides and sulfamides, respectively. These linkages are highly stable and find extensive use in medicinal chemistry.[1]

SuFEx HubNucleophileLinkage FormedTypical Catalyst
R-SO₂F (Sulfonyl Fluoride)Ar-OH / Ar-OSiR₃R-SO₂-OAr (Sulfonate)DBU, BTMG
R-SO₂F (Sulfonyl Fluoride)R'₂NHR-SO₂-NR'₂ (Sulfonamide)Et₃N, DMAP
Ar-OSO₂F (Fluorosulfate)R'₂NHAr-OSO₂-NR'₂ (Sulfamate)Et₃N
SO₂F₂ (Sulfuryl Fluoride)Ar-OHAr-OSO₂F (Fluorosulfate)Et₃N
SO₂F₂ (Sulfuryl Fluoride)R₂NHR₂N-SO₂F (Sulfamoyl Fluoride)DMAP

Table 1: Common SuFEx Reactions and Conditions.

Experimental Protocol: Accelerated SuFEx Click Chemistry (ASCC)

Recent advancements have led to protocols that significantly accelerate SuFEx reactions, often completing in minutes at room temperature with low catalyst loading.[2] The following is a representative protocol for the synthesis of an aryl sulfonate using the synergistic BTMG/HMDS catalytic system.

Objective: To synthesize 4-methoxyphenyl 4-toluenesulfonate from p-toluenesulfonyl fluoride and 4-methoxyphenol.

Materials:

  • p-Toluenesulfonyl fluoride (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenol (1.0 mmol, 1.0 equiv)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.05 mmol, 5 mol%)

  • Hexamethyldisilazane (HMDS) (1.0 mmol, 1.0 equiv)

  • Anhydrous acetonitrile (MeCN) (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (124 mg, 1.0 mmol).

  • Add anhydrous acetonitrile (5 mL) to dissolve the phenol.

  • Add p-toluenesulfonyl fluoride (174 mg, 1.0 mmol) to the solution.

  • Add hexamethyldisilazane (HMDS) (0.21 mL, 1.0 mmol) to the reaction mixture.

  • Initiate the reaction by adding the catalyst, BTMG (0.01 mL, 0.05 mmol).

  • Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 5-15 minutes.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts (e.g., TMS-F, excess HMDS).

  • The crude product can often be purified by passing it through a short plug of silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes).

Causality and Trustworthiness: The use of HMDS serves a dual purpose: it can act as an in situ silylating agent for the phenol and as a scavenger for the fluoride byproduct.[2] The highly basic but sterically hindered BTMG is a superb catalyst for deprotonating the phenol without engaging in unwanted side reactions.[2] This combination creates a highly efficient catalytic cycle, leading to rapid and clean product formation, which is a hallmark of a self-validating click chemistry protocol.[2]

Applications in Drug Discovery and Chemical Biology

SuFEx chemistry has had a profound impact on drug discovery and related fields due to its biocompatibility and the unique properties of the resulting linkages.[1]

A. Covalent Inhibitors and Chemical Probes: The sulfonyl fluoride (SO₂F) moiety is an ideal "warhead" for covalent inhibitors. It is generally unreactive in the aqueous environment of the cell but can be activated by the specific microenvironment of a protein binding pocket to form a covalent bond with nucleophilic amino acid residues like tyrosine, lysine, serine, or histidine.[1] This "sleeping beauty" effect, where the reactivity is only revealed in the presence of the target protein, allows for the development of highly selective covalent drugs.[1]

B. Bioconjugation and Linker Technologies: The reliability and orthogonality of SuFEx make it perfect for bioconjugation. It has been used to link molecules to proteins, DNA, and other biomacromolecules.[1] The resulting sulfonate or sulfonamide linkages are exceptionally stable, a critical feature for creating robust antibody-drug conjugates (ADCs) or diagnostic agents. The ability to genetically encode unnatural amino acids containing fluorosulfate groups has further expanded the toolkit for creating site-specific protein modifications in vivo.[1]

C. High-Throughput Medicinal Chemistry: The simplicity and reliability of SuFEx reactions are well-suited for high-throughput synthesis on microplates. This allows for the rapid generation of large libraries of compounds for screening, accelerating the hit-to-lead optimization process in drug discovery.[1]

Drug_Discovery_Workflow Library SuFEx Fragment Library (R-SO₂F) HTS High-Throughput SuFEx Reaction (with diverse nucleophiles) Library->HTS Input Assay Biological Assay (e.g., Enzyme Inhibition) HTS->Assay Synthesized Compound Array Hit_ID Hit Identification Assay->Hit_ID Screening Data Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Validated Hits Lead_Opt->HTS Iterative Design Candidate Drug Candidate Lead_Opt->Candidate Optimized Lead

Caption: SuFEx-enabled workflow in early-stage drug discovery.

Conclusion and Future Outlook

Sulfur(VI) Fluoride Exchange chemistry has firmly established itself as a powerful and versatile tool in the chemist's arsenal. Its unique combination of stability, reactivity, and biocompatibility has unlocked new possibilities in drug discovery, materials science, and chemical biology. The ongoing development of new SuFExable hubs, more efficient catalytic systems, and novel applications ensures that SuFEx will continue to be a vibrant and impactful field of research, enabling the rapid and reliable construction of functional molecules for years to come.

References

  • Bøjet Larsen, C., & Meldal, M. (2023). Sulfur fluoride exchange. Primer. [Link]

  • Serbetci, D., Marraffa, L., Natho, P., Andresini, M., & Luisi, R. (2025). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. Synthesis, 57, 1569–1582. [Link]

  • Curran, D. M., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(13), e202115690. [Link]

Sources

Foundational

Spectroscopic Characterization of 5-Fluoropyridine-2-sulfonyl fluoride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the compound 5-Fluoropyridine-2-sulfonyl fluoride. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the compound 5-Fluoropyridine-2-sulfonyl fluoride. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related compounds. The guide offers predicted spectral data based on the analysis of analogous structures and fundamental spectroscopic principles, detailed experimental protocols for data acquisition, and an interpretation of the expected results to facilitate the structural elucidation and purity assessment of this important chemical entity.

Introduction

5-Fluoropyridine-2-sulfonyl fluoride is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. The sulfonyl fluoride moiety is a key functional group, often utilized as a reactive handle for covalent inhibitor design, targeting specific amino acid residues in proteins.[1][2] Accurate and comprehensive spectroscopic characterization is therefore paramount for the unambiguous identification and quality control of this compound.

This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the anticipated mass spectrometry fragmentation pattern of 5-Fluoropyridine-2-sulfonyl fluoride. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme for the atoms in 5-Fluoropyridine-2-sulfonyl fluoride will be used throughout this guide.

Caption: Molecular structure and atom numbering of 5-Fluoropyridine-2-sulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For 5-Fluoropyridine-2-sulfonyl fluoride, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete characterization. The following sections provide the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established substituent effects on the pyridine ring and data from analogous compounds.[3][4]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H3~8.2 - 8.4ddd³J(H3-H4) ≈ 8-9, ⁴J(H3-F_pyridine) ≈ 3-4, ⁴J(H3-H6) ≈ 0.5-1
H4~7.8 - 8.0ddd³J(H4-H3) ≈ 8-9, ³J(H4-F_pyridine) ≈ 8-9, ⁴J(H4-H6) ≈ 2-3
H6~8.8 - 9.0dd³J(H6-H4) ≈ 2-3, ⁵J(H6-F_pyridine) ≈ 2-3

Expertise & Experience: The electron-withdrawing nature of both the sulfonyl fluoride group at C2 and the fluorine atom at C5 will deshield all protons, shifting them downfield. H6 is expected to be the most deshielded proton due to its position adjacent to the nitrogen atom and ortho to the sulfonyl fluoride group. The coupling patterns arise from standard ortho, meta, and para H-H couplings, as well as couplings to the fluorine atom on the pyridine ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the presence of fluorine, the carbon signals will exhibit C-F coupling.

CarbonPredicted Chemical Shift (δ, ppm)Predicted ¹J(C-F) (Hz)Predicted nJ(C-F) (Hz)
C2~155 - 160-²J(C2-F_sulfonyl) ≈ 15-25
C3~122 - 126-³J(C3-F_pyridine) ≈ 3-5
C4~140 - 145-²J(C4-F_pyridine) ≈ 20-30
C5~160 - 165~240 - 260-
C6~150 - 155-⁴J(C6-F_pyridine) ≈ 3-5

Expertise & Experience: The carbon directly attached to the fluorine atom (C5) will show a large one-bond coupling constant (¹J). The other carbons will exhibit smaller, through-bond couplings to the fluorine atoms. The chemical shifts are influenced by the electronegativity of the substituents and the nitrogen atom in the ring.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for the fluorine on the pyridine ring and one for the sulfonyl fluoride group.

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
F (on pyridine)~ -110 to -120ddd³J(F-H4) ≈ 8-9, ⁴J(F-H3) ≈ 3-4, ⁵J(F-H6) ≈ 2-3
F (on sulfonyl)~ +40 to +70s-

Expertise & Experience: The chemical shift of the fluorine on the pyridine ring is typical for aryl fluorides.[5] The sulfonyl fluoride fluorine atom is expected to appear at a significantly different chemical shift, typically in the positive ppm range relative to CFCl₃.[3] The multiplicity of the pyridine fluorine will be a result of coupling to the adjacent protons.

Experimental Protocol: NMR Data Acquisition

Trustworthiness: This protocol outlines a self-validating system for obtaining high-quality NMR data for small organic molecules like 5-Fluoropyridine-2-sulfonyl fluoride.

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[2][6][7][8]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for many organic compounds.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[2]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled). A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Acquire a ¹⁹F NMR spectrum. This is a high-sensitivity nucleus, so a relatively small number of scans is usually sufficient.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-25 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert Transfer to Spectrometer lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Mass Spectrum Data

The molecular formula of 5-Fluoropyridine-2-sulfonyl fluoride is C₅H₃F₂NO₂S, with a monoisotopic mass of 178.98 g/mol .

IonPredicted m/zInterpretation
[M]⁺˙178.98Molecular Ion
[M - SO₂]⁺˙114.98Loss of sulfur dioxide
[C₅H₃FN]⁺˙96.025-Fluoropyridine radical cation
[SO₂F]⁺83.96Sulfonyl fluoride cation

Expertise & Experience: The most characteristic fragmentation of aryl sulfonyl compounds is the loss of sulfur dioxide (SO₂).[9][10] Therefore, a prominent peak at m/z 114.98 is anticipated. Further fragmentation could lead to the formation of the 5-fluoropyridine radical cation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Trustworthiness: This protocol provides a reliable method for the analysis of small molecules by mass spectrometry.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[11]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

    • If necessary, add a small amount of an acidifier like formic acid (0.1%) to promote ionization in positive ion mode.

    • Transfer the final solution to an appropriate autosampler vial.

  • Instrument Setup and Data Acquisition:

    • Use an electrospray ionization (ESI) source for analysis.

    • Set the mass spectrometer to operate in positive ion mode.

    • Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-300) to detect the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion (m/z 178.98) to induce fragmentation and observe the characteristic daughter ions.

G cluster_prep Sample Preparation cluster_acq Data Acquisition stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute acidify Acidify (optional) dilute->acidify vial Transfer to Vial acidify->vial ionize Electrospray Ionization (ESI) vial->ionize Introduce to MS full_scan Full Scan MS ionize->full_scan msms Tandem MS (MS/MS) full_scan->msms

Caption: Workflow for mass spectrometry sample preparation and analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR and MS data for 5-Fluoropyridine-2-sulfonyl fluoride, along with robust protocols for their acquisition. While the presented spectral data are predicted based on well-established principles and analysis of similar structures, they serve as a valuable reference for scientists working with this compound. The provided methodologies are designed to be self-validating and adhere to high standards of scientific integrity, ensuring reliable and reproducible results. The structural insights gained from these spectroscopic techniques are fundamental for the successful application of 5-Fluoropyridine-2-sulfonyl fluoride in research and development.

References

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry, 2015.
  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. ResearchGate. [Link]

  • "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi. Portland State University. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. ResearchGate. [Link]

  • "NMR spectral characteristics of fluorocontaining pyridines". Fluorine notes, 2017. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Sample Preparation. University College London. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • 19Flourine NMR. NMR Service. [Link]

  • Small molecule NMR sample preparation. NMR Core Facility. [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

  • The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. e-Publications@Marquette. [Link]

  • Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • 2-Fluoropyridine. PubChem. [Link]

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Exploratory

Safety, handling, and storage of pyridine sulfonyl fluorides.

An In-Depth Technical Guide to the Safety, Handling, and Storage of Pyridine Sulfonyl Fluorides Introduction: The Double-Edged Sword of Reactivity Pyridine sulfonyl fluorides, and arylsulfonyl fluorides in general, have...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety, Handling, and Storage of Pyridine Sulfonyl Fluorides

Introduction: The Double-Edged Sword of Reactivity

Pyridine sulfonyl fluorides, and arylsulfonyl fluorides in general, have become indispensable tools for the modern chemist. Their unique combination of stability and reactivity makes them powerful reagents in fields ranging from drug discovery to materials science. Reagents like 2-pyridinesulfonyl fluoride (commonly known as PyFluor) are celebrated for their role in selective deoxyfluorination reactions[1][2], while the broader class of sulfonyl fluorides are cornerstone electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This privileged reactivity, however, necessitates a profound respect for their potential hazards. The sulfonyl fluoride moiety is a potent electrophile, capable of reacting with biological nucleophiles, and its sensitivity to moisture can lead to the formation of hazardous byproducts.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of pyridine sulfonyl fluorides. The protocols and principles outlined herein are designed to be self-validating systems, empowering you to work confidently and safely with this versatile class of compounds. Our focus is not just on the "what," but the "why," grounding every recommendation in the fundamental chemical properties of these reagents.

Hazard Identification and Risk Assessment: Understanding the Threat

A thorough risk assessment is the foundation of any safe laboratory practice. For pyridine sulfonyl fluorides, the risks are multifaceted, stemming from their corrosivity, toxicity, and reactivity.

The primary hazards associated with a typical reagent like Pyridine-2-sulfonyl Fluoride are well-documented in Safety Data Sheets (SDS).[3][4] These compounds are classified as corrosive solids that cause severe skin burns and eye damage.[3][4] They can also be corrosive to metals. Inhalation of dusts or mists may cause respiratory irritation, while ingestion is toxic.[5]

A critical, and often underestimated, hazard is their reactivity with water. Pyridine sulfonyl fluorides are moisture-sensitive. Upon hydrolysis, they can release corrosive and toxic byproducts, including pyridine sulfonic acid and, more critically, hydrofluoric acid (HF). HF is an insidious poison that can penetrate deep into tissues, causing severe, delayed-onset burns and potentially fatal systemic toxicity by depleting calcium levels.[6][7] Therefore, all safety protocols must account for the potential generation of HF.

Table 1: GHS Hazard and Precautionary Statements for Pyridine-2-sulfonyl Fluoride

GHS ClassificationCodeStatementSource
Hazard Statements H290May be corrosive to metals[3]
H314Causes severe skin burns and eye damage[3]
H335May cause respiratory irritation
Precautionary Statements P260Do not breathe dusts or mists[3]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection[3]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]
P310Immediately call a POISON CENTER or doctor/physician[3]
P405Store locked up
P501Dispose of contents/container to an approved waste disposal plant

Proactive Defense: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls dictates that we first engineer out hazards before relying on personal protection. When handling pyridine sulfonyl fluorides, both are non-negotiable.

Engineering Controls
  • Chemical Fume Hood: All manipulations of pyridine sulfonyl fluorides, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[8] This is the primary engineering control to prevent inhalation of dusts or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][9]

  • Closed Systems: For larger-scale operations, the use of a closed system is strongly recommended to minimize any potential for exposure.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to counter the specific hazards of pyridine sulfonyl fluorides and potential HF formation.

  • Hand Protection: Wear double gloves. The inner glove should be a standard nitrile glove. The outer glove should be a robust, chemical-resistant glove. Check manufacturer compatibility charts, but butyl or neoprene are often recommended. Immediately discard and replace gloves if contamination is suspected.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[10] Due to the severe corrosivity, a full-face shield worn over the goggles is required to protect the entire face.[10][11]

  • Body Protection: A flame-resistant laboratory coat is required.[5] For any procedure with a higher risk of splashing, a chemical-resistant apron or a full chemical suit is necessary.[6][11] Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[7][12]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the case of a large spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used by emergency responders.[9][13]

PPE_Selection_Workflow Diagram 1: PPE Selection Logic start Start: Prepare to handle Pyridine Sulfonyl Fluoride fume_hood Work inside a certified chemical fume hood? start->fume_hood ppe_base Don Base PPE: - Lab Coat - Closed-toe shoes - Long pants fume_hood->ppe_base Yes eye_prot Don Eye & Face Protection: - Chemical Splash Goggles - Full Face Shield ppe_base->eye_prot glove_prot Don Hand Protection: - Double Gloves (Nitrile inner, chemical-resistant outer) eye_prot->glove_prot risk_assessment Assess Splash/Spill Risk glove_prot->risk_assessment high_risk High Risk: Large quantity or splash potential risk_assessment->high_risk High low_risk Low Risk: Small quantity, controlled transfer risk_assessment->low_risk Low chem_suit Wear Chemical-Resistant Apron or Full Suit high_risk->chem_suit proceed Proceed with work low_risk->proceed chem_suit->proceed

Caption: Diagram 1: PPE Selection Logic for Handling Pyridine Sulfonyl Fluorides.

Standard Operating Procedure: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing risk during routine laboratory use.

Experimental Protocol: Weighing and Dispensing Pyridine-2-sulfonyl Fluoride

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment inside the hood (spatula, weigh paper/boat, receiving flask, solvent, etc.).

    • Don all required PPE as outlined in Section 2.2.

    • Confirm the location of the nearest emergency shower, eyewash station, and spill kit. Crucially, verify the immediate availability of a tube of 2.5% calcium gluconate gel (Calgonate®).[7]

  • Dispensing:

    • Pyridine-2-sulfonyl fluoride is a low-melting solid (m.p. 26 °C) and may be liquid at room temperature.

    • If solid, open the container under a gentle stream of inert gas (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

    • Carefully transfer the desired amount of the reagent to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.

    • If liquid, use a syringe or cannula under inert atmosphere for the transfer.

  • Cleanup and Closure:

    • Immediately and securely close the main reagent container, ensuring the cap is tight.[4] Purge the headspace with inert gas before sealing if possible.

    • Clean any residual material from the spatula and work surface using a cloth lightly dampened with an appropriate solvent, treating the cloth as hazardous waste.

    • Wipe down the exterior of the reagent bottle before returning it to storage.

  • Post-Handling:

    • Remove PPE in the correct order (outer gloves, face shield, goggles, lab coat, inner gloves) to avoid self-contamination.

    • Wash hands and forearms thoroughly with soap and water.[3][9]

Storage and Chemical Incompatibility

Proper storage is crucial for maintaining the stability of pyridine sulfonyl fluorides and preventing hazardous reactions.

  • Temperature: Store in a refrigerated (0-10°C), dry, and well-ventilated area.[4]

  • Atmosphere: Due to moisture sensitivity, always store under an inert atmosphere (argon or nitrogen).

  • Container: Keep the container tightly closed in its original, corrosive-resistant packaging.[4] Containers that have been opened must be carefully resealed and kept upright.[4]

  • Location: Store in a designated area for corrosive and reactive chemicals, away from general laboratory traffic. The storage area should be locked and accessible only to authorized personnel.

Table 2: Chemical Incompatibilities

Incompatible Material ClassRationale for IncompatibilitySource
Water / Moisture Reacts to form corrosive and toxic acids, including HF.[14]
Strong Acids Can catalyze decomposition.[14]
Strong Bases / Alkalis Can cause rapid hydrolysis or other hazardous reactions.[14][15]
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.[14]

Emergency Procedures: A Plan for When Things Go Wrong

Rapid and correct response to an emergency can significantly mitigate harm. All personnel working with these reagents must be trained on these procedures.

Emergency_Response_Flowchart Diagram 2: Emergency Response Decision Tree incident Incident Occurs type What is the nature of the incident? incident->type spill Chemical Spill type->spill Spill exposure Personnel Exposure type->exposure Exposure fire Fire type->fire Fire spill_size Spill Size? spill->spill_size exposure_type Exposure Route? exposure->exposure_type fire_proc 1. Alert everyone, activate alarm 2. If small & safe, use dry chemical/CO2 extinguisher 3. DO NOT use water 4. Evacuate if fire grows 5. Close doors behind you fire->fire_proc spill_small Small Spill (Manageable by lab staff) spill_size->spill_small Small spill_large Large Spill (Beyond lab capability) spill_size->spill_large Large spill_small_proc Follow Small Spill Protocol: 1. Alert others 2. Wear appropriate PPE 3. Cover with absorbent 4. Collect in sealed container 5. Decontaminate area spill_small->spill_small_proc spill_large_proc Follow Large Spill Protocol: 1. Evacuate immediate area 2. Alert others & call emergency services 3. Close doors, restrict access 4. Await professional hazmat team spill_large->spill_large_proc skin Skin/Hair Contact exposure_type->skin Skin eyes Eye Contact exposure_type->eyes Eyes inhalation Inhalation exposure_type->inhalation Inhalation skin_proc 1. Immediately go to safety shower 2. Remove all contaminated clothing while rinsing 3. Rinse for at least 15 minutes 4. Apply Calcium Gluconate Gel 5. Seek IMMEDIATE medical attention skin->skin_proc eyes_proc 1. Immediately go to eyewash station 2. Flush eyes for at least 15 minutes 3. Forcibly hold eyelids open 4. Seek IMMEDIATE medical attention eyes->eyes_proc inhalation_proc 1. Move to fresh air 2. Keep comfortable for breathing 3. Seek IMMEDIATE medical attention inhalation->inhalation_proc

Caption: Diagram 2: Emergency Response Decision Tree for Incidents.

Personnel Exposure
  • Skin Contact:

    • Immediately proceed to the nearest safety shower.[5]

    • Remove all contaminated clothing and jewelry while under the shower.[7]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[5][7]

    • After rinsing, apply a liberal amount of 2.5% calcium gluconate gel to the affected area and massage it in. Reapply every 10-15 minutes until medical help arrives.[7]

    • Call for immediate medical attention. Inform the medical personnel that the exposure involves a sulfonyl fluoride with the potential for hydrofluoric acid burns.

  • Eye Contact:

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, forcibly holding the eyelids open to ensure water reaches all surfaces.[3][5]

    • Remove contact lenses if present and easy to do so.[3]

    • Call for immediate medical attention.

  • Inhalation:

    • Immediately move the affected person to fresh air.[3]

    • Keep the person warm and at rest in a position comfortable for breathing.[13]

    • Call for immediate medical attention.

  • Ingestion:

    • Rinse the mouth thoroughly with water. Do NOT induce vomiting. [3]

    • Call for immediate medical attention.

Chemical Spills
  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently sweep the material to collect it into a labeled, airtight container, taking care not to create dust.[3]

    • Do not add water to the spill.[3][8]

    • Decontaminate the area with a cloth and appropriate solvent. If HF formation is suspected, decontaminate the area with a 10% sodium carbonate solution.[12]

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area. Alert all personnel and activate any emergency alarms.

    • If it is safe to do so, close the fume hood sash and exit the laboratory, closing the doors.

    • Call your institution's emergency response team or local fire department.

    • Prevent entry to the area until it has been cleared by trained professionals.

Waste Disposal

Chemical waste must be handled with the same care as the parent reagent.

  • Collect all waste, including contaminated consumables and spill cleanup materials, in a clearly labeled, sealed, and compatible container.

  • Label the container "Hazardous Waste: Pyridine Sulfonyl Fluoride" and list any other components.

  • Follow all local, state, and federal regulations for the disposal of corrosive and reactive chemical waste. Do not pour any amount down the drain.

Conclusion

Pyridine sulfonyl fluorides are powerful chemical tools that enable significant scientific advances. Their safe and effective use is predicated on a comprehensive understanding of their hazards and a disciplined adherence to established safety protocols. By integrating the principles of risk assessment, engineering controls, proper PPE, and emergency preparedness into every workflow, researchers can harness the synthetic power of these reagents while ensuring the safety of themselves and their colleagues.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Available from: [Link]

  • INCHEM. ICSC 1402 - SULFURYL FLUORIDE. Available from: [Link]

  • RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Available from: [Link]

  • Unknown Source. (2009, February 4). 3 - SAFETY DATA SHEET. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17607, Sulfuryl fluoride. Available from: [Link]

  • RSC Publishing. Sulfonyl fluorides as privileged warheads in chemical biology. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11615218, Pyridine-2-sulfonyl Fluoride. Available from: [Link]

  • Occupational Safety and Health Administration. SULFURYL FLUORIDE. Available from: [Link]

  • OSTI.GOV. Lessons Learned- Fluoride Exposure and Response. Available from: [Link]

  • Health Science Clinical Research - ThaiJO. (2022, December 30). Guidance to Ensure the Safe Handling of Oral Hazardous Agents. Available from: [Link]

  • Australian Government Department of Agriculture and Water Resources. Sulfuryl fluoride fumigation methodology. Available from: [Link]

  • PubMed. Safety considerations and safe handling of oral chemotherapy agents. Available from: [Link]

  • Journal of the American Chemical Society. (2015, July 15). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Available from: [Link]

  • Unknown Source. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Available from: [Link]

  • NJ.gov. Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. Available from: [Link]

  • ResearchGate. (2025, August 7). Proper handling of chemicals in the clinical laboratory. Available from: [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Available from: [Link]

  • Duke University. Chemical Safety Guidelines - PMSF and HF Releasers. Available from: [Link]

  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. Available from: [Link]

  • ACS Publications. (2026, January 22). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Available from: [Link]

  • Medscape. (2024, January 17). Fluoride Toxicity Treatment & Management. Available from: [Link]

  • RSC Publishing. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Available from: [Link]

  • Journal of the American Chemical Society. (2019, July 13). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Available from: [Link]

  • Nature. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Available from: [Link]

  • Chemline. CHEMICAL RESISTANCE GUIDE. Available from: [Link]

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Foundational

Discovery and development of sulfonyl fluorides as chemical probes.

An In-Depth Technical Guide to the Discovery and Development of Sulfonyl Fluorides as Chemical Probes Foreword: The Rise of a Privileged Covalent Warhead In the landscape of chemical biology and drug discovery, the abili...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Development of Sulfonyl Fluorides as Chemical Probes

Foreword: The Rise of a Privileged Covalent Warhead

In the landscape of chemical biology and drug discovery, the ability to selectively interrogate and modulate protein function is paramount. While non-covalent interactions have long been the mainstay of molecular recognition, the strategic use of covalent probes offers a powerful approach for achieving durable target engagement, mapping active sites, and validating therapeutic hypotheses. Among the arsenal of electrophilic functionalities, or "warheads," the sulfonyl fluoride (SO₂F) moiety has emerged as a uniquely versatile and privileged tool.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of sulfonyl fluorides. We will move beyond simple definitions to explore the fundamental principles that govern their reactivity, the strategic considerations for their design, and the practical methodologies for their application. From their historical roots as simple protease inhibitors to their modern-day application in sophisticated chemoproteomic platforms, we will dissect the journey of sulfonyl fluorides and illuminate their expanding role in chemical biology.

The Sulfonyl Fluoride Moiety: A Balance of Stability and Reactivity

The utility of a covalent warhead is dictated by a delicate balance: it must be stable enough to survive in a complex biological milieu but reactive enough to engage its intended target. Sulfonyl fluorides excel in this regard.

Intrinsic Chemical Properties

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit significantly greater aqueous stability. The strong, polarized sulfur-fluorine bond is resistant to simple hydrolysis and reduction, allowing these probes to reach their targets intact. However, the sulfur(VI) center remains sufficiently electrophilic to be susceptible to attack by potent biological nucleophiles. This reaction, termed Sulfur(VI) Fluoride Exchange (SuFEx), is a cornerstone of their function and has been recognized as a form of "click chemistry" for its reliability and specificity.[2]

The key advantages of the sulfonyl fluoride warhead are summarized below:

FeatureSulfonyl Fluoride (SF)AcrylamideSulfonyl Chloride
Primary Target Residues Ser, Tyr, Lys, His, Thr[1][3]CysSer, Lys (highly reactive)
Aqueous Stability High (e.g., PMSF t½ ≈ 1-2h at pH 7.5)Moderate to HighLow (rapidly hydrolyzes)
Reactivity Profile "Tunable" electrophilicityMichael acceptorHigh, often non-specific
Bio-orthogonality High resistance to reductionCan react with glutathioneLow
Mechanism of Covalent Modification

The covalent modification of a protein by a sulfonyl fluoride probe is a nucleophilic substitution reaction. A spatially proximal and activated amino acid residue on the protein acts as the nucleophile, attacking the electrophilic sulfur atom. This results in the formation of a stable sulfonyl-enzyme linkage and the displacement of a fluoride ion. The context of the protein's binding pocket is crucial; it serves to orient the probe and activate the target residue, lending a high degree of specificity to the interaction that transcends the intrinsic reactivity of the amino acid alone.[4]

G cluster_pre Pre-Covalent Complex cluster_post Covalent Adduct Probe R-SO₂F Protein Protein-Nu-H Probe->Protein Binding & Proximity Adduct R-SO₂-Nu-Protein Protein->Adduct Nucleophilic Attack HF H-F

Caption: Mechanism of covalent protein modification by a sulfonyl fluoride probe.

Designing and Synthesizing Sulfonyl Fluoride Probes

The development of an effective chemical probe is an exercise in rational design, wedding the reactive warhead to a molecular scaffold that directs it to the protein of interest.

Probe Architecture: Warhead, Scaffold, and Reporter

A typical activity-based probe (ABP) consists of three components:

  • The Warhead (SO₂F): The reactive group that forms the covalent bond.

  • The Scaffold: The core molecular structure responsible for binding affinity and selectivity towards the target protein. This can be derived from a known inhibitor or discovered through screening.

  • The Reporter Tag: A functional handle for detection and/or enrichment. A terminal alkyne is commonly incorporated to allow for bio-orthogonal "click" chemistry attachment of a fluorophore or biotin tag post-labeling.

Synthesis of Sulfonyl Fluoride Probes

The most common and reliable method for synthesizing sulfonyl fluorides is the conversion from a corresponding sulfonyl chloride.[3] This is typically achieved by a halide exchange reaction using a fluoride source like potassium fluoride. More recent advancements have introduced electrochemical and photochemical methods that can generate sulfonyl fluorides from a wider range of precursors, such as thiols, disulfides, and aryl bromides.

Protocol 1: General Synthesis via Sulfonyl Chloride

This protocol describes a common two-step procedure for preparing an aryl sulfonyl fluoride from an aryl bromide, a frequent intermediate in probe synthesis.

A. Materials & Reagents:

  • Aryl bromide starting material

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)

  • Thiol source (e.g., benzyl thiol)

  • Base (e.g., DBU)

  • Solvent (e.g., Toluene)

  • N-Chlorosuccinimide (NCS)

  • Potassium fluoride (KF)

  • Phase-transfer catalyst (e.g., 18-Crown-6)

  • Solvents for reaction and purification (e.g., Acetonitrile, Dichloromethane, Ethyl Acetate, Hexanes)

B. Step-by-Step Procedure:

  • Sulfidation: Combine the aryl bromide, palladium catalyst, ligand, and base in an inert, dry flask with toluene. Add the benzyl thiol and heat the reaction under an inert atmosphere (e.g., Nitrogen) until the starting material is consumed (monitor by TLC or LC-MS).

    • Causality Note: This palladium-catalyzed cross-coupling reaction forms a thioether, which is the precursor to the sulfonyl chloride.

  • Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the resulting benzyl sulfide by column chromatography.

  • Oxidative Chlorination: Dissolve the purified benzyl sulfide in a suitable solvent system (e.g., acetonitrile/water). Cool the solution in an ice bath and add NCS portion-wise. Stir until the reaction is complete.

    • Self-Validation: The completion of this step can be monitored by LC-MS, looking for the disappearance of the sulfide and the appearance of the sulfonyl chloride product.

  • Halide Exchange: Extract the sulfonyl chloride into an organic solvent. To this solution, add potassium fluoride and a phase-transfer catalyst. Stir vigorously at room temperature or with gentle heating.

    • Causality Note: The phase-transfer catalyst is crucial for solubilizing the fluoride salt in the organic phase, facilitating the exchange reaction.

  • Final Purification: Once the halide exchange is complete, wash the reaction mixture with water, dry the organic layer, and concentrate. Purify the final sulfonyl fluoride probe using column chromatography to yield the final product. Characterize thoroughly by NMR and mass spectrometry.

Application in Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy that uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. Sulfonyl fluoride probes are exceptionally well-suited for ABPP due to their stability and broad targeting capabilities.

G cluster_compete Competition Control start Proteome (Live Cells or Lysate) probe Incubate with SF-Alkyne Probe start->probe inhibitor Pre-incubate with Reversible Inhibitor start->inhibitor click Click Chemistry (Azide-Reporter) probe->click probe_c Incubate with SF-Alkyne Probe inhibitor->probe_c probe_c->click analysis Analysis click->analysis gel In-Gel Fluorescence (Reporter = Fluorophore) analysis->gel Qualitative ms Enrichment & LC-MS/MS (Reporter = Biotin) analysis->ms Quantitative ID

Caption: General workflow for an Activity-Based Protein Profiling (ABPP) experiment.

Protocol 2: ABPP Workflow for Target Identification

This protocol outlines a typical workflow to identify the protein targets of a novel sulfonyl fluoride probe in a cell lysate.

A. Materials & Reagents:

  • Cell lysate (e.g., from HEK293T cells) normalized to 1-2 mg/mL protein concentration.

  • Sulfonyl fluoride-alkyne probe stock solution (e.g., 10 mM in DMSO).

  • Reporter tag: Azide-Biotin or Azide-Fluorophore (e.g., Rhodamine-Azide).

  • Click Chemistry reagents: Copper(II) sulfate (CuSO₄), TBTA ligand, and a reducing agent (e.g., Sodium Ascorbate).

  • Streptavidin beads (for biotin enrichment).

  • SDS-PAGE gels and fluorescence scanner.

  • Mass spectrometry equipment and reagents for proteomics.

B. Step-by-Step Procedure:

  • Proteome Labeling: Aliquot 100 µL of cell lysate per condition. Treat the lysate with the SF-alkyne probe to a final concentration of 1-10 µM. For a competition control, pre-incubate a separate aliquot with a 100-fold excess of a known inhibitor for 30 minutes before adding the SF-alkyne probe. Incubate all samples for 1 hour at 37 °C.

    • Trustworthiness Note: The competition control is essential. A true target will show significantly reduced probe labeling in the presence of the competitor inhibitor, validating the specificity of the probe-protein interaction.

  • Click Chemistry: Prepare a fresh click chemistry cocktail. Add the cocktail (containing CuSO₄, TBTA, reducing agent, and the azide-reporter tag) to each labeled lysate sample. Incubate for 1 hour at room temperature.

  • Analysis Option 1 (Fluorescence): If using a fluorophore reporter, the reaction can be stopped by adding SDS-loading buffer. Run the samples on an SDS-PAGE gel. Visualize the labeled proteins using a fluorescence gel scanner. Protein bands that appear in the probe-treated lane but are diminished in the competition lane represent specific targets.

  • Analysis Option 2 (Enrichment & MS): If using a biotin reporter, enrich the labeled proteins by adding streptavidin beads and incubating for 1-2 hours with rotation.

  • Wash and Elute: Pellet the beads and wash extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Proteomics: Digest the eluted proteins (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to controls. The site of covalent modification can be pinpointed by identifying the peptide fragment carrying the probe adduct.

Case Studies: Sulfonyl Fluorides in Action

  • Targeting Serine Proteases: The foundational application of sulfonyl fluorides was as inhibitors of serine proteases. Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are routinely used in lysis buffers to prevent protein degradation. Clickable versions of AEBSF have been developed for profiling serine protease activity.

  • Broad-Spectrum Kinome Profiling: The probe XO44 was designed by leveraging the structure of a promiscuous reversible kinase inhibitor. By appending a sulfonyl fluoride, researchers created a probe that targets a conserved lysine residue in the ATP-binding pocket of over 100 kinases in living cells, enabling powerful competition assays to determine the selectivity of clinical kinase inhibitors.

  • Targeting Non-Canonical Residues (Tyrosine): In a landmark example of rational design, researchers developed sulfonyl fluoride probes to target specific tyrosine residues (Tyr113 and Tyr143) in the binding site of the mRNA-decapping enzyme DcpS.[4] This work demonstrated that SF probes could be precisely engineered to engage residues other than the canonical serine, expanding their utility.[4]

  • Engaging Histidine in E3 Ligases: Probes such as EM12-SF were developed to covalently engage a key histidine residue (His353) in the protein cereblon (CRBN), a critical component of certain E3 ubiquitin ligase complexes.[3] This allowed researchers to validate CRBN's role in the mechanism of molecular glue degraders and explore new structure-activity relationships.[3]

Future Directions and Emerging Frontiers

The field of sulfonyl fluoride chemistry continues to evolve. The exploration of related S(VI) electrophiles, such as fluorosulfates (-OSO₂F) , offers a pathway to probes with attenuated reactivity, which can provide an alternative selectivity profile. Furthermore, the integration of computational methods, such as covalent docking of virtual libraries, is accelerating the discovery of novel probes for challenging targets that lack obvious active site nucleophiles. As our understanding of protein structure and function deepens, the rational design and application of sulfonyl fluoride probes will undoubtedly continue to be a driving force in chemical biology and the development of next-generation covalent therapeutics.

References

  • Kelly, A. M., & Strieker, M. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Biology, 4(1), 23-42. [Link]

  • Zhang, L., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. (2015). ChemInform, 46(32). [Link]

  • Jones, L. H., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 15(2), 333-339. [Link]

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(4), 1094-1098. [Link]

  • Dong, J., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry, 18(42), 8536-8552. [Link]

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Exploratory

The Strategic Imperative of Fluorine in Modern Drug Discovery and Design

An In-depth Technical Guide for Drug Development Professionals Abstract Fluorine, once a chemical curiosity, has become an indispensable element in the medicinal chemist's toolkit.[1][2] Its strategic incorporation into...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Fluorine, once a chemical curiosity, has become an indispensable element in the medicinal chemist's toolkit.[1][2] Its strategic incorporation into small-molecule drug candidates can profoundly alter their physicochemical and pharmacokinetic profiles, often transforming a challenging lead compound into a viable clinical candidate.[1][3] This guide provides an in-depth exploration of the multifaceted roles of fluorine, moving beyond a simple recitation of its effects to explain the underlying chemical principles and their practical application in drug design. We will dissect how fluorine modulates metabolic stability, acidity (pKa), lipophilicity, binding affinity, and molecular conformation.[3] Furthermore, this whitepaper details validated experimental workflows for assessing these effects, presents key analytical considerations, and discusses both the remarkable successes and potential pitfalls of fluorination strategies. Case studies of approved drugs will illustrate the tangible impact of this unique element, while a look at future trends will prepare researchers for the next wave of innovation in fluorine chemistry.

The Fundamental Physicochemical Influence of Fluorine

The transformative power of fluorine in drug design stems from its unique and extreme atomic properties when compared to hydrogen, the atom it most often replaces. Its small van der Waals radius allows it to act as a bioisostere of hydrogen with minimal steric perturbation, while its status as the most electronegative element profoundly alters the electronic landscape of a molecule.[4]

PropertyHydrogen (H)Fluorine (F)Implication in Drug Design
van der Waals Radius 1.20 Å1.47 ÅMinimal steric impact; can mimic hydrogen in binding pockets.[4]
Electronegativity (Pauling) 2.203.98Strong inductive electron withdrawal, impacting pKa and bond polarity.[1][4]
C-X Bond Energy ~413 kJ/mol~472 kJ/molIncreased C-F bond strength enhances metabolic stability.[5]
Bond Polarity (C-X) LowHighly PolarCan form unique non-covalent interactions and alter molecular conformation.[1]
Enhancing Metabolic Stability: Blocking the "Soft Spots"

A primary driver for incorporating fluorine is to block sites of metabolic oxidation.[6] Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often leading to rapid clearance and low bioavailability. By replacing a metabolically labile C-H bond with a robust C-F bond, this pathway can be effectively shut down.[2][4]

The causality is twofold:

  • Bond Strength: The C-F bond is significantly stronger than the C-H bond, making it more resistant to enzymatic cleavage.[2][5]

  • Electronic Deactivation: The strong electron-withdrawing nature of fluorine can deactivate adjacent or even distal sites, making them less susceptible to oxidation by CYP enzymes.[6] For example, placing a fluorine atom at the para-position of a phenyl ring can slow the rate of metabolic clearance by orders of magnitude.[6]

This strategic replacement prolongs the drug's half-life, improves systemic exposure, and can lead to a more favorable dosing regimen.[1][7]

cluster_0 Metabolic Pathway of a Phenyl Ring cluster_1 Fluorine-Blocked Pathway Parent_Drug Parent Drug (R-Ph-H) CYP450 CYP450 Oxidation Parent_Drug->CYP450 Metabolite Hydroxylated Metabolite (R-Ph-OH) (Rapid Clearance) CYP450->Metabolite Fluoro_Drug Fluorinated Drug (R-Ph-F) Blocked Metabolism Blocked (Increased Half-Life) Fluoro_Drug->Blocked  C-F bond resists  oxidation

Diagram 1: Fluorine blocking CYP450-mediated metabolism.
Modulating Acidity (pKa) for Optimal Permeability

Fluorine's powerful inductive effect is a key tool for tuning the pKa of nearby functional groups, particularly basic amines.[5][6] The introduction of fluorine near a nitrogen atom withdraws electron density, making the nitrogen's lone pair of electrons less available to accept a proton. This results in a lower pKa, meaning the amine is less basic.[4][6]

This modulation is critical for oral bioavailability. For a drug to pass through the gut wall and enter circulation, it must exist, at least transiently, in a neutral, more lipophilic state.

  • High pKa Amine: Remains protonated (R-NH₃⁺) in the physiological pH range of the gut, leading to poor membrane permeability.

  • Fluorine-Modulated Low pKa Amine: A greater fraction of the molecule exists in the neutral (R-NH₂) form, enhancing passive diffusion across cell membranes.[4]

This strategic pKa adjustment can significantly improve a drug's absorption and overall bioavailability.[4][5]

cluster_0 High pKa Scenario (Poor Permeability) cluster_1 Fluorine-Lowered pKa (Enhanced Permeability) High_pKa R-CH₂-NH₂ (pKa ≈ 10) Equilibrium_High pH 7.4 High_pKa->Equilibrium_High Protonated_High R-CH₂-NH₃⁺ (Ionized, Dominant) Low Permeability Equilibrium_High->Protonated_High Low_pKa F-CH₂-CH₂-NH₂ (pKa ≈ 8.5) Equilibrium_Low pH 7.4 Low_pKa->Equilibrium_Low Neutral_Low F-CH₂-CH₂-NH₂ (Neutral, Significant Fraction) High Permeability Equilibrium_Low->Neutral_Low

Diagram 2: Impact of fluorine on amine pKa and permeability.
Influencing Lipophilicity and Binding Affinity

The effect of fluorine on lipophilicity (measured as LogP or LogD) is context-dependent. While replacing a C-H with a C-F bond generally increases lipophilicity, the introduction of fluorine can also alter the molecule's dipole moment and hydrogen bonding capacity, indirectly affecting solubility and binding.[5][6][7]

More profoundly, fluorine can directly enhance binding affinity to a target protein through several mechanisms:[1][4]

  • Hydrogen Bonds: While the C-F bond is a very weak hydrogen bond acceptor, it can engage in favorable electrostatic interactions with protein backbone amides (N-H---F-C).

  • Dipole-Dipole Interactions: The highly polarized C-F bond can align favorably with polar regions of the binding pocket.

  • Conformational Control: Fluorine can induce a specific molecular conformation that is more favorable for binding.[6] This "gauche effect" can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding.[5][8]

These subtle but significant interactions can lead to a substantial increase in a drug's potency and selectivity.[1][6]

Strategic Fluorination in the Drug Discovery Workflow

The decision of where and when to introduce fluorine is a critical part of the lead optimization process. Modern "late-stage fluorination" techniques allow chemists to install fluorine on complex molecules, enabling a "try and measure" approach rather than being locked into a fluorinated scaffold from the start.[1]

Experimental Workflow: A Self-Validating System

A robust protocol for evaluating the impact of a fluorine substitution is essential. This workflow ensures that decisions are data-driven and that the rationale behind each experimental choice is clear.

Start Identify Lead Compound with Liability (e.g., high clearance) Synthesis Synthesize Non-Fluorinated (Parent) & Fluorinated Analogs Start->Synthesis Assays Parallel Physicochemical & ADME Profiling Synthesis->Assays Metabolism Metabolic Stability (Microsomes, Hepatocytes) Assays->Metabolism PK pKa Determination (Potentiometry) Assays->PK LogP Lipophilicity (LogP/LogD) Assays->LogP Affinity Binding Affinity (ITC, SPR) Assays->Affinity Analysis Data Analysis & Comparison Metabolism->Analysis PK->Analysis LogP->Analysis Affinity->Analysis Decision Advance Candidate with Improved Profile? Analysis->Decision

Diagram 3: Workflow for evaluating fluorine substitution.
Key Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

  • Objective: To assess the metabolic stability of the parent vs. fluorinated compound.

  • Methodology:

    • Preparation: Thaw pooled HLM and an NADPH regenerating system on ice. Prepare compound stock solutions in DMSO.

    • Incubation: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration ~1 µM), and HLM. Pre-incubate at 37°C for 5 minutes.

    • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: Plot the natural log of the percent remaining compound vs. time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

  • Trustworthiness Check: The protocol includes a positive control (a rapidly metabolized compound like verapamil) and a negative control (incubation without NADPH) to validate the assay's performance.

Protocol 2: pKa Determination by Potentiometric Titration

  • Objective: To precisely measure the pKa of the parent and fluorinated basic compounds.

  • Methodology:

    • Sample Prep: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to a known concentration.

    • Titration: Use an auto-titrator equipped with a calibrated pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl).

    • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

    • Analysis: Plot the pH vs. the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve using appropriate software.

  • Trustworthiness Check: The pH electrode must be calibrated with at least three standard buffers before each experiment. A known standard compound should be run to verify system accuracy.

Case Study: Sitagliptin (Januvia)

Sitagliptin, a DPP-4 inhibitor for type 2 diabetes, is a prime example of strategic fluorination. The trifluoromethyl group on the triazolopiperazine ring serves a critical purpose.

DrugKey Structural FeatureRationale & Impact
Sitagliptin Trifluoromethyl (-CF₃) groupMetabolic Shielding: The electron-withdrawing -CF₃ group deactivates the adjacent aromatic ring, preventing oxidative metabolism. This was a key optimization step that significantly improved the oral bioavailability and half-life of the drug candidate, allowing for once-daily dosing.
Precursor Analog Methyl (-CH₃) groupMetabolic Liability: The methyl group was a "soft spot" for CYP-mediated oxidation, leading to rapid metabolism and poor pharmacokinetic properties.
Fluorine in Diagnostics: ¹⁸F PET Imaging

The positron-emitting isotope ¹⁸F is a cornerstone of Positron Emission Tomography (PET) imaging.[4][5] Its convenient half-life (~110 minutes) allows for synthesis, purification, and imaging within a practical timeframe.[5] By incorporating ¹⁸F into a drug candidate or a selective ligand, researchers can non-invasively visualize its distribution, target engagement, and pharmacokinetics in living subjects, providing invaluable data for clinical translation.[1][4]

Challenges and The "Dark Side" of Fluorine

While powerful, fluorine is not a magic bullet, and its use requires careful consideration of potential liabilities.[2] Inappropriate placement can lead to unforeseen problems.

  • Metabolic Defluorination: Although the C-F bond is strong, certain enzymatic pathways can cleave it, releasing fluoride ions.[2] Chronic exposure to high levels of fluoride can lead to toxicities like skeletal fluorosis, as has been observed with long-term use of the antifungal drug voriconazole.[2]

  • Formation of Toxic Metabolites: C-F bond cleavage can sometimes unmask or create toxic metabolites.[2] For instance, metabolism of a fluoroalkyl group can potentially lead to the formation of highly reactive acyl fluorides.

  • Increased Lipophilicity: While sometimes beneficial, excessive increases in lipophilicity can lead to poor solubility, high plasma protein binding, and non-specific toxicity.[1]

  • Environmental Persistence: The very stability that makes fluorinated compounds good drugs can also make them environmentally persistent, raising concerns about their long-term ecological impact.[1][9]

A thorough understanding of these potential issues is crucial. Medicinal chemists must proactively design molecules to avoid these liabilities and implement assays to detect potential defluorination or reactive metabolite formation early in the discovery process.[2]

Future Perspectives

The field of organofluorine chemistry is continuously evolving. Key future trends include:

  • Novel Synthetic Methods: The development of more selective, efficient, and safer fluorination reagents and catalytic methods continues to expand the chemical space accessible to medicinal chemists.[10][11]

  • Biocatalysis: Harnessing enzymes to perform selective fluorination offers a green and highly specific alternative to traditional chemical methods.[9]

  • Computational Prediction: As computational models become more sophisticated, the ability to accurately predict the effects of fluorination on ADME-Tox properties will enable a more rational and less empirical approach to drug design.

Conclusion

Fluorine's unique stereoelectronic properties provide a powerful and versatile tool for optimizing drug candidates. By strategically leveraging its ability to enhance metabolic stability, modulate pKa, and improve binding affinity, researchers can overcome many common obstacles in drug discovery. However, this power must be wielded with expertise and a clear understanding of the underlying chemical principles and potential liabilities. A data-driven, systematic approach, employing the validated workflows and analytical techniques described herein, is paramount to successfully harnessing the full potential of fluorine. The continued innovation in synthetic methodology ensures that fluorine will remain a central element in the design of the next generation of therapeutics and diagnostic agents.

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023-04-13). [Link]

  • The role of fluorine in medicinal chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019-06-20). [Link]

  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (2025-08-06). [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. (2015-11-12). [Link]

  • Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs | Bentham Science Publishers. (2022-12-01). [Link]

  • Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (2007-12-13). [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. [Link]

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis | Accounts of Chemical Research - ACS Publications. (2018-06-12). [Link]

  • Synthetic Fluorination Methodology - Altmaniacs. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. [Link]

  • What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? | ResearchGate. (2022-02-11). [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. [Link]

  • Fluorine in medicinal chemistry - PubMed. [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH. (2025-11-10). [Link]

  • Putting the F in pharma | Feature - Chemistry World. (2025-02-10). [Link]

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Foundational

The Resurgence of Covalent Inhibition: A Technical Guide to Rational Drug Design

Abstract Covalent inhibitors, once approached with caution due to concerns over toxicity, are experiencing a significant renaissance in medicinal chemistry.[1] Their unique mechanism of action, characterized by the forma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Covalent inhibitors, once approached with caution due to concerns over toxicity, are experiencing a significant renaissance in medicinal chemistry.[1] Their unique mechanism of action, characterized by the formation of a stable covalent bond with their protein target, offers distinct advantages in potency, duration of action, and the ability to target proteins previously considered "undruggable."[2][3] This guide provides an in-depth exploration of the core principles governing the design and application of covalent inhibitors. We will delve into the mechanistic intricacies, kinetic considerations, and the critical balance between reactivity and selectivity that underpins the development of safe and effective covalent therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful therapeutic modality.

Introduction: A Paradigm Shift in Drug Discovery

Historically, many blockbuster drugs, including penicillin and aspirin, were discovered to act via a covalent mechanism long after their widespread clinical use.[4] These discoveries were often serendipitous rather than the result of rational design.[4] For a considerable period, the pharmaceutical industry largely shied away from the deliberate design of covalent inhibitors due to concerns about off-target reactivity leading to toxicity.[4][5] The fear was that highly reactive molecules would indiscriminately bind to various proteins, causing unforeseen adverse effects.[2]

However, recent years have witnessed a resurgence of interest in covalent inhibitors, driven by a deeper understanding of their mechanism and the development of sophisticated design strategies.[6] This has led to the successful development and FDA approval of numerous targeted covalent drugs, particularly in oncology.[2][7] The key to this revival lies in the ability to rationally design inhibitors with finely tuned reactivity, ensuring they selectively bind to their intended target.[4]

The Covalent Mechanism of Action: A Two-Step Process

Unlike non-covalent inhibitors that bind reversibly to their targets, covalent inhibitors engage in a two-step process that culminates in the formation of a stable, often irreversible, bond.[6][8]

  • Reversible Binding: Initially, the covalent inhibitor non-covalently and reversibly binds to the target protein's active or allosteric site.[8] This initial binding event is governed by the same principles of molecular recognition as non-covalent drugs, involving hydrophobic, electrostatic, and hydrogen-bonding interactions. This non-covalent complex formation is characterized by the inhibition constant, Ki.[9]

  • Covalent Bond Formation: Following initial binding, a reactive functional group on the inhibitor, known as the "warhead," is positioned in close proximity to a nucleophilic amino acid residue on the target protein.[4] This proximity facilitates a chemical reaction, leading to the formation of a covalent bond.[8] This irreversible step is characterized by the rate constant, kinact.[9]

This two-step mechanism is a critical design consideration. The initial non-covalent binding affinity contributes significantly to the inhibitor's overall potency and selectivity.[8] A higher initial affinity ensures that the warhead is preferentially localized at the target site, minimizing off-target reactions.[10]

G I Inhibitor (I) IP Non-covalent Complex (I-P) I->IP Ki (Reversible) P Protein (P) P->IP IPC Covalent Adduct (I-P_covalent) IP->IPC kinact (Irreversible) G cluster_0 Biochemical Assays cluster_1 Biophysical & Proteomic Assays cluster_2 Cellular Assays Kinetic Kinetic Analysis (kinact/Ki) MS Intact Protein MS Kinetic->MS Confirms Covalent Modification GSH GSH Reactivity Assay Proteomics Chemoproteomics (isoTOP-ABPP) GSH->Proteomics Predicts Off-Target Reactivity Xray X-ray Crystallography MS->Xray Guides Structural Studies Target Target Engagement Assays Proteomics->Target Identifies Cellular Targets Phenotypic Phenotypic Screening Target->Phenotypic Links Target to Phenotype

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 5-Fluoropyridine-2-sulfonyl Fluoride in Covalent Drug Design

Introduction: Expanding the Covalent Druggable Proteome with Sulfonyl Fluorides Covalent drug discovery has witnessed a resurgence, offering a powerful strategy to achieve high potency, prolonged duration of action, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Covalent Druggable Proteome with Sulfonyl Fluorides

Covalent drug discovery has witnessed a resurgence, offering a powerful strategy to achieve high potency, prolonged duration of action, and overcome drug resistance.[1][2] Historically, the focus has been on targeting the nucleophilic cysteine residue. However, the low abundance of cysteine in protein binding sites limits the scope of this approach.[2][3] The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a breakthrough, enabling the targeting of a broader range of amino acid residues, including lysine, tyrosine, histidine, serine, and threonine.[3][4][5] Sulfonyl fluorides (R-SO₂F) serve as "privileged" electrophilic warheads, balancing stability in aqueous environments with sufficient reactivity to form covalent bonds with these less nucleophilic residues within the specific microenvironment of a protein binding pocket.[4]

This application note provides a detailed guide for researchers on the utilization of a specific, potentially highly valuable SuFEx reagent: 5-Fluoropyridine-2-sulfonyl fluoride . We will delve into its hypothesized reactivity, potential advantages in drug design, and provide comprehensive protocols for its synthesis, reactivity profiling, and application in covalent inhibitor discovery workflows.

The Unique Potential of 5-Fluoropyridine-2-sulfonyl Fluoride

While extensive data on 5-Fluoropyridine-2-sulfonyl fluoride itself is not yet prevalent in the public domain, we can extrapolate its properties based on established principles of physical organic chemistry and the extensive literature on related sulfonyl fluorides.

Hypothesized Properties and Advantages:

  • Enhanced Reactivity: The pyridine ring, particularly with an electron-withdrawing fluorine atom at the 5-position, is expected to be strongly electron-withdrawing. This will increase the electrophilicity of the sulfur atom in the sulfonyl fluoride group, likely rendering it more reactive than simple arylsulfonyl fluorides. This heightened reactivity could be advantageous for targeting less nucleophilic amino acid residues.

  • Specific Interactions: The pyridine moiety can participate in a range of non-covalent interactions within a protein binding site, including hydrogen bonding (via the nitrogen atom) and π-stacking. These interactions can orient the sulfonyl fluoride warhead optimally for covalent reaction with a nearby nucleophilic residue, thus enhancing both potency and selectivity.

  • Modulation of Physicochemical Properties: The presence of the fluoropyridine group can influence key drug-like properties such as solubility, metabolic stability, and cell permeability.[6] Fluorine, in particular, is known to often enhance metabolic stability and binding affinity.[6]

  • Versatile Synthetic Handle: The fluoropyridine core offers multiple sites for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Reaction Mechanism: Covalent Modification of Nucleophilic Residues

The fundamental reaction mechanism involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonamide or sulfonate ester bond and the displacement of the fluoride ion. The reaction is highly dependent on the proximity and orientation of the nucleophile, which is facilitated by the initial non-covalent binding of the parent molecule.

Reaction_Mechanism Ligand 5-Fluoropyridine-2-SO2F-R Protein Target Protein (with nucleophilic Lys) Ligand->Protein Reversible binding Transition_State Transition State Protein->Transition_State Nucleophilic attack by Lys ε-amino group Covalent_Complex Covalent Adduct (Protein-SO2-R) Transition_State->Covalent_Complex Irreversible bond formation Fluoride F- Transition_State->Fluoride Fluoride leaving group

Caption: Covalent modification by 5-Fluoropyridine-2-sulfonyl fluoride.

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and application of 5-Fluoropyridine-2-sulfonyl fluoride in a covalent drug discovery workflow.

Protocol 1: Synthesis of 5-Fluoropyridine-2-sulfonyl Fluoride

Materials:

  • 2-Amino-5-fluoropyridine[9][10]

  • Anhydrous Acetonitrile (MeCN)

  • Pyrylium tetrafluoroborate (Pyry-BF₄)

  • Magnesium chloride (MgCl₂)

  • Potassium fluoride (KF)

  • Water (H₂O)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluoropyridine (1.0 equiv.) in anhydrous MeCN.

  • Addition of Reagents: Add Pyry-BF₄ (1.5 equiv.) and MgCl₂ (1.5 equiv.) to the solution.

  • Formation of Sulfonyl Fluoride: Add KF (6.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 2 hours.[8]

  • Quenching: Cool the reaction to room temperature and add H₂O. Stir for an additional hour.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 5-Fluoropyridine-2-sulfonyl fluoride.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry).

Protocol 2: Assessing Amino Acid Reactivity Profile

This protocol aims to determine the intrinsic reactivity of 5-Fluoropyridine-2-sulfonyl fluoride with various nucleophilic amino acids.

Materials:

  • 5-Fluoropyridine-2-sulfonyl fluoride

  • N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-tyrosine, N-acetyl-L-histidine, N-acetyl-L-serine, N-acetyl-L-threonine

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Stock Solutions: Prepare stock solutions of 5-Fluoropyridine-2-sulfonyl fluoride and each N-acetylated amino acid in a suitable solvent (e.g., DMSO).

  • Reaction Mixtures: In separate microcentrifuge tubes, combine 5-Fluoropyridine-2-sulfonyl fluoride (e.g., 100 µM final concentration) with each N-acetylated amino acid (e.g., 1 mM final concentration) in PBS.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench a small aliquot of each reaction mixture by adding an equal volume of cold acetonitrile containing an internal standard.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to monitor the disappearance of the starting materials and the formation of the covalent adduct.

  • Data Analysis: Calculate the rate of reaction for each amino acid to establish a reactivity profile.

Data Presentation:

N-acetyl Amino AcidRate Constant (k) [M⁻¹s⁻¹] (Hypothetical)
Cysteine+++++
Lysine+++
Tyrosine+++
Histidine++
Serine+
Threonine+
Protocol 3: Covalent Fragment Screening

This protocol describes a high-throughput screening method to identify fragments containing the 5-Fluoropyridine-2-sulfonyl fluoride warhead that covalently bind to a target protein. Intact protein mass spectrometry is a widely used technique for this purpose.

Materials:

  • Purified target protein

  • A library of fragments derivatized with the 5-Fluoropyridine-2-sulfonyl fluoride warhead

  • Assay buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • LC-MS system capable of intact protein analysis

Procedure:

  • Incubation: Incubate the target protein (e.g., 1-5 µM) with each fragment from the library (e.g., 50-100 µM) in a 96-well or 384-well plate at room temperature or 37°C for a defined period (e.g., 1-4 hours).

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule nucleophile (e.g., glutathione) or by acidification.

  • LC-MS Analysis: Analyze each sample using an LC-MS method optimized for intact protein analysis. This typically involves a rapid desalting step followed by electrospray ionization and detection on a high-resolution mass spectrometer.

  • Data Analysis: Deconvolute the mass spectra to determine the mass of the protein. A mass shift corresponding to the molecular weight of the fragment indicates covalent modification. The percentage of modified protein can be calculated from the relative intensities of the unmodified and modified protein peaks.

Protocol 4: Validation of Covalent Modification and Site Identification

Once a hit has been identified, it is crucial to confirm covalent binding and identify the specific amino acid residue(s) that have been modified. This is typically achieved through bottom-up proteomics (peptide mapping).[8]

Materials:

  • Covalent protein-inhibitor adduct (from a scaled-up incubation)

  • Unmodified control protein

  • Urea or other denaturants

  • Dithiothreitol (DTT) for reduction

  • Iodoacetamide (IAM) for alkylation

  • Trypsin or other proteases

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the protein samples (modified and unmodified) in a buffer containing urea. Reduce disulfide bonds with DTT and then alkylate free cysteines with IAM.

  • Proteolytic Digestion: Dilute the samples to reduce the urea concentration and add trypsin. Incubate overnight at 37°C to digest the protein into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS. The mass spectrometer will fragment the peptides, providing sequence information.

  • Data Analysis: Use specialized software to search the MS/MS data against the sequence of the target protein. Look for peptides with a mass modification corresponding to the covalent adduct. The MS/MS spectrum of the modified peptide will reveal the specific amino acid residue that has been modified.

Workflow for Covalent Inhibitor Discovery

The following diagram illustrates the overall workflow for the discovery of covalent inhibitors using 5-Fluoropyridine-2-sulfonyl fluoride.

Covalent_Inhibitor_Workflow Start Design & Synthesis of 5-Fluoropyridine-2-SO2F Fragments Screening Covalent Fragment Screening (Intact Protein MS) Start->Screening Hit_ID Hit Identification & Confirmation Screening->Hit_ID Hit_ID->Screening No Hits Validation Validation of Covalent Adduct & Site ID (Peptide Mapping) Hit_ID->Validation Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Validation->SAR Optimization Lead Optimization SAR->Optimization Candidate Covalent Drug Candidate Optimization->Candidate

Sources

Application

Application Notes and Protocols for Covalent Protein Labeling with 5-Fluoropyridine-2-sulfonyl fluoride

Introduction: The Power of Covalent Probes in Chemical Biology In the intricate landscape of cellular biology and drug discovery, the ability to selectively and permanently label proteins is a cornerstone of modern resea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Covalent Probes in Chemical Biology

In the intricate landscape of cellular biology and drug discovery, the ability to selectively and permanently label proteins is a cornerstone of modern research. Covalent probes offer a powerful approach to elucidate protein function, map binding sites, and develop novel therapeutics. Among the arsenal of electrophilic warheads used for this purpose, sulfonyl fluorides have emerged as a privileged class due to their unique balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues. This application note provides a detailed guide to the use of a specific heterocyclic sulfonyl fluoride, 5-Fluoropyridine-2-sulfonyl fluoride, for the covalent modification of proteins.

Unlike traditional electrophiles that primarily target the highly nucleophilic cysteine, sulfonyl fluorides, through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), can react with a broader spectrum of residues including lysine, tyrosine, histidine, serine, and threonine.[1] This versatility significantly expands the scope of proteins that can be targeted. The 5-Fluoropyridine-2-sulfonyl fluoride reagent introduces a heteroaromatic ring, which can offer distinct solubility, stability, and interaction profiles compared to simple aryl sulfonyl fluorides.

This document is intended for researchers, scientists, and drug development professionals seeking to employ 5-Fluoropyridine-2-sulfonyl fluoride as a tool for covalent protein labeling. We will delve into the mechanistic underpinnings of the labeling reaction, provide a comprehensive, step-by-step protocol, and discuss methods for the characterization of the resulting modified proteins.

Mechanism of Action: The SuFEx Reaction

The covalent labeling of proteins with 5-Fluoropyridine-2-sulfonyl fluoride proceeds via the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride moiety, leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonyl or sulfonamide bond.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Protein Protein with Nucleophilic Residue (Nu-H) (e.g., Lys, Tyr, Ser, His) TS Pentavalent Sulfur Intermediate Protein->TS Nucleophilic Attack Reagent 5-Fluoropyridine-2-sulfonyl fluoride Reagent->TS Labeled_Protein Covalently Labeled Protein TS->Labeled_Protein Fluoride Elimination HF Hydrogen Fluoride TS->HF

Caption: Mechanism of protein labeling with 5-Fluoropyridine-2-sulfonyl fluoride via the SuFEx reaction.

The reactivity of the sulfonyl fluoride is highly dependent on the protein's local microenvironment. Proximity and proper orientation of the electrophile to a nucleophilic residue within a binding pocket significantly enhance the reaction rate. The pKa of the nucleophilic amino acid is a critical factor, with a lower pKa leading to a more reactive nucleophile at physiological pH.

Experimental Protocols

Materials and Reagents
  • 5-Fluoropyridine-2-sulfonyl fluoride: Commercially available from suppliers such as BLD Pharm (CAS No. 1210867-93-8).[2]

  • Target Protein: Purified to >95% homogeneity.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer. The optimal pH should be determined empirically but is typically in the range of 7.0-8.5.

  • Organic Solvent (optional): Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution of the labeling reagent.

  • Quenching Reagent: A solution of a small molecule nucleophile, such as 1 M glycine or Tris, to stop the reaction.

  • Purification System: Size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted labeling reagent.

  • Analytical Instruments: Mass spectrometer (e.g., LC-MS/MS) for characterization of the labeled protein.

Protocol for Protein Labeling

This protocol provides a general framework for labeling a protein with 5-Fluoropyridine-2-sulfonyl fluoride. Optimization of specific parameters may be required for each unique protein.

G Start Start Prep_Reagent Prepare 5-FP-2-SF Stock Solution Start->Prep_Reagent Prep_Protein Prepare Protein Solution Start->Prep_Protein Incubate Incubate Protein with 5-FP-2-SF Prep_Reagent->Incubate Prep_Protein->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Labeled Protein Quench->Purify Characterize Characterize Labeled Protein Purify->Characterize End End Characterize->End

Caption: Experimental workflow for protein labeling with 5-Fluoropyridine-2-sulfonyl fluoride.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of 5-Fluoropyridine-2-sulfonyl fluoride in anhydrous DMSO or DMF. Vortex to ensure complete dissolution. Note: Prepare this solution fresh before each experiment to minimize hydrolysis.

  • Protein Preparation:

    • Dissolve the target protein in the chosen reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or other nucleophiles that could compete with the protein for labeling.

  • Labeling Reaction:

    • Add the 5-Fluoropyridine-2-sulfonyl fluoride stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 10- to 100-fold molar excess of the reagent over the protein.

    • Gently mix the reaction solution and incubate at room temperature or 37°C. The incubation time can range from 1 hour to overnight, depending on the reactivity of the target protein.[3]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent (e.g., 1 M glycine or Tris) to a final concentration of 50-100 mM. The primary amine of the quenching reagent will react with any remaining unreacted 5-Fluoropyridine-2-sulfonyl fluoride.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and the quenching reagent by size-exclusion chromatography (SEC), dialysis, or spin filtration. The choice of method will depend on the properties of the protein and the scale of the reaction.

  • Characterization of the Labeled Protein:

    • Confirm the covalent modification and determine the labeling efficiency using mass spectrometry. Intact protein mass analysis will show a mass shift corresponding to the addition of the 5-fluoropyridine-2-sulfonyl group.

    • To identify the specific amino acid residue(s) that have been labeled, perform peptide mapping analysis using LC-MS/MS.[4][5][6][7][8]

Optimization and Troubleshooting

The efficiency of protein labeling with 5-Fluoropyridine-2-sulfonyl fluoride can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended RangeRationale and Considerations
pH 7.0 - 8.5A slightly basic pH deprotonates the ε-amino group of lysine and the hydroxyl groups of tyrosine and serine, increasing their nucleophilicity. However, higher pH can also increase the rate of hydrolysis of the sulfonyl fluoride.[9]
Temperature Room Temperature (20-25°C) to 37°CHigher temperatures can increase the reaction rate but may also lead to protein denaturation or increased hydrolysis of the reagent.
Reagent:Protein Molar Ratio 10:1 to 100:1A higher molar excess of the labeling reagent will drive the reaction towards completion but may also increase the risk of non-specific labeling. Start with a lower ratio and increase as needed.
Incubation Time 1 hour to 24 hoursThe optimal time depends on the reactivity of the specific nucleophilic residue on the target protein. Monitor the reaction progress over time to determine the optimal incubation period.[3]
Buffer Composition PBS, HEPESAvoid buffers containing primary amines (e.g., Tris) during the labeling reaction as they will compete with the protein for the labeling reagent.

Troubleshooting Common Issues:

  • Low Labeling Efficiency:

    • Increase the molar excess of 5-Fluoropyridine-2-sulfonyl fluoride.

    • Increase the incubation time or temperature.

    • Optimize the pH of the reaction buffer to enhance the nucleophilicity of the target residue.

    • Ensure the protein is properly folded and the target residue is accessible.

  • Non-specific Labeling:

    • Decrease the molar excess of the labeling reagent.

    • Reduce the incubation time or temperature.

    • Optimize the pH to a lower value within the recommended range.

  • Protein Precipitation:

    • The addition of an organic solvent (DMSO or DMF) can sometimes cause protein precipitation. Minimize the volume of the organic solvent added to the reaction mixture (typically <5% of the total volume).

    • Perform the reaction at a lower protein concentration.

Characterization by Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the covalent modification and identifying the site(s) of labeling.

G Start Labeled Protein Sample Intact_MS Intact Mass Analysis (Confirm Labeling) Start->Intact_MS Proteolysis Proteolytic Digestion (e.g., Trypsin) Start->Proteolysis End End Intact_MS->End LC_MSMS LC-MS/MS Analysis of Peptides Proteolysis->LC_MSMS Data_Analysis Database Searching and Spectral Interpretation LC_MSMS->Data_Analysis Site_ID Identification of Modification Site(s) Data_Analysis->Site_ID Site_ID->End

Caption: Mass spectrometry workflow for the characterization of labeled proteins.

  • Intact Mass Analysis: The purified labeled protein is analyzed by mass spectrometry to determine its molecular weight. A successful labeling event will result in a mass increase corresponding to the mass of the 5-fluoropyridine-2-sulfonyl moiety minus the mass of a fluorine atom and a hydrogen atom.

  • Peptide Mapping: To pinpoint the exact location of the modification, the labeled protein is subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[5][6]

  • Data Analysis: The fragmentation spectra of the modified peptides are compared to a database containing the sequence of the target protein. The mass shift on a specific peptide and the fragmentation pattern will reveal the identity and location of the modified amino acid.[8]

Conclusion

5-Fluoropyridine-2-sulfonyl fluoride is a versatile and effective reagent for the covalent labeling of proteins. Its ability to react with a range of nucleophilic amino acid residues through the SuFEx mechanism makes it a valuable tool for a wide array of applications in chemical biology and drug discovery, including target identification and validation, and the development of covalent inhibitors.[10] By following the detailed protocols and optimization strategies outlined in this application note, researchers can confidently employ this reagent to advance their understanding of protein function and accelerate their research endeavors.

References

  • Pellegrino, S., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(24), 2433-2439. [Link]

  • Request PDF. (2025). Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. ResearchGate. [Link]

  • Ward, J. A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2356–2367. [Link]

  • Chalkley, R. J., & Burlingame, A. L. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Accounts of Chemical Research, 47(12), 3573–3582. [Link]

  • Zhang, Y., et al. (2025). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. [Link]

  • Martín-Gago, P., & Olsen, C. A. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 58(4), 957–966. [Link]

  • Witze, E. S., et al. (2007). Mapping Protein Post-Translational Modifications with Mass Spectrometry. Nature Methods, 4(10), 798–806. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 54(42), 12344-12347. [Link]

  • Narayanan, A., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(9), 2094–2102. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Smith, E. A., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. [Link]

  • Pellegrino, S., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(24), 2433-2439. [Link]

  • Waters Corporation. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • Zhang, C., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5(1), 136-146. [Link]

  • Bio-Techne. (n.d.). How to interpret modification sites in protein mass spectrometry. Retrieved from [Link]

  • Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1163–1174. [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-5-fluoropyridine. Retrieved from [Link]

Sources

Method

The Privileged Warhead: A Guide to the Applications of 5-Fluoropyridine-2-sulfonyl Fluoride in Chemical Biology

This guide provides an in-depth exploration of 5-Fluoropyridine-2-sulfonyl fluoride as a versatile tool in chemical biology. We will delve into its unique reactivity, offering detailed protocols for its application in th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 5-Fluoropyridine-2-sulfonyl fluoride as a versatile tool in chemical biology. We will delve into its unique reactivity, offering detailed protocols for its application in the development of covalent inhibitors and in chemoproteomic workflows for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of covalent chemical probes.

The Rise of Sulfonyl Fluorides: A Privileged Electrophile

In the landscape of chemical biology and drug discovery, the ability to covalently modify protein targets offers significant advantages, including enhanced potency, prolonged duration of action, and the potential to target shallow binding pockets.[1] While traditional covalent warheads have often focused on the highly nucleophilic cysteine residue, this approach is limited by the low abundance of cysteines in protein binding sites.[1][2]

Sulfonyl fluorides (SFs) have emerged as a "privileged" class of electrophiles due to their unique combination of stability and reactivity.[3][4] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a critical feature for biological experiments.[3] Their reactivity profile is remarkably broad, enabling the modification of a wider range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine, in a context-dependent manner.[3][4] This versatility significantly expands the scope of the "ligandable proteome."[5]

The general mechanism of action involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.[6]

The 5-Fluoropyridine-2-sulfonyl Fluoride Scaffold: Potential Advantages

The strategic incorporation of a 5-fluoropyridine ring into the sulfonyl fluoride warhead introduces several potential advantages for the chemical biologist:

  • Modulated Reactivity: The electron-withdrawing nature of the fluorine atom and the pyridine ring can fine-tune the electrophilicity of the sulfur center. This modulation can lead to a more desirable balance between reactivity and stability, potentially reducing off-target effects while maintaining sufficient reactivity for on-target modification.

  • Enhanced Binding Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine atom can participate in various non-covalent interactions, including hydrogen bonding and multipolar interactions. These features can contribute to the binding affinity and selectivity of the probe for its target protein.

  • Improved Physicochemical Properties: The inclusion of the fluoropyridine moiety can influence the solubility, cell permeability, and metabolic stability of the molecule, which are critical parameters for in-cell and in-vivo applications.[7]

Application Note I: Development of Covalent Inhibitors

5-Fluoropyridine-2-sulfonyl fluoride can be incorporated into the structure of a known reversible binder to convert it into a potent and selective covalent inhibitor. This strategy is particularly useful for increasing the potency and duration of action of a lead compound.

Protocol 1: Synthesis of a 5-Fluoropyridine-2-sulfonyl Fluoride-Based Covalent Inhibitor

This protocol outlines a general strategy for synthesizing a covalent inhibitor by coupling 5-Fluoropyridine-2-sulfonyl fluoride to a parent molecule containing a suitable functional group (e.g., an amine or a phenol). The synthesis of 5-Fluoropyridine-2-sulfonyl fluoride itself can be approached through multi-step sequences, often starting from commercially available fluoropyridine derivatives. A common route involves the conversion of a corresponding sulfonic acid or sulfonyl chloride to the sulfonyl fluoride.[1][8]

Materials:

  • Parent molecule with a nucleophilic handle (e.g., amine, phenol)

  • 5-Fluoropyridine-2-sulfonyl chloride (as a precursor)

  • Potassium fluoride (KF) or other fluorinating agent

  • Aprotic polar solvent (e.g., acetonitrile, DMF)

  • Phase-transfer catalyst (e.g., 18-crown-6) (optional)

  • Standard laboratory glassware and purification equipment (e.g., chromatography system)

Procedure:

  • Preparation of 5-Fluoropyridine-2-sulfonyl fluoride: A common method for the synthesis of aryl sulfonyl fluorides is the halogen exchange of the corresponding sulfonyl chloride.[1]

    • Dissolve 5-Fluoropyridine-2-sulfonyl chloride in a suitable aprotic solvent.

    • Add an excess of potassium fluoride. The use of a phase-transfer catalyst can facilitate the reaction.

    • Stir the reaction mixture at an elevated temperature, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction, extract the product, and purify by chromatography.

  • Coupling to the Parent Molecule: The method for coupling will depend on the nature of the parent molecule. The following is an example for a parent molecule with an amine.

    • Dissolve the amine-containing parent molecule in a suitable solvent.

    • Add a base to deprotonate the amine.

    • Slowly add a solution of 5-Fluoropyridine-2-sulfonyl fluoride.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

    • Upon completion, work up the reaction and purify the final covalent inhibitor by chromatography.

Causality Behind Experimental Choices:

  • Aprotic Polar Solvents: These solvents are used to dissolve the reactants and facilitate the nucleophilic substitution reaction without interfering with the reactive species.

  • Excess Fluorinating Agent: An excess of KF is used to drive the halogen exchange reaction to completion.

  • Base for Coupling: A non-nucleophilic base is used to deprotonate the amine without competing in the reaction with the sulfonyl fluoride.

Protocol 2: Characterization of Covalent Binding

Mass Spectrometry (MS) Analysis:

  • Incubate the target protein with the 5-Fluoropyridine-2-sulfonyl fluoride-based inhibitor.

  • Analyze the protein-inhibitor complex by intact protein MS (e.g., ESI-MS) to observe the mass shift corresponding to the covalent adduction of the inhibitor.

  • For identification of the specific modified residue(s), perform proteolytic digestion (e.g., with trypsin) of the complex.

  • Analyze the resulting peptide mixture by LC-MS/MS to identify the peptide fragment carrying the covalent modification and pinpoint the exact amino acid residue.

Data Presentation:

ParameterExpected Result
Intact Protein MS Mass increase corresponding to the molecular weight of the inhibitor minus HF.
Peptide Mapping (LC-MS/MS) Identification of a specific peptide with a mass modification.
MS/MS Fragmentation Fragmentation pattern confirming the modification on a specific amino acid (e.g., Tyr, Lys, Ser).

Application Note II: Chemoproteomics for Target Identification and Engagement

A powerful application of 5-Fluoropyridine-2-sulfonyl fluoride is in the creation of chemical probes for activity-based protein profiling (ABPP) and target engagement studies.[3] By incorporating a reporter tag, such as an alkyne or azide for click chemistry, these probes can be used to identify the protein targets of a compound in a complex biological sample.[9][10]

Diagram of a general chemoproteomics workflow:

G cluster_0 Cellular System cluster_1 Bioconjugation cluster_2 Analysis cell_lysate Cell Lysate / Intact Cells probe_treatment Treat with 5-FP-SF Probe cell_lysate->probe_treatment click_chemistry Click Chemistry with Reporter Tag (e.g., Biotin-Azide) probe_treatment->click_chemistry enrichment Affinity Purification (e.g., Streptavidin Beads) click_chemistry->enrichment proteolysis On-Bead Digestion enrichment->proteolysis lc_ms LC-MS/MS Analysis proteolysis->lc_ms data_analysis Target Identification lc_ms->data_analysis

Caption: General workflow for a chemoproteomics experiment.

Protocol 3: Protein Labeling in Cell Lysate for Target Identification

Materials:

  • 5-Fluoropyridine-2-sulfonyl fluoride probe with a terminal alkyne (5-FP-SF-alkyne).

  • Cell lysate from the biological system of interest.

  • Biotin-azide reporter tag.

  • Click chemistry reagents (e.g., copper(I) catalyst, ligand).

  • Streptavidin-agarose beads.

  • Buffers for lysis, washing, and elution.

  • Mass spectrometer.

Procedure:

  • Probe Incubation: Treat the cell lysate with the 5-FP-SF-alkyne probe at a predetermined concentration and incubate for a specific time at 37°C.[9]

  • Click Chemistry: Add the biotin-azide reporter tag and the click chemistry reagents to the lysate and incubate to attach the biotin tag to the probe-labeled proteins.

  • Affinity Purification: Add streptavidin-agarose beads to the lysate to capture the biotinylated proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

Causality Behind Experimental Choices:

  • Alkyne Handle: The alkyne is a small, bioorthogonal handle that allows for the specific attachment of a reporter tag via click chemistry without significantly perturbing the probe's activity.

  • Biotin Tag: Biotin's high affinity for streptavidin enables the highly efficient and specific enrichment of labeled proteins from a complex mixture.[11]

  • On-Bead Digestion: This technique minimizes sample loss and contamination by digesting the proteins directly on the beads where they are captured.

Protocol 4: Competitive Profiling for Target Engagement

This protocol is used to confirm that a non-tagged compound binds to the same targets as the probe, thereby validating them as true targets of the compound.

Procedure:

  • Pre-incubation with Inhibitor: Treat the cell lysate with your non-tagged 5-Fluoropyridine-2-sulfonyl fluoride-based inhibitor.

  • Probe Competition: Add the 5-FP-SF-alkyne probe to the lysate and incubate.

  • Proceed with Protocol 3: Continue with the click chemistry, affinity purification, and LC-MS/MS analysis as described above.

  • Data Analysis: Quantify the abundance of the identified proteins in the inhibitor-treated sample relative to a vehicle-treated control. A decrease in the signal for a protein in the inhibitor-treated sample indicates that the inhibitor is binding to that protein and preventing its labeling by the probe.

Diagram illustrating the mechanism of covalent modification:

G cluster_0 Protein Target cluster_1 5-FP-SF Probe cluster_2 Covalent Complex Protein Protein-Nu: Complex Protein-Nu-SO2-5-FP Protein->Complex Nucleophilic Attack Probe 5-FP-SO2F Probe->Complex Fluoride Leaving Group

Caption: Covalent modification of a protein by a 5-FP-SF probe.

Conclusion

5-Fluoropyridine-2-sulfonyl fluoride represents a promising and versatile scaffold for the development of chemical probes and covalent inhibitors. Its unique electronic and structural properties, derived from the fluorinated pyridine ring, offer opportunities for fine-tuning reactivity and enhancing binding interactions. The protocols outlined in this guide provide a framework for harnessing the power of this privileged warhead in chemical biology research and drug discovery. By understanding the underlying principles of sulfonyl fluoride chemistry and applying these robust experimental workflows, researchers can effectively identify and validate new drug targets and develop novel covalent therapeutics.

References

  • Bianchi, T. A., & Cate, J. H. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(3-4), e202300020. [Link]

  • Thomson, B. J., Khasnavis, S. R., & Grigorian, E. C. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(5), 565-568. [Link]

  • Cornella, J., & Wimmer, L. (2021). Synthesis of Sulfonyl Fluorides from Sulfonamides.
  • Di Mola, A., & Vesci, L. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Thomson, B. J., Khasnavis, S. R., Grigorian, E. C., & Gembicky, M. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(5), 565-568. [Link]

  • Hansen, T. N., San Segundo, M., Mergel, A. M., & Olsen, C. A. (2024). Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv. [Link]

  • Lin, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
  • Zhang, T., et al. (2023). Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design. ACS Applied Materials & Interfaces, 15(26), 31795-31802. [Link]

  • Pellegrino, S., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632.
  • Liu, Y., et al. (2021). Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. Nature Communications, 12(1), 6689. [Link]

  • Parker, C. G., & Maurais, S. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2249-2259. [Link]

  • Chen, Y., et al. (2022). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Journal of Medicinal Chemistry, 65(13), 8743-8763. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (2008).
  • Bianchi, T. A., & Cate, J. H. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel journal of chemistry, 63(3-4), e202300020. [Link]

  • Various Authors. (2024). Applications of sulfonyl fluorides Examples of biologically active... - ResearchGate. [Link]

  • Parker, C. G., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(12), 4399-4408. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. [Link]

  • Parker, C. G., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(12), 4399-4408.
  • Preparation method of fluoropyridine compounds. (2013).
  • Chen, Y., et al. (2022). Advancing Protein Therapeutics through Proximity-Induced Chemistry. ACS medicinal chemistry letters, 13(7), 1049-1053. [Link]

  • Vinogradova, E. V., et al. (2020). Chemoproteomic methods for covalent drug discovery. Nature Reviews Chemistry, 4(4), 181-196. [Link]

  • Pellegrino, S., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & medicinal chemistry letters, 30(24), 127632. [Link]

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Application

Application Notes &amp; Protocols: Synthesis and Application of Custom Probes from 5-Fluoropyridine-2-sulfonyl Fluoride

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the design, synthesis, and application of custom chemical probes derived from 5-Fluoropyridine-2-sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the design, synthesis, and application of custom chemical probes derived from 5-Fluoropyridine-2-sulfonyl fluoride (5-FPySF). Sulfonyl fluorides have emerged as a privileged class of electrophilic warheads in chemical biology due to their unique balance of stability and reactivity, enabling the covalent modification of multiple nucleophilic amino acid residues beyond cysteine.[1][2] This guide details the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, offers modular strategies for probe design, and provides detailed, field-tested protocols for synthesis and protein labeling. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers to adapt and innovate.

The Rationale for Sulfonyl Fluoride Probes: Beyond Cysteine Targeting

The landscape of chemical biology and covalent drug discovery has historically been dominated by electrophiles targeting cysteine, the most intrinsically nucleophilic amino acid.[3] However, the low abundance of cysteine in protein binding sites limits the scope of this approach.[4][5] Sulfonyl fluorides (SFs) have risen as a powerful alternative, capable of forming stable covalent bonds with a broader range of amino acid residues, including lysine, tyrosine, histidine, serine, and threonine.[1][2][6]

This expanded targeting capability is critical for:

  • Expanding the Druggable Proteome: Accessing proteins that lack a suitably positioned cysteine for covalent inhibition.

  • Activity-Based Protein Profiling (ABPP): Developing probes to assess the functional state of diverse enzyme classes.[7]

  • Target Identification and Validation: Creating tools to discover and validate the targets of bioactive small molecules.[8][9]

The 5-Fluoropyridine-2-sulfonyl fluoride (5-FPySF) scaffold is a particularly versatile starting point. The electron-withdrawing nature of the fluoropyridine ring enhances the electrophilicity of the sulfonyl fluoride group, tuning its reactivity. Furthermore, the fluorine atom at the 5-position offers a convenient handle for synthetic diversification via nucleophilic aromatic substitution (SNAr), allowing for the modular attachment of targeting ligands, linkers, and reporter tags.

Reactivity Profile of the Sulfonyl Fluoride Warhead

The reactivity of the S(VI)-F bond is the cornerstone of its utility. Governed by the principles of SuFEx click chemistry, the sulfonyl fluoride group engages with nucleophilic amino acid side chains.[3] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater aqueous stability, a crucial feature for biological experiments, while retaining sufficient electrophilicity to react with context-specific protein residues.[1][2]

Target Residue Nucleophilic Group Reactivity & Adduct Stability Supporting Evidence
Lysine (Lys) ε-amino group (-NH₂)Forms stable sulfonamide bond. Widely targeted.[3][6][10]
Tyrosine (Tyr) Phenolic hydroxyl (-OH)Forms stable sulfonate ester. A common target.[3][6][11]
Histidine (His) Imidazole side chainForms stable adducts. Context-dependent reactivity.[3]
Serine (Ser) Hydroxyl (-OH)Forms stable sulfonate ester, especially in active sites.[6][12]
Threonine (Thr) Secondary hydroxyl (-OH)Reactivity similar to Serine, forms stable adducts.[2][4]

Modular Design of Custom Probes from 5-FPySF

A well-designed chemical probe consists of three key modules. The use of 5-FPySF as a starting material allows for a logical and flexible synthetic assembly of these components.

  • The Warhead: The sulfonyl fluoride group, responsible for covalent bond formation.

  • The Targeting Moiety: A ligand or pharmacophore that provides binding affinity and selectivity for the protein of interest.

  • The Linker & Reporter Tag: The linker connects the warhead and targeting moiety and provides spatial orientation. It can be appended with a reporter tag (e.g., fluorophore, biotin, or a click-chemistry handle like an alkyne) for detection and isolation of the probe-protein conjugate.

G cluster_0 Probe Component cluster_1 Biological Target Warhead Warhead (5-FPySF) Linker Linker / Reporter Tag (e.g., Alkyne, Fluorophore) Warhead->Linker S-N/S-O Bond Protein Protein of Interest (POI) Warhead->Protein Covalent Bond Formation Targeting Targeting Moiety (Ligand for POI) Linker->Targeting Amide/Ether Bond Targeting->Protein Non-covalent Binding

Synthetic Workflow and Protocols

The following section outlines a general, yet robust, workflow for synthesizing a custom probe starting from 5-FPySF. The strategy involves first modifying the pyridine ring via SNAr to introduce a versatile functional handle (e.g., an amine), which is then used to attach the targeting moiety and reporter tag.

G Start Start: 5-FPySF Step1 Step 1: S_NAr Reaction (e.g., with Boc-piperazine) Start->Step1 Intermediate1 Amine-Functionalized Intermediate (Protected) Step1->Intermediate1 Step2 Step 2: Deprotection Intermediate1->Step2 Intermediate2 Amine-Functionalized Intermediate (Free Amine) Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 FinalProduct Final Custom Probe Step3->FinalProduct Target Targeting Moiety (with -COOH) Target->Step3 Reporter Reporter Tag (Optional, via linker) Reporter->Step3

Protocol 3.1: Synthesis of a Boc-Protected Amine Intermediate

This protocol describes the functionalization of 5-FPySF using N-Boc-piperazine as an exemplary nucleophile. This creates a versatile intermediate with a protected secondary amine that can be deprotected and coupled in subsequent steps.

Materials:

  • 5-Fluoropyridine-2-sulfonyl fluoride (5-FPySF)

  • N-Boc-piperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), Diethyl ether, Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-FPySF (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M).

  • Add N-Boc-piperazine (1.1 eq) and anhydrous K₂CO₃ (2.0 eq) to the solution.

  • Stir the reaction mixture at 60 °C and monitor its progress by LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.

Protocol 3.2: Boc Deprotection and Amide Coupling

This two-part protocol first removes the Boc protecting group to reveal the free amine, which is then immediately coupled to a carboxylic acid-containing targeting moiety.

Materials:

  • Boc-protected intermediate from Protocol 3.1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Targeting moiety with a carboxylic acid group (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure - Part A: Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M).

  • Add TFA (10-20 eq, typically 20% v/v) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until LC-MS analysis confirms complete removal of the Boc group.

  • Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The resulting amine salt is often used directly in the next step without further purification.

Procedure - Part B: Amide Coupling

  • To a solution of the carboxylic acid-containing targeting moiety (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to pre-activate the acid.

  • Add a solution of the deprotected amine salt from Part A (1.0 eq) in a small amount of DMF.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final probe via preparative HPLC to obtain the high-purity product.[13]

Application Protocol: Covalent Labeling of a Target Protein

This protocol provides a general method for labeling a target protein with the newly synthesized sulfonyl fluoride probe and analyzing the results.

G Start Prepare Protein & Probe Stock Solutions Incubate Incubate Probe with Protein Start->Incubate Quench Quench Reaction (e.g., with SDS Buffer) Incubate->Quench Analysis Analyze Labeling Quench->Analysis Gel SDS-PAGE / In-Gel Fluorescence Analysis->Gel MS LC-MS Analysis (Intact Protein) Analysis->MS End Results: Labeled vs. Unlabeled Gel->End MS->End Competition Control: Pre-incubate with Non-covalent Inhibitor Competition->Incubate

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • Custom sulfonyl fluoride probe (e.g., 10 mM stock in DMSO)

  • 4x SDS-PAGE loading buffer

  • Control inhibitor (optional)

  • Incubator or water bath at 37 °C

Procedure:

  • Preparation: Dilute the purified target protein to a final concentration of 1-5 µM in reaction buffer.

  • Labeling Reaction: Add the sulfonyl fluoride probe from the DMSO stock to the protein solution. A typical starting concentration for the probe is 10-50 µM (a 10-fold molar excess over the protein). Ensure the final DMSO concentration is low (<2% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at 37 °C for 1-2 hours.[14] Time and temperature may need to be optimized for specific targets.

  • Competition Control (Optional): In a separate tube, pre-incubate the protein with a known non-covalent inhibitor (at ~100-fold molar excess) for 30 minutes before adding the sulfonyl fluoride probe. This control helps to verify that labeling is occurring at the intended binding site.

  • Quenching: Stop the reaction by adding 1/3 volume of 4x SDS-PAGE loading buffer and heating at 95 °C for 5 minutes.

  • Analysis by SDS-PAGE: Resolve the protein samples on an SDS-PAGE gel. If the probe contains a fluorophore, visualize the gel using an appropriate fluorescence scanner. Covalent labeling will result in a fluorescent band at the molecular weight of the target protein, which should be diminished in the competition control lane.

  • Analysis by Mass Spectrometry (Optional): For precise confirmation of covalent modification, the reaction mixture can be desalted and analyzed by LC-MS. A mass shift corresponding to the addition of the probe's mass (minus the mass of fluorine) will confirm covalent labeling.[15]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Synthesis: Low yield in SNAr Incomplete reaction; moisture in reagents/solvents.Ensure anhydrous conditions. Increase reaction time or temperature. Check purity of starting materials.
Synthesis: Low yield in amide coupling Incomplete activation of carboxylic acid; poor quality reagents.Use fresh coupling reagents (e.g., HATU). Ensure the amine is fully deprotected and neutralized by the base (DIPEA).
Labeling: No protein labeling observed Probe is not reactive enough; protein is not stable under conditions; probe does not bind target.Increase probe concentration or incubation time/temperature. Confirm protein activity/folding. Verify probe binding affinity non-covalently if possible.
Labeling: Non-specific labeling Probe is too reactive or concentration is too high; incubation time is too long.Decrease probe concentration and/or incubation time. Test different buffer pH values.
Labeling: No competition observed Labeling is non-specific; covalent reaction is too fast for the competitor; competitor affinity is too low.Decrease probe concentration. Ensure competitor has high affinity and is used at sufficient excess.

Conclusion

5-Fluoropyridine-2-sulfonyl fluoride is a powerful and adaptable building block for the synthesis of custom chemical probes. Its unique reactivity profile allows for the targeting of a wide array of nucleophilic amino acids, significantly expanding the toolkit for chemical biology and covalent inhibitor design.[5] The modular synthetic approach and straightforward application protocols detailed in this guide provide a solid foundation for researchers to develop novel tools to interrogate complex biological systems, identify new drug targets, and accelerate the development of next-generation covalent therapeutics.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
  • The Evolution of Chemical Biology into Translational Physiology and Precision Medicine. Comprehensive Physiology.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
  • Sulfonyl fluorides as privileged warheads in chemical biology.
  • Discovering covalent inhibitors of protein-protein interactions from trillions of sulfur(VI) fluoride exchange-modified oligonucleotides. PubMed.
  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associ
  • Sulfonyl Fluorides. Enamine.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.
  • Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. ScienceDirect.
  • Application of chemical biology in target identific
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjug
  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed.
  • Advanced Activity-Based Protein Profiling Application Str
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space.

Sources

Method

Application Notes &amp; Protocols: Leveraging 5-Fluoropyridine-2-sulfonyl fluoride for Covalent Modulation of Protein-Protein Interactions

Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interactions Protein-protein interactions (PPIs) represent a vast and complex network of connections that orchestrate nearly every cellular process...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) represent a vast and complex network of connections that orchestrate nearly every cellular process.[1] Consequently, the dysregulation of these interactions is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1] Despite their therapeutic potential, targeting PPIs with small molecules has historically been challenging due to the large, flat, and often featureless interfaces that mediate these interactions.[1] Covalent strategies have emerged as a powerful approach to overcome these hurdles, offering the potential for high potency and prolonged duration of action.[2][3] This application note details the use of 5-Fluoropyridine-2-sulfonyl fluoride (5-F-Py-SF) as a versatile covalent probe for targeting and modulating PPIs.

Sulfonyl fluorides are a privileged class of electrophiles in chemical biology due to their unique "Goldilocks" reactivity: they are stable enough for biological experiments yet reactive enough to form covalent bonds with specific nucleophilic residues in a protein's binding pocket.[4] Unlike more promiscuous electrophiles, their reactivity is highly dependent on the protein's local microenvironment, offering a handle for achieving target specificity.[5] They are known to react with a range of nucleophilic amino acid residues, including lysine, tyrosine, histidine, and serine, expanding the toolbox beyond traditional cysteine-focused covalent inhibitors.[4]

The 5-fluoropyridine scaffold of 5-F-Py-SF offers distinct advantages. The fluorine atom acts as a strong electron-withdrawing group, which can influence the reactivity of the sulfonyl fluoride warhead.[6] Furthermore, the pyridine ring provides a rigid scaffold that can be further functionalized to enhance binding affinity and selectivity for the target protein.

This guide provides a comprehensive overview of the mechanism of action of 5-F-Py-SF, detailed protocols for its application in protein labeling and PPI modulation, and strategies for validating target engagement.

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The covalent modification of proteins by 5-F-Py-SF proceeds through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This reaction is a form of click chemistry where a nucleophilic amino acid residue on the target protein attacks the electrophilic sulfur atom of the sulfonyl fluoride. This attack results in the displacement of the fluoride ion and the formation of a stable covalent sulfonamide or sulfonate ester bond between the probe and the protein.

The reactivity of sulfonyl fluorides is highly context-dependent, meaning that the local environment of the protein binding site plays a crucial role in facilitating the covalent reaction.[5] This provides a basis for achieving selectivity, as the probe will preferentially react with nucleophilic residues located in binding pockets that provide a favorable environment for the SuFEx chemistry.

SuFEx_Mechanism cluster_reactants Reactants reagents 5-F-Py-SF + Protein (Nucleophilic Residue) transition_state Transition State reagents->transition_state Nucleophilic Attack probe 5-Fluoropyridine- 2-sulfonyl fluoride protein Protein with Nucleophilic Residue (e.g., Lys, Tyr) product Covalently Modified Protein transition_state->product Bond Formation leaving_group Fluoride Ion (F-) transition_state->leaving_group Fluoride Displacement

Figure 1: General mechanism of protein modification by 5-F-Py-SF via SuFEx chemistry.

Experimental Workflows and Protocols

The following sections provide detailed protocols for utilizing 5-F-Py-SF to target and modulate protein-protein interactions. The overall workflow generally involves an initial screen to identify covalent binding, followed by mass spectrometry to pinpoint the modification site, and finally, functional assays to confirm the modulation of the PPI.

Experimental_Workflow start Start: Target Protein Complex labeling Protocol 1: In Vitro Protein Labeling with 5-F-Py-SF start->labeling ms_analysis Protocol 2: Mass Spectrometry Analysis for Modification Site Mapping labeling->ms_analysis Confirm Covalent Adduct functional_assay Protocol 3: Functional Assay for PPI Modulation (e.g., ELISA, FRET) ms_analysis->functional_assay Identify Target Residue validation Hit Validation and Further Characterization functional_assay->validation Confirm Functional Effect end End: Characterized Covalent Modulator validation->end

Figure 2: A generalized experimental workflow for using 5-F-Py-SF to target PPIs.

Protocol 1: In Vitro Protein Labeling with 5-F-Py-SF

This protocol describes the general procedure for labeling a purified protein or protein complex with 5-F-Py-SF to assess covalent modification.

Materials:

  • Purified target protein/protein complex in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.0). Note: Avoid buffers containing primary amines like Tris.

  • 5-Fluoropyridine-2-sulfonyl fluoride (5-F-Py-SF)

  • Anhydrous DMSO

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or incubator

Procedure:

  • Prepare a stock solution of 5-F-Py-SF: Dissolve 5-F-Py-SF in anhydrous DMSO to a final concentration of 10-50 mM. Store at -20°C.

  • Set up the labeling reaction: In a microcentrifuge tube, combine the purified protein with the reaction buffer to a final protein concentration of 1-10 µM.

  • Initiate the reaction: Add the 5-F-Py-SF stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubate the reaction: Incubate the mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time and temperature should be determined empirically for each target protein.

  • Quench the reaction (optional): The reaction can be quenched by adding a reducing agent like DTT to a final concentration of 10 mM.

  • Analyze the labeling: The extent of protein labeling can be analyzed by various methods, including:

    • SDS-PAGE: A shift in the molecular weight of the protein may be observed.

    • Mass Spectrometry (MS): Intact protein MS can confirm the addition of the 5-F-Py-SF moiety.

Table 1: Recommended Starting Conditions for In Vitro Labeling

ParameterRecommended RangeNotes
Protein Concentration1 - 10 µMHigher concentrations may be required for less abundant targets.
5-F-Py-SF Concentration10 - 100 µMA 10-fold molar excess over the protein is a good starting point.
Reaction BufferPBS or HEPES, pH 7.4-8.0Avoid buffers with primary amines.
Incubation Time1 - 4 hoursOptimize for each target.
Incubation TemperatureRoom Temperature to 37°CHigher temperatures can increase reaction rates but may affect protein stability.
Protocol 2: Mass Spectrometry Analysis for Modification Site Mapping

This protocol outlines the steps for identifying the specific amino acid residue(s) modified by 5-F-Py-SF using bottom-up proteomics.

Materials:

  • Covalently labeled protein sample from Protocol 1

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • Formic acid

  • C18 desalting column

  • LC-MS/MS instrument

Procedure:

  • Denaturation and Reduction: Denature the labeled protein sample by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide to 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence database using a software package that allows for the inclusion of custom modifications. The mass of the 5-F-Py-SF adduct (minus the fluorine atom) should be specified as a variable modification on potential nucleophilic residues (Lys, Tyr, His, Ser, Thr).

Protocol 3: Functional Assay for PPI Modulation

The choice of functional assay will depend on the specific protein-protein interaction being studied. Below are examples of common assays that can be adapted.

A. Enzyme-Linked Immunosorbent Assay (ELISA)-based PPI Assay

  • Coat the plate: Coat a 96-well plate with one of the purified interacting proteins (Protein A) overnight at 4°C.

  • Block: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Incubate with binding partner and compound: In a separate tube, pre-incubate the second interacting protein (Protein B, often tagged with an epitope like His or GST) with varying concentrations of 5-F-Py-SF for a predetermined time. Add this mixture to the coated plate and incubate for 1-2 hours.

  • Wash and detect: Wash the plate and add a primary antibody against the tag on Protein B. After incubation and washing, add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Develop and read: Add the enzyme substrate and measure the signal (e.g., absorbance at 450 nm for HRP). A decrease or increase in signal compared to the DMSO control will indicate inhibition or stabilization of the PPI, respectively.

B. Förster Resonance Energy Transfer (FRET)-based PPI Assay

  • Protein Labeling: Label the two interacting proteins with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) pair.

  • Assay Setup: Mix the labeled proteins in a microplate.

  • Compound Addition: Add varying concentrations of 5-F-Py-SF.

  • Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor. A change in the FRET efficiency (ratio of acceptor to donor emission) upon addition of the compound will indicate modulation of the PPI.

Self-Validating Systems and Causality in Experimental Design

A key aspect of robust chemical biology research is the inclusion of self-validating systems within the experimental design.

  • Negative Controls: Always include a DMSO-only control to account for any effects of the solvent on the protein or assay. A structurally similar but non-reactive analog of 5-F-Py-SF (e.g., where the sulfonyl fluoride is replaced with a sulfonate) can also be a valuable negative control to distinguish between covalent and non-covalent effects.

  • Time- and Concentration-Dependence: Covalent modification is a time- and concentration-dependent process. Observing a progressive increase in effect with longer incubation times or higher concentrations of 5-F-Py-SF is a strong indicator of a covalent mechanism.

  • Washout Experiments: For cell-based assays, pre-treating cells with 5-F-Py-SF, followed by washing to remove unbound compound, and then measuring the effect on the PPI can demonstrate the durability of the covalent modification.

  • Mutational Analysis: Once the site of modification has been identified by mass spectrometry, mutating the target residue (e.g., Lys to Arg, or Tyr to Phe) should abolish or significantly reduce the covalent labeling and the functional effect of 5-F-Py-SF. This is a critical experiment to validate the on-target mechanism of action.

Conclusion

5-Fluoropyridine-2-sulfonyl fluoride is a valuable tool for the covalent modulation of protein-protein interactions. Its privileged reactivity, combined with the tunability of the pyridine scaffold, offers significant potential for the development of novel chemical probes and therapeutic leads. The protocols and strategies outlined in this application note provide a framework for researchers to effectively utilize 5-F-Py-SF in their own investigations into the complex world of the protein interactome.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Targeting Protein-Protein Interactions with Small Molecules: Applications and Challenges in Drug Discovery. (2024). Research and Reviews. [Link]

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. (2020). PubMed. [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (2020). National Institutes of Health. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2008). ResearchGate. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2009). Dissertation. [Link]

  • Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (2019). eScholarship.org. [Link]

  • Preparation method of fluoropyridine compounds. (2013).
  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. (2015). ACS Publications. [Link]

  • (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... (2014). ResearchGate. [Link]

  • Sulfur fluoride exchange with carbon pronucleophiles. (2015). Chemical Science (RSC Publishing). [Link]

  • Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). (2013). YouTube. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. (2020). National Institutes of Health. [Link]

  • Protein labeling protocol. (n.d.). Abberior Instruments. [Link]

  • New strategies for fluorescently labeling proteins in the study of amyloids. (2021). National Institutes of Health. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). RSC Publishing. [Link]

  • ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. (2015). ChemInform. [Link]

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Application

Application Notes &amp; Protocols: Chemoproteomic Profiling Using Sulfonyl Fluoride Probes

Introduction: Expanding the Druggable Proteome with Sulfonyl Fluoride Chemistry Chemoproteomic profiling is a powerful methodology for understanding the interactions between small molecules and proteins on a global scale...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Druggable Proteome with Sulfonyl Fluoride Chemistry

Chemoproteomic profiling is a powerful methodology for understanding the interactions between small molecules and proteins on a global scale within native biological systems.[1] A key component of this approach is the use of chemical probes designed to covalently label their protein targets, enabling subsequent enrichment and identification by mass spectrometry. Historically, the field of targeted covalent drug discovery has focused heavily on probes that react with cysteine, the most nucleophilic amino acid.[2][3] However, the low abundance of cysteine within protein binding sites has limited the scope of this technology.[2][4][5]

Sulfonyl fluoride (SF) electrophiles have emerged as a privileged class of "warheads" that dramatically expand the landscape of targetable residues.[6] Governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, these probes possess a finely tuned reactivity that allows them to form stable, covalent bonds with a broader range of nucleophilic amino acids, including tyrosine, lysine, histidine, serine, and threonine.[2][7] This unique reactivity profile, combined with their stability in aqueous environments, makes SF probes exceptional tools for covalent inhibitor discovery, target identification and validation, and mapping protein interaction networks.[2][6]

This guide provides a comprehensive overview of the principles behind SF probe-based chemoproteomics and delivers detailed, field-proven protocols for their application in a research setting.

Part I: The Science of Sulfonyl Fluoride Probes
Mechanism of Action: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The core of this technology is the SuFEx reaction, a click chemistry process where a nucleophilic amino acid side chain attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonyl or sulfonamide linkage.[3][4]

Unlike more aggressive electrophiles, the reactivity of the S(VI)-F bond is highly context-dependent.[5] The reaction is not driven by intrinsic hyper-reactivity, but rather by proximity and favorable orientation within a protein's binding pocket. This "proximity-enabled" reactivity means that labeling is highly specific to proteins for which the probe has a binding affinity, minimizing off-target labeling and generating high-quality data.

The versatility of SF probes lies in their ability to react with multiple nucleophilic residues:

  • Serine/Threonine: Historically, SFs like phenylmethylsulfonyl fluoride (PMSF) are known as serine protease inhibitors, targeting the hyper-reactive catalytic serine.[6] Proximity enhancement allows SF probes to label even non-catalytic serines and threonines.[8]

  • Tyrosine: The hydroxyl group of tyrosine is a common target for SF probes, particularly within nucleotide-binding sites.[6][9]

  • Lysine: The amine side chain of lysine readily reacts to form a stable sulfonamide bond.[6][10][11]

  • Histidine: The imidazole side chain of histidine has also been shown to be a viable nucleophile for SF probes.[4][7]

SuFEx_Mechanism cluster_reactants Reactants cluster_interaction Binding & Reaction cluster_product Product Probe Small Molecule Probe (R-SO₂F) Binding 1. Non-covalent Binding (Proximity & Orientation) Probe->Binding Binds to Target Site Protein Target Protein (Protein-Nu:) Protein->Binding Attack 2. Nucleophilic Attack (SuFEx Reaction) Binding->Attack Covalent_Complex Stable Covalent Adduct (Protein-Nu-SO₂-R) Attack->Covalent_Complex Forms Covalent Bond Fluoride F⁻ Attack->Fluoride Displaces

Figure 1: Mechanism of proximity-enabled SuFEx reaction.
Probe Design and Synthesis

A typical SF probe consists of three key components:

  • Scaffold: A molecule with inherent affinity for a target protein or class of proteins. This provides the initial non-covalent binding necessary for the SuFEx reaction.

  • Sulfonyl Fluoride Warhead: The reactive group responsible for covalent bond formation.

  • Reporter Handle (Optional but Recommended): A functional group, such as an alkyne or azide, that allows for the attachment of a biotin tag (for enrichment) or a fluorophore (for imaging) via click chemistry.[9]

The synthesis of SF probes often involves the conversion of an aryl bromide or thiol into the corresponding sulfonyl fluoride.[7] For example, a common route is the palladium-mediated conversion of an aryl bromide to a benzyl sulfide, which is then oxidized to a sulfonyl chloride and subsequently converted to the sulfonyl fluoride using a fluoride source like potassium fluoride.[7]

Part II: Experimental Workflow & Protocols

The overall workflow for a chemoproteomic experiment using SF probes involves several key stages, from treating live cells with the probe to identifying the labeled proteins via mass spectrometry.

ABPP_Workflow A 1. Live Cell Treatment Treat cells with alkyne-tagged SF probe. Include DMSO vehicle control. B 2. Cell Lysis & Proteome Harvest Lyse cells and clarify to obtain the soluble proteome. A->B C 3. Click Chemistry Attach azide-biotin tag to labeled proteins via CuAAC reaction. B->C D 4. Protein Enrichment Capture biotinylated proteins using streptavidin-agarose beads. C->D E 5. On-Bead Digestion Wash beads extensively, then digest enriched proteins with trypsin. D->E F 6. LC-MS/MS Analysis Analyze the resulting peptides by high-resolution mass spectrometry. E->F G 7. Data Analysis Identify and quantify enriched proteins relative to the control group. F->G

Figure 2: General workflow for SF probe-based chemoproteomics.
Protocol 1: Live Cell Labeling

This protocol describes the treatment of cultured mammalian cells with an alkyne-functionalized SF probe.

Rationale: Performing the labeling in live cells ensures that proteins are in their native conformation and subcellular location, providing a more physiologically relevant snapshot of probe-protein interactions.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, Jurkat)

  • Complete cell culture medium

  • SF probe with alkyne handle (stock in DMSO, e.g., 10 mM)

  • DMSO (for vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scrapers

Procedure:

  • Cell Culture: Plate cells to achieve 80-90% confluency on the day of the experiment. For a 10 cm dish, this is typically ~8-10 million cells.

  • Probe Preparation: Prepare working concentrations of the SF probe by diluting the DMSO stock into fresh, pre-warmed complete culture medium. A typical final concentration range to test is 1-50 µM. Also prepare a vehicle control with an equivalent amount of DMSO.

    • Scientist's Note: It is critical to titrate the probe concentration and incubation time for each new probe and cell line to find the optimal balance between on-target labeling and off-target effects or cell toxicity.

  • Cell Treatment: Remove the old medium from the cells. Add the probe-containing medium (or DMSO control medium) to the cells.

  • Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Harvesting: a. After incubation, place the dishes on ice. b. Aspirate the medium and gently wash the cells twice with 5 mL of ice-cold PBS to remove excess probe. c. Add 1 mL of ice-cold PBS to the plate and gently scrape the cells into a 1.5 mL microcentrifuge tube. d. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. e. Carefully remove the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.

Protocol 2: Proteome Preparation and Click Chemistry

This protocol details the lysis of labeled cells and the attachment of a biotin tag via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.

Rationale: The click reaction provides a highly efficient and bio-orthogonal method for conjugating a biotin reporter tag to the alkyne handle on the probe-labeled proteins.

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)

  • Probe sonicator

  • BCA Protein Assay Kit

  • Tris(2-carboxyethyl)phosphine (TCEP), 100 mM stock in water

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM stock in DMSO

  • Copper(II) Sulfate (CuSO₄), 100 mM stock in water

  • Azide-Biotin tag (e.g., Azide-PEG3-Biotin), 10 mM stock in DMSO

Procedure:

  • Cell Lysis: a. Resuspend the cell pellet from Protocol 1 in 500 µL of ice-cold Lysis Buffer. b. Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF). c. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. d. Transfer the supernatant (soluble proteome) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay. Normalize all samples to the same concentration (e.g., 2 mg/mL) with Lysis Buffer. Use at least 1 mg of total protein per sample for the click reaction.

  • Click Reaction Assembly: In a 1.5 mL tube, assemble the reaction in the following order. a. 1 mg of proteome in a final volume of 450 µL. b. Add 10 µL of Azide-Biotin stock (final concentration: 200 µM). c. Add 10 µL of TCEP stock (final concentration: 2 mM). Vortex briefly. d. Add 20 µL of TBTA stock (final concentration: 400 µM). Vortex briefly. e. Add 10 µL of CuSO₄ stock (final concentration: 2 mM).

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.

Protocol 3: Enrichment of Labeled Proteins

Rationale: Streptavidin has an extremely high affinity for biotin, allowing for the efficient capture and enrichment of the biotin-tagged proteins, separating them from the unlabeled proteome.

Materials:

  • High-capacity streptavidin-agarose beads

  • Wash Buffer 1 (1% SDS in PBS)

  • Wash Buffer 2 (8 M Urea in 100 mM Tris-HCl, pH 8.0)

  • Wash Buffer 3 (100 mM Tris-HCl, pH 8.0)

  • Ammonium Bicarbonate (50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

Procedure:

  • Bead Preparation: Slurry 50 µL of streptavidin beads per sample. Wash them three times with PBS.

  • Protein Capture: Add the click reaction mixture to the washed beads. Incubate for 1.5 hours at room temperature with rotation.

  • Washing: Pellet the beads (800 x g, 2 min) and discard the supernatant. Perform the following sequential washes to remove non-specifically bound proteins: a. 2 washes with 1 mL of Wash Buffer 1. b. 1 wash with 1 mL of PBS. c. 2 washes with 1 mL of Wash Buffer 2. d. 3 washes with 1 mL of Wash Buffer 3.

  • On-Bead Digestion: a. Resuspend the washed beads in 200 µL of 50 mM Ammonium Bicarbonate. b. Add DTT to a final concentration of 10 mM. Incubate at 55°C for 30 minutes (reduction). c. Cool to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes (alkylation). d. Add 1 µg of trypsin and incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with 100 µL of 50 mM Ammonium Bicarbonate and combine the supernatants.

  • Sample Cleanup: Acidify the peptides with formic acid (to ~pH 3) and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.

Part III: Data Analysis and Validation
LC-MS/MS and Data Interpretation

Peptides are typically analyzed on a high-resolution Orbitrap mass spectrometer. The raw data is then processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Protein Identification: Peptides are identified by matching experimental MS/MS spectra against a protein sequence database.

  • Quantification: Label-free quantification (LFQ) or stable-isotope labeling (SILAC) can be used to determine the relative abundance of each protein in the probe-treated samples versus the DMSO controls.

  • Hit Identification: True targets of the SF probe will be significantly enriched in the probe-treated samples. Criteria for a "hit" are typically a fold-change > 2-3 and a statistically significant p-value (< 0.05) after correcting for multiple hypothesis testing.

Data Presentation: Key Experimental Parameters
ParameterRecommended RangeRationale
Cell Confluency 80-90%Ensures cells are in a healthy, logarithmic growth phase.
SF Probe Concentration 1 - 50 µMMust be optimized; high concentrations can lead to off-targeting and toxicity.
Incubation Time 1 - 4 hoursBalances sufficient labeling with potential probe degradation or metabolic effects.
Proteome Amount 1 - 2 mgSufficient material for robust enrichment and detection of low-abundance targets.
Click Reagents See ProtocolConcentrations are optimized for efficient ligation without damaging proteins.
Wash Stringency High (SDS, Urea)Crucial for removing non-specific protein binders and reducing background.
Validation and Trustworthiness

A key principle of trustworthy science is the orthogonal validation of primary screening results.

  • Competitive Binding Assay: This is a critical validation step. Pre-incubate cells with a non-tagged version of the inhibitor (the "competitor") before adding the alkyne-tagged SF probe. A true target will show a dose-dependent decrease in probe labeling in the presence of the competitor.[9]

  • Western Blot: Confirm the enrichment of top protein candidates by performing a Western blot on the streptavidin-enriched fraction versus the input lysate.

  • Site-of-Modification Analysis: Advanced mass spectrometry analysis can pinpoint the exact peptide and amino acid residue modified by the probe, confirming a direct covalent interaction.[6]

Conclusion

Chemoproteomic profiling with sulfonyl fluoride probes is a robust and versatile strategy for exploring protein function, identifying novel drug targets, and validating target engagement in complex biological systems. By expanding the targetable proteome beyond cysteine, SF probes offer unprecedented opportunities to develop new covalent therapeutics and chemical biology tools. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this powerful technology.

References
  • N. A. H. L. J. C. Y. L. R. P. N. F. H. K. A. D. R. J. M. E. S. F., H. L. & L. H. J. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]

  • Carneiro, S. N., Khasnavis, S. R., Lee, J., Butler, T. W., Majmudar, J. D., am Ende, C. W., & Ball, N. D. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. [Link]

  • (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Gross, M. L., et al. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. Accounts of Chemical Research. [Link]

  • Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]

  • (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Quach, D., et al. (2021). A) A previously reported sulfonyl fluoride probe for covalent lysine... ResearchGate. [Link]

  • (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]

  • (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. [Link]

  • Jones, L. H., & Kelly, J. W. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC. [Link]

  • Medina-Cleghorn, D., & Nomura, D. K. (2014). Activity-based protein profiling: A graphical review. PMC. [Link]

  • (2017). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science. [Link]

  • (2012). Examples of tandem mass spectra of fluorous-labeled peptides after CID.... ResearchGate. [Link]

  • (2025). Applications of Sulfonyl Fluorides. ResearchGate. [Link]

  • (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. PubMed. [Link]

  • (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Chemical Science. [Link]

  • Wang, H., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. [Link]

  • Hansen, T. N., San Segundo, M., & Mergel, A. M. (2023). Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv. [Link]

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Method

Application Notes and Protocols: Harnessing the Power of SuFEx Click Chemistry with Heteroaromatic Sulfonyl Fluorides

Introduction: The SuFEx Revolution and the Rise of Heteroaromatic Sulfonyl Fluorides Since its conceptualization, "click chemistry" has transformed our ability to construct complex molecular architectures with unparallel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The SuFEx Revolution and the Rise of Heteroaromatic Sulfonyl Fluorides

Since its conceptualization, "click chemistry" has transformed our ability to construct complex molecular architectures with unparalleled efficiency and reliability.[1] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless and coworkers in 2014, represents the next generation of this chemical philosophy.[2][3] SuFEx chemistry is centered around the remarkable balance of stability and reactivity inherent in the S(VI)-F bond.[4][5] Sulfonyl fluorides (R-SO₂F) are generally stable to a wide range of chemical conditions, including aqueous environments, yet can be spurred into reaction with nucleophiles under specific activation conditions.[3][5] This "dormant reactivity" makes them exceptional tools for applications spanning drug discovery, chemical biology, and materials science.[3][4]

Within the diverse family of SuFEx reagents, heteroaromatic sulfonyl fluorides have emerged as particularly valuable building blocks. Their increased stability compared to some aliphatic counterparts, coupled with the rich chemical space offered by heteroaromatic scaffolds, has unlocked new possibilities for creating functional molecules.[6] This guide provides an in-depth exploration of the practical applications of SuFEx click chemistry utilizing heteroaromatic sulfonyl fluorides, complete with detailed protocols and the scientific rationale behind them.

Core Principles: Why Heteroaromatic Sulfonyl Fluorides are Superior SuFEx Hubs

The utility of heteroaromatic sulfonyl fluorides in SuFEx chemistry is underpinned by several key features:

  • Tunable Reactivity: The electronic properties of the heteroaromatic ring system can be modulated to fine-tune the electrophilicity of the sulfur center. Electron-withdrawing heterocycles enhance the reactivity of the sulfonyl fluoride, while electron-donating systems can temper it. This allows for a more controlled and selective reaction with a wide range of nucleophiles.

  • Enhanced Stability: Heteroaromatic sulfonyl fluorides are often more stable and less prone to hydrolysis than their aliphatic or even some aromatic counterparts.[6] This stability is crucial for their use as chemical probes and in multi-step synthetic sequences.

  • Structural Diversity: The vast array of commercially available and synthetically accessible heteroaromatic systems provides a rich platform for introducing diverse functionalities and three-dimensional structures. This is particularly advantageous in drug discovery for exploring structure-activity relationships (SAR).

  • Biocompatibility: The SuFEx reaction can be performed under biocompatible conditions, often in aqueous media, making it suitable for bioconjugation and the modification of biological macromolecules.[7][8]

Fundamental SuFEx Reaction Mechanism

The core of SuFEx chemistry is the nucleophilic substitution at the hexavalent sulfur center of the sulfonyl fluoride. The reaction is typically facilitated by a base or a catalyst that activates the nucleophile (e.g., an alcohol, amine, or thiol) for attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonated linkage.

SuFEx_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_product Product Heteroaryl-SO2F Heteroaryl-SO₂F Heteroaryl-SO2Nu Heteroaryl-SO₂-Nu Heteroaryl-SO2F->Heteroaryl-SO2Nu Nucleophilic Attack Nu-H Nu-H (e.g., R-OH, R-NH₂) Nu- Nu⁻ Nu-H->Nu- Deprotonation Base Base HF H-F Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis BSA_sol Prepare BSA solution in PBS (pH 7.4) Mix Mix BSA and Probe solutions BSA_sol->Mix Probe_sol Prepare Probe solution in DMSO Probe_sol->Mix Incubate Incubate at RT Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Analysis Characterize labeled protein (UV-Vis, MS) SEC->Analysis

Sources

Application

Application Notes &amp; Protocols: Designing Covalent Kinase Inhibitors with a 5-Fluoropyridine-2-sulfonyl fluoride Warhead

Introduction: A New Paradigm in Covalent Kinase Inhibition The field of kinase drug discovery has witnessed a significant resurgence in the development of targeted covalent inhibitors (TCIs).[1] Unlike their reversible c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Covalent Kinase Inhibition

The field of kinase drug discovery has witnessed a significant resurgence in the development of targeted covalent inhibitors (TCIs).[1] Unlike their reversible counterparts, TCIs form a stable, covalent bond with their target protein, offering advantages such as prolonged pharmacodynamic effects, high potency, and the ability to overcome drug resistance mechanisms.[1][2] The efficacy and selectivity of a TCI are largely dictated by its "warhead," an electrophilic moiety designed to react with a specific nucleophilic amino acid residue within the kinase's binding site.[3]

While acrylamides targeting cysteine residues have historically dominated this space, there is a growing need for novel warheads that can expand the targetable kinome.[1][3] Sulfonyl fluorides have emerged as a privileged class of electrophiles due to their unique combination of stability in aqueous environments and context-dependent reactivity.[4][5] They are known to react with a variety of nucleophilic residues, including serine, threonine, tyrosine, and, notably, lysine.[5][6]

This guide focuses on a specific, highly promising warhead: 5-Fluoropyridine-2-sulfonyl fluoride . We will explore its mechanism of action, provide a strategic framework for its incorporation into inhibitor scaffolds, and detail robust protocols for the comprehensive evaluation of the resulting covalent inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this next-generation warhead for creating highly selective and potent kinase inhibitors.

The 5-Fluoropyridine-2-sulfonyl fluoride Warhead: Mechanism and Advantages

The reactivity of the sulfonyl fluoride group proceeds through a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism.[7] This warhead is particularly well-suited for targeting the highly conserved catalytic lysine residue found in the ATP-binding site of most kinases.[4][8]

Mechanism of Action: Lysine-Targeted Covalent Modification

The process of covalent inhibition is a two-step event:

  • Reversible Binding (K_I): The inhibitor, bearing the warhead, first binds non-covalently to the kinase's ATP pocket. This initial binding is driven by the inhibitor's scaffold and is critical for selectivity.[9]

  • Irreversible Bond Formation (k_inact): Once the warhead is properly oriented within the active site, the nucleophilic epsilon-amino group of a nearby lysine residue attacks the electrophilic sulfur atom of the sulfonyl fluoride. The protein environment facilitates the expulsion of the fluoride leaving group, forming a highly stable sulfonamide bond.[7]

The efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I , which encapsulates both the initial binding affinity and the maximal rate of covalent modification.[3][10]

Figure 1: Two-Step Mechanism of Covalent Inhibition E_I Kinase + Inhibitor (E + I) E_I_complex Reversible Complex (E·I) E_I->E_I_complex k_on / k_off (Governed by K_I) E_I_covalent Covalent Adduct (E-I) E_I_complex->E_I_covalent k_inact (Chemical Reaction)

Figure 1: Two-Step Mechanism of Covalent Inhibition.
Key Advantages of the Sulfonyl Fluoride Warhead
  • Exceptional Stability: Sulfonyl fluorides are remarkably stable in aqueous buffers and plasma, minimizing indiscriminate reactions before reaching the target.[5]

  • Context-Dependent Reactivity: The SuFEx reaction is highly dependent on the organized environment of a protein binding site, where residues can stabilize the transition state and assist in leaving group expulsion.[7] This inherent property dramatically reduces off-target reactivity with other biomolecules, a common concern with more promiscuous warheads.[5][7]

  • Lysine Targeting: The ability to target the conserved catalytic lysine opens up opportunities for inhibiting kinases that lack a suitably positioned cysteine, significantly expanding the druggable kinome.[8]

  • Tunable Properties: The 5-fluoropyridine ring serves a dual purpose. The nitrogen atom can act as a hydrogen bond acceptor, forming key interactions within the hinge region of many kinases. The fluorine atom at the 5-position can be used to modulate electronic properties and engage in favorable interactions, potentially enhancing binding affinity and selectivity.

Figure 2: SuFEx Reaction with Lysine cluster_0 Inhibitor Scaffold cluster_1 Warhead cluster_2 Kinase Active Site Scaffold Scaffold Warhead 5-Fluoropyridine -SO2F Lysine Lysine -NH2 Warhead->Lysine Covalent Bond Formation (Sulfonamide Linkage)

Figure 2: SuFEx Reaction with Lysine.

Application Protocols: A Comprehensive Evaluation Workflow

A rigorous and systematic evaluation is crucial to validate the mechanism of action and selectivity of a novel covalent inhibitor. The following protocols provide a self-validating workflow, from initial biochemical characterization to proteome-wide selectivity.

Protocol 1: Determination of Covalent Kinetic Parameters (k_inact and K_I)

The gold standard for characterizing an irreversible inhibitor is the determination of k_inact and K_I. This protocol uses a time-dependent IC50 assay, which is robust and amenable to a plate-based format.[11]

Causality: Measuring inhibition at multiple pre-incubation time points is essential because the potency (IC50) of a covalent inhibitor will increase over time as more of the enzyme becomes irreversibly modified.[3][11] By analyzing the shift in IC50 values over time, we can deconstruct the inhibition process into its constituent parts: the initial binding affinity (K_I) and the maximal rate of inactivation (k_inact).

Figure 3: k_inact/K_I Determination Workflow A Prepare serial dilutions of covalent inhibitor B Pre-incubate kinase with inhibitor for various time points (t) A->B C Initiate reaction by adding ATP and substrate B->C D Measure kinase activity at a fixed endpoint C->D E Plot activity vs. [Inhibitor] for each time point (t) to determine IC50(t) D->E F Plot IC50(t) vs. time (t) E->F G Fit data to derive k_inact and K_I F->G

Figure 3: k_inact/K_I Determination Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X stock of the kinase in assay buffer.

    • Prepare serial dilutions of the covalent inhibitor in DMSO, then dilute into assay buffer to create 4X inhibitor stocks.

    • Prepare a 4X stock of ATP and substrate in assay buffer.

  • Pre-incubation:

    • In a 384-well plate, add 5 µL of 4X inhibitor solution to triplicate wells for each concentration. Include DMSO-only wells as a no-inhibitor control.

    • Add 5 µL of 2X kinase solution to all wells to start the pre-incubation.

    • Incubate the plate at room temperature for a series of defined time points (e.g., 0, 15, 30, 60, 120 minutes). The "0-minute" time point involves adding the ATP/substrate mix immediately after the kinase.

  • Kinase Reaction:

    • At the end of each pre-incubation period, initiate the kinase reaction by adding 10 µL of the 4X ATP/substrate mixture to all wells.

    • Allow the reaction to proceed for a fixed time (e.g., 60 minutes), ensuring the reaction remains in the linear range for the no-inhibitor controls.

  • Detection:

    • Stop the reaction and measure the signal using an appropriate detection method (e.g., luminescence, fluorescence).

  • Data Analysis:

    • For each pre-incubation time point, plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Plot the determined IC50 values against the pre-incubation time. Fit this data to the following equation to obtain K_I and k_inact: IC50(t) = K_I * (1 + (k_inact * t) / ln(2))

    • Alternatively, determine the observed rate of inactivation (k_obs) at each inhibitor concentration and plot k_obs vs. [Inhibitor]. Fit this to the hyperbolic equation k_obs = (k_inact * [I]) / (K_I + [I]) to solve for k_inact and K_I.[11]

ParameterDescriptionTypical Value Range
K_I Inhibitor concentration at half-maximal inactivation rate. Reflects binding affinity.1 nM - 10 µM
k_inact Maximal rate of covalent inactivation at saturating inhibitor concentrations.0.001 - 0.1 min⁻¹
k_inact/K_I Second-order rate constant. The most important metric for covalent inhibitor efficiency.10³ - 10⁷ M⁻¹s⁻¹
Protocol 2: Direct Confirmation of Covalent Adduct by Intact Protein Mass Spectrometry

Causality: While kinetic data strongly implies covalent modification, intact protein mass spectrometry provides direct, unambiguous evidence. By measuring the precise mass of the protein before and after incubation with the inhibitor, we can confirm the addition of a single inhibitor molecule.[12]

Figure 4: Intact Protein MS Workflow A Incubate purified kinase with excess inhibitor (e.g., 10:1 molar ratio) C Quench the reaction (optional, e.g., with acid) A->C B Include DMSO-only and no-protein controls B->C D Desalt the protein sample (e.g., using a C4 ZipTip) C->D E Analyze via LC-MS (e.g., ESI-TOF) D->E F Deconvolute the mass spectrum to obtain the zero-charge mass E->F G Compare mass of treated vs. untreated protein to confirm mass shift equal to inhibitor MW F->G

Figure 4: Intact Protein MS Workflow.

Step-by-Step Methodology:

  • Incubation:

    • In a microcentrifuge tube, combine the purified target kinase (e.g., to a final concentration of 1-5 µM) with a 5- to 10-fold molar excess of the covalent inhibitor.

    • Prepare a control sample with kinase and an equivalent volume of DMSO.

    • Incubate both samples at room temperature for 2-4 hours to ensure complete reaction.

  • Sample Preparation:

    • Stop the reaction by adding 0.1% formic acid.

    • Desalt the sample to remove unreacted inhibitor and buffer components. A C4 solid-phase extraction tip is suitable for this purpose. Elute the protein in an organic solvent mixture (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the desalted sample directly into an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Use deconvolution software to transform the raw multi-charge spectrum into a zero-charge mass spectrum.[13]

    • Compare the mass of the inhibitor-treated protein with the DMSO control. A successful covalent modification will result in a mass increase that corresponds exactly to the molecular weight of the inhibitor.

Protocol 3: Proteome-Wide Selectivity Profiling

Causality: A successful covalent inhibitor must be selective for its intended target to minimize off-target toxicity.[14][15] Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry is a powerful technique to assess the proteome-wide selectivity of a covalent inhibitor in a native biological system.[14][16]

Step-by-Step Methodology:

  • Probe Synthesis:

    • Synthesize an alkyne-tagged version of the covalent inhibitor. This "probe" should retain the warhead and a similar scaffold to the parent inhibitor, with the alkyne handle placed at a position that does not disrupt binding.

  • Cellular Labeling:

    • Treat cultured cells with varying concentrations of the alkyne probe for a defined period (e.g., 2 hours).

    • In parallel, pre-treat cells with the parent (untagged) inhibitor for 1 hour before adding the alkyne probe. This competition experiment is crucial for identifying specific targets.

  • Cell Lysis and Click Chemistry:

    • Harvest and lyse the cells.

    • To the proteome lysate, add a biotin-azide reporter tag, copper sulfate, a reducing agent, and a copper ligand to initiate the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "click" reaction. This attaches a biotin handle to all probe-labeled proteins.[15]

  • Enrichment and Digestion:

    • Incubate the biotinylated proteome with streptavidin-coated beads to enrich for the covalently modified proteins.

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release the peptides for MS analysis.

  • LC-MS/MS Analysis and Target Identification:

    • Analyze the resulting peptides by quantitative LC-MS/MS.

    • Identify proteins that are significantly enriched in the probe-treated samples but show reduced enrichment in the samples pre-treated with the parent inhibitor. These are the high-confidence targets of the covalent inhibitor.[14][16]

Conclusion and Future Perspectives

The 5-fluoropyridine-2-sulfonyl fluoride warhead represents a significant advancement in the design of targeted covalent inhibitors. Its unique reactivity profile, targeting the conserved catalytic lysine, opens the door to a vast number of kinases previously considered "undruggable" by conventional cysteine-directed covalent modifiers.[8] The protocols outlined in this guide provide a robust framework for the design, characterization, and validation of inhibitors employing this technology. By systematically evaluating kinetics, confirming direct target modification, and assessing proteome-wide selectivity, researchers can confidently advance novel covalent inhibitors toward clinical development, ultimately expanding the therapeutic arsenal against kinase-driven diseases.

References

  • Royal Society of Chemistry. (2018). Covalent Inhibition of Kinases. RSC Books.
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  • García-García, C., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health (NIH). Retrieved from [Link]

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  • Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PDF. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: A Step-by-Step Guide to the Synthesis of Arylsulfonyl Fluorides from Aryl Halides

Introduction: The Rising Prominence of the Sulfonyl Fluoride Moiety In the landscape of modern drug discovery and chemical biology, the arylsulfonyl fluoride functional group has emerged as a uniquely powerful tool.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Sulfonyl Fluoride Moiety

In the landscape of modern drug discovery and chemical biology, the arylsulfonyl fluoride functional group has emerged as a uniquely powerful tool.[1] Unlike more reactive sulfonyl chlorides, the sulfonyl fluoride boasts a remarkable balance of stability and latent reactivity.[2] This unique characteristic makes it exceptionally stable under physiological conditions and resistant to reduction, yet capable of forming robust covalent bonds with nucleophilic residues (like lysine, tyrosine, and serine) on protein targets.[1][3] This "tunable" reactivity has cemented its role in the development of covalent inhibitors, chemical biology probes, and, notably, as a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," a concept pioneered by Nobel laureate K. Barry Sharpless.[4][5]

Historically, the synthesis of these valuable compounds was hampered by harsh methods, often starting from sulfonyl chlorides which themselves require strong oxidants or unstable precursors, limiting functional group tolerance.[6] Modern synthetic chemistry has overcome these barriers by leveraging the power of transition metal catalysis. This guide provides a detailed, field-proven protocol for the synthesis of arylsulfonyl fluorides from readily available aryl halides, focusing on a robust one-pot, two-step palladium-catalyzed methodology that offers broad applicability for researchers in pharmaceutical and materials science.[6]

The Core Strategy: A Palladium-Catalyzed One-Pot Sulfonylation-Fluorination

The most efficient and widely adopted strategy for converting aryl halides to arylsulfonyl fluorides is a one-pot sequence that seamlessly combines two distinct chemical transformations:

  • Step 1 (Sulfination): A palladium-catalyzed cross-coupling reaction between an aryl halide (iodide or bromide) and a stable sulfur dioxide surrogate. This step forms a crucial aryl sulfinate intermediate in situ.

  • Step 2 (Fluorination): The nucleophilic sulfinate intermediate is then intercepted by an electrophilic fluorinating agent ("F+") to yield the final arylsulfonyl fluoride product.

This one-pot approach is highly advantageous as it avoids the isolation of the intermediate sulfinate and circumvents the need to handle highly toxic and difficult-to-manage sulfur dioxide gas.[7] The result is a practical, efficient, and versatile process with excellent functional group tolerance.[8]

Deconstructing the Reaction: Causality Behind Component Selection

Understanding the specific role of each reagent is critical to mastering the synthesis and troubleshooting potential issues.

  • The Aryl Halide (Ar-X): This is the foundational scaffold. The reactivity of the carbon-halogen bond is paramount for the initial step of the catalytic cycle (oxidative addition). The general reactivity trend is Aryl Iodide > Aryl Bromide >> Aryl Chloride . Consequently, most protocols are optimized for the more reactive aryl iodides and bromides, which often require slightly different catalytic systems for optimal results.[6][8]

  • The Sulfur Dioxide (SO₂) Surrogate: Gaseous SO₂ is toxic and impractical for routine lab use. The advent of stable, solid SO₂ surrogates has been revolutionary.

    • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is the premier choice.[7] It is a bench-stable, crystalline solid that safely and slowly releases SO₂ under the reaction conditions, making it a reliable and easy-to-handle reagent.[9][10]

  • The Palladium Catalyst & Ligand: The "engine" of the sulfination step is a Pd(0) species, generated in situ from a Pd(II) precatalyst.

    • Catalyst Precursor: Common choices include Pd(OAc)₂ or pre-formed complexes like PdCl₂(Amphos)₂. These are readily available and reliably reduced to the active Pd(0) catalyst.

    • Phosphine Ligand: This is arguably the most critical component for success. The ligand stabilizes the active Pd(0) catalyst, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[11][12] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., CataCXium A, AmPhos) are highly effective as they promote the formation of monoligated Pd(0) species, which are highly active in the catalytic cycle.[12][13][14]

  • The Electrophilic Fluorinating Agent: The sulfinate intermediate generated in the first step is a soft nucleophile. To form the strong S-F bond, it must react with a source of electrophilic fluorine.

    • NFSI (N-Fluorobenzenesulfonimide) and Selectfluor® are the reagents of choice.[15] They are stable, solid reagents that are safer and easier to handle than gaseous fluorine sources.[16][17] NFSI is often used for aryl bromide conversions, while Selectfluor is highly effective for aryl iodide-derived sulfinates.[6]

Visualizing the Process

To better understand the interplay of these components, two diagrams are presented below. The first illustrates the overall workflow, and the second details the catalytic cycle responsible for the crucial sulfination step.

G cluster_0 One-Pot Reaction Vessel A Aryl Halide (Ar-I or Ar-Br) D Step 1: Sulfination (Heat) A->D B DABSO (SO₂ Source) B->D C Pd Catalyst + Ligand C->D E Aryl Sulfinate Intermediate (Ar-SO₂⁻) D->E G Step 2: Fluorination (Room Temp) E->G F Electrophilic Fluorinating Agent (NFSI or Selectfluor) F->G H Arylsulfonyl Fluoride (Ar-SO₂F) G->H

Caption: High-level overview of the one-pot, two-step synthesis.

G pd0 Pd(0)L ar_pd_x Ar-Pd(II)-X(L) pd0->ar_pd_x Oxidative Addition ar_x Ar-X ar_pd_so2_x Ar-SO₂-Pd(II)-X(L) ar_pd_x->ar_pd_so2_x SO₂ Insertion so2 SO₂ (from DABSO) ar_pd_so2_x->pd0 Reductive Elimination ar_so2 Ar-SO₂⁻ (Product) ar_pd_so2_x->ar_so2

Caption: Simplified catalytic cycle for the Pd-catalyzed sulfination step.

Experimental Protocols

Safety First: These procedures should be carried out in a well-ventilated fume hood. Palladium compounds are toxic, and electrophilic fluorinating agents are strong oxidizers. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis from Aryl Iodides

This protocol is adapted from the robust method developed by Ball and co-workers, which demonstrates excellent yields for a wide range of aryl iodides.[6][18][19][20]

Materials:

  • Aryl iodide (1.0 equiv)

  • DABSO (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • CataCXium® A (PAd₂Bu, 0.08 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous isopropanol (iPrOH)

  • Selectfluor® (1.5 equiv)

  • Anhydrous acetonitrile (MeCN)

Step-by-Step Procedure:

  • Reaction Setup (Sulfination): To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (0.90 mmol, 1.0 equiv), DABSO (1.08 mmol, 1.2 equiv), Pd(OAc)₂ (0.045 mmol, 0.05 equiv), and CataCXium® A (0.072 mmol, 0.08 equiv).

  • Solvent and Base Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous isopropanol (0.3 M concentration relative to the aryl iodide) followed by triethylamine (2.70 mmol, 3.0 equiv) via syringe.

  • Heating: Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 75 °C. Stir for 16 hours. The mixture will typically become a heterogeneous slurry.

  • Fluorination: After 16 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Reagent Addition: Add Selectfluor® (1.35 mmol, 1.5 equiv) to the reaction mixture, followed by anhydrous acetonitrile (to bring the final concentration back to approx. 0.3 M).

  • Stirring: Stir the reaction mixture vigorously at room temperature for 2 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure arylsulfonyl fluoride.

Protocol 2: Synthesis from Aryl Bromides

This protocol, adapted from the work of Willis and Bagley, is optimized for the less reactive but often more commercially available aryl bromides.[8]

Materials:

  • Aryl bromide (1.0 equiv)

  • DABSO (1.5 equiv)

  • PdCl₂(Amphos)₂ (0.05 equiv)

  • N,N-Dicyclohexylmethylamine (Cy₂NMe, 2.0 equiv)

  • Anhydrous isopropanol (iPrOH)

  • N-Fluorobenzenesulfonimide (NFSI, 1.5 equiv)

Step-by-Step Procedure:

  • Reaction Setup (Sulfination): To an oven-dried microwave vial, add the aryl bromide (0.5 mmol, 1.0 equiv), DABSO (0.75 mmol, 1.5 equiv), and PdCl₂(Amphos)₂ (0.025 mmol, 0.05 equiv).

  • Solvent and Base Addition: Add anhydrous isopropanol (0.5 M concentration relative to the aryl bromide) followed by N,N-dicyclohexylmethylamine (1.0 mmol, 2.0 equiv).

  • Heating: Seal the vial and heat the reaction mixture to 75 °C (conventional heating) or 110 °C (microwave irradiation for heteroaryl bromides) for 24 hours.[21]

  • Fluorination: Allow the reaction to cool to room temperature.

  • Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI, 0.75 mmol, 1.5 equiv) directly to the reaction slurry.

  • Stirring: Stir the reaction mixture at room temperature for an additional 3 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with saturated aqueous sodium thiosulfate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary and Comparison

The choice of protocol depends primarily on the starting aryl halide. The following tables summarize the key differences and demonstrate the broad applicability of these methods.

Table 1: Comparison of Optimized Reaction Conditions

ParameterProtocol 1 (from Aryl Iodide)[6]Protocol 2 (from Aryl Bromide)
Substrate Aryl IodideAryl Bromide
Pd-Catalyst Pd(OAc)₂PdCl₂(Amphos)₂
Ligand CataCXium® A (PAd₂Bu)AmPhos (part of precatalyst)
SO₂ Source DABSODABSO
Base Triethylamine (Et₃N)Cy₂NMe
Fluorinating Agent Selectfluor®NFSI
Solvent iPrOH, then MeCNiPrOH
Temperature 75 °C (Sulfination)75-110 °C (Sulfination)
Typical Yields 70-95%60-90%

Table 2: Representative Substrate Scope and Yields

Aryl Halide SubstrateProductYield (Protocol 1, Ar-I)[6][20]Yield (Protocol 2, Ar-Br)[8]
4-Iodoanisole4-Methoxybenzenesulfonyl fluoride94%N/A
4-Bromoanisole4-Methoxybenzenesulfonyl fluorideN/A88%
1-Iodo-4-nitrobenzene4-Nitrobenzenesulfonyl fluoride85%N/A
1-Bromo-4-nitrobenzene4-Nitrobenzenesulfonyl fluorideN/A81%
2-Iodotoluene2-Methylbenzenesulfonyl fluoride88%N/A
2-Bromotoluene2-Methylbenzenesulfonyl fluorideN/A78%
3-BromopyridinePyridine-3-sulfonyl fluorideN/A65% (MW)
4-IodobiphenylBiphenyl-4-sulfonyl fluoride91%N/A
4-BromobiphenylBiphenyl-4-sulfonyl fluorideN/A84%

N/A: Not Applicable for the specified protocol. Yields are isolated yields as reported in the cited literature.

Field-Proven Insights & Troubleshooting

  • Incomplete Sulfination: If analysis (e.g., TLC, LC-MS) shows significant unreacted starting material after the heating step, catalyst deactivation may be the cause. Ensure all reagents and solvents are anhydrous, and maintain a robust inert atmosphere. For challenging substrates like heteroaryl bromides, switching from conventional heating to microwave irradiation can significantly improve conversion.[21]

  • Low Yield in Fluorination Step: The sulfinate intermediate can be sensitive. Ensure the reaction is cooled to room temperature before adding the electrophilic fluorinating agent, as addition at high temperatures can lead to decomposition.

  • Purification Challenges: The crude reaction mixture contains catalyst residues, salts, and byproducts from the fluorinating agent. A filtration through Celite® or a short plug of silica gel can be beneficial before full column chromatography to remove insoluble materials. Washing the organic extract with sodium thiosulfate helps to quench any remaining oxidizing agents.

Conclusion

The palladium-catalyzed one-pot synthesis of arylsulfonyl fluorides from aryl halides represents a cornerstone of modern medicinal chemistry and chemical biology. By leveraging stable reagents like DABSO and user-friendly electrophilic fluorine sources, these protocols provide a reliable and highly versatile route to a privileged class of molecules. The methods exhibit broad functional group tolerance, making them ideally suited for late-stage functionalization of complex molecules and accelerating the drug development pipeline.

References

  • Davies, A. T., Curto, J. M., Bagley, S. W., & Willis, M. C. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 8(2), 1233–1237. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Sharpless Lab, The Scripps Research Institute. Click Chemistry. Scripps.edu. Retrieved January 23, 2026. [Link]

  • Flegeau, E. F., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(22), 5874–5877. [Link]

  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). organic-chemistry.org. Retrieved January 23, 2026. [Link]

  • Li, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Tribby, A. L., Rodríguez, I., Shariffudin, S., & Ball, N. D. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry, 82(4), 2294–2299. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wang, B., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(49), 17033–17038. [Link]

  • Chelagha, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Flegeau, E. F., et al. (2016). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 55(4), 1547-1551. [Link]

  • Teare, H., et al. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Chemical Communications, (37), 3843-3845. [Link]

  • Narayanan, A., & Jones, L. H. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 20(41), 8041-8050. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Ball, N., Tribby, A. L., et al. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. Scholarship @ Claremont. [Link]

  • Burkart, M. D., et al. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(25), 8745–8748. [Link]

  • Teare, H., et al. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. PubMed. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Aryl-Diadamantyl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Synthesis, Structural Analysis, and Application. Chemistry – A European Journal, 14(14), 4267-4279. [Link]

  • Li, S., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society, 142(4), 1930-1935. [Link]

  • Organic Chemistry Portal. Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. organic-chemistry.org. Retrieved January 23, 2026. [Link]

  • Davies, A. T., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Semantic Scholar. [Link]

  • Chelagha, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]

  • REF Impact Case Studies. The development of Selectfluor® as a commercial electrophilic fluorinating agent. impact.ref.ac.uk. Retrieved January 23, 2026. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Luisi, R., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Hubs. Thieme Chemistry. [Link]

  • Tribby, A. L., et al. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. ACS Publications. [Link]

  • Verhoog, S., et al. (2018). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]

  • Singh, S., et al. (2021). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. ResearchGate. [Link]

  • Organic Chemistry Portal. Selectfluor. organic-chemistry.org. Retrieved January 23, 2026. [Link]

  • Common Organic Chemistry. Selectfluor. commonorganicchemistry.com. Retrieved January 23, 2026. [Link]

  • Organic Chemistry Portal. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. organic-chemistry.org. Retrieved January 23, 2026. [Link]

  • Shan, L., et al. (2023). Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Organic & Biomolecular Chemistry, 21(18), 3789-3793. [Link]

  • Procter, D. J., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]

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Technical Notes & Optimization

Troubleshooting

How to optimize reaction conditions for SuFEx reactions.

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing your SuFEx reactions. Here, we move beyond simple protocols to explain the underlying principles that govern this powerful click chemistry reaction, enabling you to troubleshoot effectively and push the boundaries of your research.[1]

Frequently Asked Questions (FAQs)

Q1: What are the critical starting parameters I should consider for a new SuFEx reaction?

When embarking on a new SuFEx reaction, the two most critical factors to consider are the nature of your SuFExable hub (e.g., sulfonyl fluoride, fluorosulfate) and your nucleophile (e.g., phenol, amine, alcohol). The inherent reactivity of these components, often termed "SuFExability," will dictate your choice of catalyst and reaction conditions.[2]

A good starting point for the reaction between an aryl sulfonyl fluoride and a phenol (or its silyl ether) is to use a catalytic amount of a moderately strong organic base.

Starting Point Recommendation:

ParameterRecommendationRationale
SuFEx Hub Aryl Sulfonyl FluorideA common and relatively reactive SuFEx electrophile.
Nucleophile Aryl Silyl Ether or PhenolAryl silyl ethers are often more reactive, but direct use of phenols is possible with optimized methods.[2]
Catalyst DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)A versatile and effective catalyst for many SuFEx reactions.[1][2]
Catalyst Loading 10–30 mol%This range is often sufficient for reactions involving R-SO₂F/R-OSO₂F substrates.[1]
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM)Common aprotic solvents that work well for SuFEx.
Temperature Room TemperatureMany SuFEx reactions proceed smoothly at ambient temperature.
Monitoring TLC or LC-MSStandard techniques to track reaction progress.[1]

This baseline provides a solid foundation from which you can begin optimization.

Q2: How do I choose the right catalyst for my SuFEx reaction?

Catalyst selection is paramount for a successful SuFEx reaction and is directly related to the electrophilicity of the sulfur center in your SuFEx hub.[2] A less reactive hub will require a more potent catalyst to achieve a desirable reaction rate.

General Catalyst Reactivity Trend:

The reactivity of common nitrogenous Lewis base catalysts generally follows their pKaH values.[1]

Amines < Amidines < Guanidines < Phosphazenes

Catalyst ClassExamplesTypical Use Cases
Tertiary Amines Triethylamine (Et₃N)Proton-mediated SuFEx; reactions with highly reactive hubs like SO₂F₂.[1]
Amidines DBUA workhorse for a broad range of SuFEx reactions, especially with aryl sulfonyl fluorides.[1]
Guanidines BTMG (Barton's base)Excellent for accelerated SuFEx, particularly in combination with silicon additives.[2]
Phosphazenes BEMPA very strong base for challenging SuFEx transformations.[1][2]
Bifluoride Salts Q⁺[FHF]⁻Display superior catalytic activity in SuFEx-based polymerization, often at very low loadings (e.g., 0.1 mol%).[1]

For instance, the reaction of SO₂F₂ with an aryl alcohol can be catalyzed by Et₃N. However, the resulting aryl fluorosulfate is less reactive, and its subsequent SuFEx reaction will likely require a stronger catalyst like DBU or BTMG.[1]

Q3: What is "Accelerated SuFEx Click Chemistry" (ASCC) and when should I use it?

Accelerated SuFEx Click Chemistry (ASCC) is a significant advancement that utilizes a synergistic catalytic system of a hindered guanidine base, typically 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), and a silicon additive like hexamethyldisilazane (HMDS).[2] This combination dramatically increases reaction rates, often reducing reaction times from hours to minutes, and allows for lower catalyst loadings (as low as 1.0 mol%).[2]

You should consider using ASCC when:

  • You are working with phenols or alcohols directly, as HMDS acts as an in situ silylating agent.[2]

  • You are experiencing slow reaction rates with conventional catalysts.

  • You want to minimize catalyst loading to simplify purification.

  • You are performing high-throughput synthesis and require rapid reaction times.

The proposed mechanism involves the formation of a phenoxide-guanidinium ion pair, with the silicon additive facilitating the departure of the fluoride leaving group.[2]

Q4: Can I run SuFEx reactions in the presence of water?

Yes, one of the remarkable features of SuFEx chemistry is its tolerance to water and oxygen.[1] In fact, for some reactions, water can be beneficial. The "on-water" effect describes the rate acceleration observed when some SuFEx reactions are performed in aqueous-organic biphasic mixtures.[1] This is attributed to the favorable interaction between the S(VI)-F bond and protons from water at the phase interface. A classic example is the smooth coupling of aniline and phenylsulfonyl fluoride on-water at room temperature, a reaction that stalls when performed neat even with heating.[1]

Troubleshooting Guide

Problem 1: My reaction is slow or not proceeding to completion.

A sluggish reaction is a common issue that can often be resolved by systematically evaluating the reaction components.

Troubleshooting Workflow for Slow Reactions:

Caption: Troubleshooting workflow for slow SuFEx reactions.

Detailed Steps & Explanations:

  • Re-evaluate Your Catalyst: The most common reason for a slow reaction is a mismatch between the catalyst's strength and the substrate's reactivity. For less reactive hubs like aryl fluorosulfates, a stronger base like DBU or BTMG is often necessary compared to the triethylamine that might be sufficient for SO₂F₂.[1][2]

  • Increase Catalyst Loading: While low catalyst loadings are ideal, some transformations, particularly with less reactive partners, may require higher concentrations to proceed at a reasonable rate. However, be mindful that excessively high loadings can complicate purification.[1]

  • Switch to an Accelerated System: If you are reacting a phenol directly, switching to the BTMG/HMDS system can provide a dramatic rate enhancement. HMDS facilitates the reaction by acting as both an in situ silylating agent and a fluoride scavenger.[2]

  • Increase the Temperature: While many SuFEx reactions are efficient at room temperature, moderately increasing the heat can accelerate sluggish transformations. For reactions involving secondary alcohols or alkyl sulfonyl fluorides, microwave-assisted heating can be particularly effective.[2] Always monitor for potential substrate or product degradation at elevated temperatures.

Problem 2: I am observing significant side products, especially with alkyl sulfonyl fluorides.

The primary concern with alkyl sulfonyl fluorides, especially those with α-protons, is their incompatibility with strong bases.[1] Strong bases can deprotonate the α-carbon, leading to elimination side reactions.

Strategies to Mitigate Side Reactions:

StrategyExplanation
Use a Milder Catalyst Avoid strongly basic catalysts like BEMP or high loadings of DBU. Consider using bifluoride salt catalysts, which are effective at very low loadings (0.05-0.1 mol%) and can be more compatible with sensitive functional groups.[1]
Optimize Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway.
Consider a Different Synthetic Route If elimination is unavoidable, it may be necessary to redesign the synthesis to introduce the sulfonyl fluoride moiety at a different stage or use a protecting group strategy.
Problem 3: My purification is difficult, especially at a larger scale.

Purification challenges often arise from high catalyst loadings or the formation of non-volatile byproducts.

Tips for Cleaner Reactions and Easier Purification:

  • Optimize for Lower Catalyst Loading: This is the most effective way to simplify purification. The ASCC method, with catalyst loadings as low as 1.0 mol%, is highly advantageous.[2] For polymerizations, bifluoride salts at 0.05-0.1 mol% are exceptionally efficient.[1][3]

  • Use Volatile Components: The BTMG/HMDS system is beneficial here, as the catalyst and byproducts (e.g., TMS-F, TMS-OH) are often volatile and can be removed under reduced pressure.[2]

  • Aqueous Workup: For many SuFEx reactions, a simple aqueous workup can be effective in removing catalysts and salts.

  • Chromatography: If necessary, passing the reaction mixture through a short plug of silica gel is often sufficient to remove baseline impurities.[2]

Experimental Protocols

Protocol 1: General Procedure for Accelerated SuFEx (ASCC) with Phenols

This protocol is adapted from the work of Moses and co-workers and is broadly applicable for the coupling of sulfonyl fluorides with phenols.[2]

  • To a vial equipped with a magnetic stir bar, add the phenol (1.0 equiv.), the sulfonyl fluoride (1.1 equiv.), and the solvent (e.g., acetonitrile, 0.2 M).

  • Add hexamethyldisilazane (HMDS) (1.0 equiv.).

  • Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1.0–5.0 mol%).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 5-15 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove volatile components. The crude product is often of high purity, or can be further purified by silica gel chromatography if necessary.

Conceptual Workflow for ASCC:

ASCC_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System Phenol Phenol SuFEx_Hub Sulfonyl Fluoride BTMG BTMG HMDS HMDS Reactants Reactants Reaction_Vessel Reaction Mixture (MeCN, RT) Reactants->Reaction_Vessel Monitoring Monitor (TLC/LC-MS) Reaction_Vessel->Monitoring 5-15 min Catalysts Catalysts Catalysts->Reaction_Vessel Workup Evaporation or Silica Plug Monitoring->Workup Reaction Complete Product Product Workup->Product Purified Product

Caption: General experimental workflow for Accelerated SuFEx Click Chemistry (ASCC).

References

  • Sulfur fluoride exchange - PMC - PubMed Central. (2023). PubMed Central. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. (2024). Thieme. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.). PMC - NIH. [Link]

  • Applications of SuFEx Click Chemistry in Polymer Science. (2024). Royal Society of Chemistry. [Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. (2020). ACS Omega. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Stability of Aryl Sulfonyl Fluoride Probes

Welcome to the technical support center for aryl sulfonyl fluoride (ArSO₂F) probes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aryl sulfonyl fluoride (ArSO₂F) probes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique reactivity of the sulfonyl fluoride warhead for covalent ligand discovery and chemical biology applications. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome challenges related to the aqueous stability of your probes.

Section 1: Core Concepts & The Stability Challenge

Aryl sulfonyl fluorides have emerged as a privileged class of electrophiles for targeting a range of nucleophilic amino acid residues—including lysine, tyrosine, serine, and histidine—thereby expanding the landscape of covalent drug discovery beyond cysteine.[1][2][3] This reactivity, harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allows for the rapid assembly of complex molecular architectures.[4]

However, the very electrophilicity that makes the S(VI)-F bond reactive also renders it susceptible to hydrolysis, where water acts as a nucleophile, converting the active sulfonyl fluoride into an inactive sulfonic acid (ArSO₃H).[5] This instability can compromise experimental outcomes by reducing the effective concentration of the probe over time, leading to inconsistent results, especially in lengthy cellular or in vivo experiments.[2][6]

The Mechanism of Hydrolysis

The stability of an aryl sulfonyl fluoride is a fine balance between its desired reactivity with a target protein and its undesired reactivity with the aqueous environment. Hydrolysis proceeds via nucleophilic attack of a water molecule on the electrophilic sulfur atom. The rate of this reaction is highly dependent on the electronic and steric environment of the sulfonyl fluoride group.

Hydrolysis ArSO2F Aryl Sulfonyl Fluoride (Ar-SO₂F) Intermediate Transition State ArSO2F->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate ArSO3H Sulfonic Acid (Ar-SO₃H) Intermediate->ArSO3H Fluoride Elimination HF Hydrogen Fluoride (HF) Intermediate->HF

Caption: Nucleophilic attack by water on the sulfur atom leads to the formation of sulfonic acid.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the use of aryl sulfonyl fluoride probes.

Q1: My probe shows high reactivity with its purified target protein in a biochemical assay, but it has no effect in cell-based assays. What could be the issue?

A: This is a classic sign of poor aqueous stability. The probe is likely hydrolyzing in the cell culture media before it can reach its intended target.[2][6] While highly reactive probes are effective in short, concentrated biochemical assays, the extended incubation times and physiological pH of cell-based experiments (typically hours to days) demand greater stability.[7]

  • Troubleshooting Steps:

    • Assess Hydrolytic Stability: The first step is to quantify the half-life of your probe under your specific experimental conditions (e.g., in PBS or cell culture media at 37°C). Refer to the Experimental Protocol section below for a detailed HPLC-based method.

    • Consider a More Stable Analogue: If the half-life is too short (e.g., less than a few hours), you will need to synthesize a more stable version of your probe. The most effective strategy is to introduce steric bulk around the sulfonyl fluoride moiety.[8]

    • Shorten Incubation Time: If synthesis of a new probe is not immediately feasible, try to redesign your cellular assay to use a shorter incubation time, though this may not always be possible.

Q2: How can I systematically improve the aqueous stability of my aryl sulfonyl fluoride probe?

A: The stability of the S-F bond is influenced by both steric and electronic factors.[8]

  • Steric Hindrance (The Ortho Effect): This is the most potent strategy. Introducing substituents at the ortho positions of the aryl ring physically shields the electrophilic sulfur atom from incoming water molecules. A 2,6-disubstituted or even a 2,4,6-trisubstituted pattern can dramatically increase the hydrolytic half-life.[8] For example, moving from a simple phenylsulfonyl fluoride to a 2,4,6-trimethylphenylsulfonyl fluoride can increase stability by orders of magnitude.

  • Electronic Effects: Electron-donating groups (EDGs) on the aryl ring can slightly increase stability by reducing the electrophilicity of the sulfur atom. Conversely, electron-withdrawing groups (EWGs) increase reactivity and decrease stability. However, this effect is generally less pronounced than steric hindrance.

Q3: Will increasing the stability of my probe negatively affect its reactivity with the target protein?

A: This is a critical consideration. There is a trade-off between stability and reactivity. While steric hindrance improves stability against hydrolysis, it can also slow the reaction with the target amino acid. The key is to find the "sweet spot" where the probe is stable enough to engage its target in the desired experimental window but still reactive enough to form a covalent bond.[7]

  • Strategy: Create a small library of probes with varying degrees of steric hindrance (e.g., ortho-methyl, ortho-isopropyl) and evaluate both their aqueous stability and their rate of target modification. This allows you to select a probe that is "fit-for-purpose".[9]

Q4: My probe appears to be degrading, but the degradation product is not the expected sulfonic acid. What else could be happening?

A: While hydrolysis is the most common degradation pathway, other possibilities exist depending on the structure of your probe and the experimental conditions:

  • Reaction with Media Components: Complex cell culture media contain nucleophiles (e.g., amino acids like cysteine, glutathione) that can react with your probe.

  • Metabolic Instability: In cellular or in vivo experiments, your probe can be metabolized by enzymes.

  • Photodegradation: Some aromatic systems are sensitive to light. Ensure you are storing and handling your probes protected from light.

Section 3: Quantitative Analysis of Aqueous Stability

To make informed decisions, you must quantify the stability of your probes. The standard metric is the half-life (t₁₂) in a relevant aqueous buffer.

Data Summary: Impact of Substitution on Half-Life

The following table summarizes representative data illustrating how aromatic substitution patterns can influence the aqueous half-life of aryl sulfonyl fluorides at physiological pH.

CompoundSubstitution PatternRelative Half-Life (t₁₂) at pH 7.4Key Takeaway
1 4-Methylphenylsulfonyl fluorideShort (~2-4 hours)The unsubstituted ortho positions offer little protection from hydrolysis.
2 2,4-Dimethylphenylsulfonyl fluorideModerate (~10-20 hours)A single ortho-methyl group provides a significant stability enhancement.
3 2,4,6-Trimethylphenylsulfonyl fluorideLong (> 100 hours)Trisubstitution with two ortho groups provides exceptional stability.[8]
4 4-Nitrophenylsulfonyl fluorideVery Short (< 1 hour)Strong electron-withdrawing groups increase reactivity and decrease stability.

Note: Half-life values are illustrative and can vary based on exact buffer composition and temperature.

Experimental Protocol: HPLC-Based Half-Life Determination

This protocol provides a robust method for measuring the rate of hydrolysis of an aryl sulfonyl fluoride probe.[7]

Objective: To determine the hydrolytic half-life (t₁₂) of an ArSO₂F probe in an aqueous buffer at physiological pH.

Materials:

  • Aryl sulfonyl fluoride probe of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase)

  • HPLC system with a UV detector and a C18 column

Workflow Diagram:

HPLC_Workflow A 1. Prepare Stock Solution (Probe in ACN or DMSO) B 2. Prepare Reaction Mixture (Dilute stock into pre-warmed PBS at 37°C) A->B C 3. Initial Timepoint (t=0) (Immediately quench aliquot with ACN) B->C D 4. Incubate at 37°C B->D E 5. Collect Timepoints (e.g., 1, 2, 4, 8, 24 hours) D->E F 6. Quench Aliquots (Add each aliquot to ACN) E->F G 7. HPLC Analysis (Analyze all quenched samples) F->G H 8. Data Analysis (Plot ln(% Remaining) vs. Time) G->H I 9. Calculate Half-Life (t₁/₂ = 0.693 / k) H->I

Caption: Workflow for determining the aqueous half-life of a probe using HPLC.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of your aryl sulfonyl fluoride probe in 100% acetonitrile or DMSO.

    • Pre-warm your PBS buffer (pH 7.4) to 37°C in a temperature-controlled water bath or incubator.

    • Set up your HPLC method. A typical gradient might be 10-90% acetonitrile in water over 15 minutes on a C18 column. The detection wavelength should be set to the λ_max of your compound.

  • Initiating the Reaction:

    • To start the experiment, add a small volume of your stock solution to the pre-warmed PBS to achieve a final concentration of ~100 µM. Ensure the final percentage of organic solvent is low (e.g., <1%) to avoid altering the buffer properties.

    • Vortex gently to mix. This is your reaction mixture .

  • Timepoint Collection:

    • t=0: Immediately after mixing, withdraw an aliquot (e.g., 50 µL) from the reaction mixture and add it to a vial containing an equal volume of acetonitrile (50 µL). The acetonitrile quenches the hydrolysis reaction by precipitating buffer salts and diluting the water. This is your t=0 sample .

    • Place the reaction mixture back into the 37°C incubator.

    • Collect subsequent aliquots at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). The frequency of timepoints should be adjusted based on the expected stability of your compound.

    • Quench each aliquot immediately in acetonitrile as described for the t=0 sample.

  • HPLC Analysis:

    • Once all timepoints are collected, analyze each quenched sample by HPLC.

    • Record the peak area of the parent aryl sulfonyl fluoride compound at each timepoint.

  • Data Analysis:

    • Normalize the peak area at each timepoint (A_t) to the peak area at t=0 (A_0). The percent remaining is calculated as (% Remaining) = (A_t / A_0) * 100.

    • Plot the natural logarithm of the percent remaining (ln(% Remaining)) versus time (in hours).

    • The data should fit a straight line, consistent with first-order decay kinetics. Perform a linear regression to determine the slope of the line. The slope is equal to the negative of the rate constant (-k).

    • Calculate the half-life (t₁₂) using the formula: t₁/₂ = 0.693 / k

By following these guidelines and protocols, you can effectively diagnose and overcome stability issues, leading to more reliable and reproducible data in your chemical biology and drug discovery programs.

References
  • A research paper on the in vitro metabolic stability of aryl sulfonyl fluorides, highlighting the effect of substitution patterns. (ResearchGate)
  • An article discussing the applications of sulfonyl fluorides in drug design and their reactivity with various amino acids. (ACS Publications)
  • A review on the synthetic methodologies for accessing arylsulfonyl fluorides. (MDPI) [Source: Synthetic Routes to Arylsulfonyl Fluorides - MDPI]
  • An overview of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and its applications. (Sigma-Aldrich) [Source: SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich]
  • A review on the chemical biology of SuFEx click chemistry for drug discovery. (ResearchGate) [Source: Chemical and biology of Sulfur Fluoride Exchange (SuFEx)
  • A review describing sulfonyl fluorides as privileged warheads in chemical biology, noting their balance of stability and reactivity. (RSC Publishing) [Source: Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing]
  • A paper discussing the modest aqueous stability of sulfonyl fluorides as a limitation in some applications. (PMC - NIH) [Source: Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC - NIH]
  • A comprehensive study profiling the reactivity and hydrolytic stability of various S(VI)-F electrophiles, including a detailed HPLC-based stability assay. (ACS Publications) [Source: Profiling Sulfur(VI)
  • A review highlighting the attractive balance of reactivity and stability of sulfonyl fluorides, particularly their resistance to hydrolysis under physiological conditions. (Nature) [Source: Sulfonyl fluorides as targets and substrates in the development of new synthetic methods]
  • A review on the growing applications of SuFEx click chemistry in various fields. (RSC Publishing) [Source: The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing)]
  • A review on the use of SuFEx warheads to expand the druggable proteome beyond cysteine. (PubMed) [Source: Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed]
  • An article recommending a "fit-for-purpose" approach when assessing chemical probes. (PMC - NIH) [Source: Probing the Probes: Fitness Factors For Small Molecule Tools - PMC - NIH]
  • A publication describing the use of SuFEx chemistry for late-stage drug functionalization. (PMC - NIH)
  • A paper discussing the stability issues of sulfonyl fluorides as a challenge for in vivo applications. (NIH) [Source: Advances in sulfonyl exchange chemical biology: expanding druggable target space - NIH]
  • A review highlighting the appropriate aqueous stability of sulfonyl fluorides for biomolecular experiments. (RSC Publishing) [Source: Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing]
  • An overview of techniques for measuring compound properties, mentioning HPLC as a common platform. (Life Chemicals)
  • A description of the conversion of sulfonyl fluoride groups to sulfonic acids via hydrolysis with aqueous NaOH. (Wikipedia) [Source: Nafion - Wikipedia]

Sources

Troubleshooting

Common side reactions of 5-Fluoropyridine-2-sulfonyl fluoride in biological buffers.

Welcome to the technical support center for 5-Fluoropyridine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoropyridine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common issues encountered during its use in biological buffers. As Senior Application Scientists, we have compiled this information based on the fundamental principles of sulfonyl fluoride chemistry and extensive field experience.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and reactivity of 5-Fluoropyridine-2-sulfonyl fluoride in typical biological buffers.

Q1: What is the general stability of 5-Fluoropyridine-2-sulfonyl fluoride in aqueous buffers?

A1: 5-Fluoropyridine-2-sulfonyl fluoride, like other aryl sulfonyl fluorides, possesses a good balance of aqueous stability and reactivity, making it a valuable tool in chemical biology.[1] Compared to more reactive sulfonyl chlorides, sulfonyl fluorides exhibit significantly improved thermodynamic stability and are more resistant to hydrolysis under physiological conditions.[1][2] However, they are not completely inert and will undergo slow hydrolysis to the corresponding sulfonic acid. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.

Q2: How does pH affect the stability of 5-Fluoropyridine-2-sulfonyl fluoride?
Q3: Can I use buffers containing primary or secondary amines, such as Tris or glycine?

A3: It is strongly advised to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components are nucleophilic and can react with the sulfonyl fluoride group.[4] This reaction will consume your reagent, leading to lower labeling efficiency of your target protein and the formation of unwanted adducts with the buffer molecules. Buffers like HEPES, PBS (phosphate-buffered saline), and MOPS are generally preferred for reactions involving sulfonyl fluorides.

Q4: What are the primary targets of 5-Fluoropyridine-2-sulfonyl fluoride on a protein?

A4: Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues.[1] The reactivity is context-dependent, meaning the microenvironment of the amino acid within the protein structure plays a crucial role.[5] The primary targets include:

  • Serine (Ser): Often targeted in the active sites of serine proteases.[1]

  • Tyrosine (Tyr): A common target for covalent modification.[6][7]

  • Lysine (Lys): The primary amine of the lysine side chain is a potent nucleophile.[6][7]

  • Threonine (Thr): Similar to serine, but generally less reactive.[1]

  • Histidine (His): The imidazole side chain can also be targeted.[6][7]

  • Cysteine (Cys): While cysteine is highly nucleophilic, the resulting thio-sulfonyl bond can be unstable.[6]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with 5-Fluoropyridine-2-sulfonyl fluoride.

Problem 1: Low or no labeling of my target protein.
Potential Cause Explanation Recommended Solution
Hydrolysis of the Reagent The 5-Fluoropyridine-2-sulfonyl fluoride may have hydrolyzed before it could react with your protein. This is more likely in high pH buffers or if the reaction is run for an extended period at room temperature.Prepare fresh solutions of the reagent immediately before use. Perform the reaction at a lower pH (e.g., 7.2) if your protein is stable. Consider running the reaction at 4°C for a longer duration to minimize hydrolysis while allowing the protein labeling to proceed.
Incompatible Buffer Your buffer may contain nucleophiles (e.g., Tris, glycine, azide) that are competing with your protein for the reagent.Switch to a non-nucleophilic buffer such as HEPES or PBS. If your experimental design requires a specific buffer, perform a control experiment with the buffer alone and the reagent to check for reactivity using a technique like HPLC or LC-MS.
Low Reagent Concentration The molar excess of the reagent may be insufficient to achieve a high degree of labeling, especially if there is competing hydrolysis.Increase the molar excess of 5-Fluoropyridine-2-sulfonyl fluoride. A common starting point is a 10- to 20-fold molar excess over the protein. Titrate the concentration to find the optimal ratio for your specific protein.
Protein Conformation The targetable residues on your protein may be buried or otherwise inaccessible in the current buffer conditions.Consider adding mild denaturants (if your experiment allows) or changing the ionic strength of the buffer to induce conformational changes that might expose potential labeling sites.
Problem 2: Non-specific labeling or protein aggregation.
Potential Cause Explanation Recommended Solution
High Reagent Concentration A large excess of 5-Fluoropyridine-2-sulfonyl fluoride can lead to modification of less reactive, secondary sites on the protein surface, potentially leading to aggregation.Reduce the molar excess of the reagent. Perform a titration experiment to find the lowest concentration that provides sufficient labeling of the desired site.
Long Reaction Time Extended incubation times can increase the likelihood of off-target labeling.Optimize the reaction time. Run a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) and analyze the products by SDS-PAGE or mass spectrometry to determine the optimal incubation period.
Solvent Shock Adding a large volume of organic solvent (like DMSO) containing the reagent to your aqueous protein solution can cause the protein to precipitate.Add the reagent stock solution in small aliquots while gently vortexing the protein solution. Ensure the final concentration of the organic solvent is low (typically <5% v/v).

III. Experimental Protocols & Workflows

Protocol 1: General Protein Labeling with 5-Fluoropyridine-2-sulfonyl fluoride

This protocol provides a starting point for labeling your protein of interest. Optimization will be required for each specific protein.

  • Protein Preparation:

    • Prepare your protein in a suitable non-nucleophilic buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4).

    • Ensure the protein concentration is appropriate for your downstream application (e.g., 1-5 mg/mL).

  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of 5-Fluoropyridine-2-sulfonyl fluoride in anhydrous DMSO.

    • Prepare this solution immediately before use to minimize hydrolysis.

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the 5-Fluoropyridine-2-sulfonyl fluoride stock solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Removal of Excess Reagent:

    • Quench the reaction by adding a small molecule nucleophile like Tris buffer (to a final concentration of ~50 mM).

    • Remove the unreacted reagent and reagent-buffer adducts using a desalting column, dialysis, or tangential flow filtration.[8]

Workflow for Troubleshooting Low Labeling Efficiency

G start Low Labeling Efficiency Observed check_buffer Is the buffer non-nucleophilic (e.g., HEPES, PBS)? start->check_buffer change_buffer Switch to a non-nucleophilic buffer. check_buffer->change_buffer No check_reagent Was the reagent stock solution prepared fresh in anhydrous DMSO? check_buffer->check_reagent Yes change_buffer->start prepare_fresh Prepare fresh reagent stock solution. check_reagent->prepare_fresh No optimize_conc Increase molar excess of the reagent (e.g., 20x, 50x). check_reagent->optimize_conc Yes prepare_fresh->start optimize_conditions Vary reaction time and temperature (e.g., 4°C overnight). optimize_conc->optimize_conditions check_accessibility Are target residues accessible? optimize_conditions->check_accessibility modify_conditions Modify buffer conditions (e.g., change pH, ionic strength). check_accessibility->modify_conditions No success Labeling Efficiency Improved check_accessibility->success Yes modify_conditions->success fail Still Low Efficiency - Re-evaluate Target modify_conditions->fail G cluster_desired Desired Reaction cluster_side Side Reactions reagent 5-Fluoropyridine-2-SO2F protein Protein-Nucleophile (e.g., Lys, Tyr, Ser) reagent->protein hydrolysis H2O / OH- reagent->hydrolysis buffer_nuc Buffer-Nucleophile (e.g., Tris) reagent->buffer_nuc labeled_protein Labeled Protein protein->labeled_protein Covalent Bond Formation hydrolyzed_product 5-Fluoropyridine-2-SO3H (Inactive Sulfonic Acid) hydrolysis->hydrolyzed_product Hydrolysis buffer_adduct Buffer Adduct buffer_nuc->buffer_adduct Buffer Adduction

Caption: Desired vs. side reactions of 5-Fluoropyridine-2-sulfonyl fluoride.

IV. References

  • Kelly, J. S., & Lairson, L. L. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(10), 5536-5544. [Link]

  • Sharpless, K. B., & Dong, J. (2023). Sulfur fluoride exchange. Nature Reviews Chemistry, 7(10), 734-749. [Link]

  • Powers, J. C., & Yoshimura, T. (2016). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Reviews, 116(11), 6079-6133. [Link]

  • Request PDF. (n.d.). Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. ResearchGate. [Link]

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 16-25. [Link]

  • Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Request PDF. (n.d.). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]

  • A. D. B. Smith et al. (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 50(1), 275-292. [Link]

  • Moses, J. E., & Moorhouse, A. D. (2020). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 4(12), 676-689. [Link]

  • Zhang, Y., et al. (2021). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 12(4), 1431-1436. [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. [Link]

  • Request PDF. (n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Wang, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2249-2260. [Link]

  • Request PDF. (n.d.). (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... ResearchGate. [Link]

  • IF Labeling Protocol. (2024). ResearchGate. [Link]

  • Serbetci, D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. Synthesis, 56, A-N. [Link]

  • Am Ende, C. W., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(12), 4736-4741. [Link]

  • Li, S., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(4), nwad065. [Link]

  • Verbraeken, B., et al. (2022). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Chemical Science, 13(5), 1318-1324. [Link]

Sources

Optimization

Troubleshooting low yields in the synthesis of heteroaromatic sulfonyl fluorides.

Welcome to the technical support center for the synthesis of heteroaromatic sulfonyl fluorides. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of heteroaromatic sulfonyl fluorides. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic efforts. As key components in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and valuable moieties in chemical biology and drug discovery, the efficient synthesis of these compounds is paramount.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and develop robust solutions.

Section 1: Understanding the Core Challenge - The Instability of Intermediates

A primary hurdle in the synthesis of heteroaromatic sulfonyl fluorides is not the stability of the final product—which is generally robust—but the instability of common precursors, particularly heteroaromatic sulfonyl chlorides . Many low-yield reactions can be traced back to the decomposition of these intermediates before they can be successfully converted to the desired sulfonyl fluoride.

A comprehensive study on the stability of various heteroaromatic sulfonyl halides revealed several common decomposition pathways that compete with the desired reaction.[3][4]

  • SO₂ Extrusion: This is characteristic of α- and γ-isomeric pyridines (e.g., pyridine-2- and pyridine-4-sulfonyl chlorides) and many diazine derivatives, leading to the formation of the corresponding chloro-heteroarene.

  • Hydrolysis: Trace amounts of water can readily hydrolyze sulfonyl chlorides back to the corresponding sulfonic acid, a common issue for β-isomeric pyridines and some azoles.[3]

  • Complex Decomposition: Certain heterocyclic systems, like furans and isoxazoles, are inherently unstable in the presence of the strongly electrophilic sulfonyl halide moiety and can lead to ring-opening or polymerization.[3]

Understanding these competing pathways is the first step in effective troubleshooting. The general stability trend for pyridine sulfonyl chlorides is: β-isomers > α-isomers > γ-isomers .[3] In stark contrast, the corresponding sulfonyl fluorides are markedly more stable across the board.[3]

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is structured in a question-and-answer format to address specific experimental observations.

Problem Area 1: Issues with Starting Materials & Intermediates

Q1: I'm starting from a heteroaryl sulfonyl chloride, and my yield is consistently low with a complex mixture of byproducts. What's going on?

Answer: The most probable cause is the decomposition of your heteroaryl sulfonyl chloride starting material.[3] As discussed, these compounds are often thermally and hydrolytically unstable.

  • Causality: The electron-withdrawing nature of the sulfonyl chloride group can activate the heterocyclic ring towards undesirable reactions. SO₂ extrusion is a common decomposition route for pyridyl and diazine systems.[3] Storing these reagents, even for short periods, can lead to significant degradation.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of your sulfonyl chloride by ¹H NMR. Do not assume a commercial reagent is pristine.

    • In Situ Generation: The most effective strategy is to avoid isolating the sulfonyl chloride altogether. Generate it in situ and immediately introduce the fluoride source for conversion. A reliable method is the oxidation of the corresponding heteroaryl thiol with sodium hypochlorite (NaOCl), followed by the immediate addition of a fluoride source like potassium bifluoride (KHF₂).[5][6]

    • Choose a Milder Route: Consider synthesizing the sulfonyl fluoride from a more stable precursor, such as a sulfonic acid or sulfonamide, to bypass the unstable intermediate entirely.[1][7]

Q2: I'm attempting a synthesis from a sulfonic acid, but my reaction is sluggish and I recover mostly starting material. How can I drive it to completion?

Answer: Syntheses from sulfonic acids often require robust activation to form the sulfonyl fluoride. Incomplete conversion suggests either insufficient activation or deactivation of your reagents.

  • Causality: The conversion of a sulfonic acid to a sulfonyl fluoride is a deoxyfluorination reaction. Reagents like Xtalfluor-E® or thionyl fluoride (SOF₂) are effective but can be sensitive to conditions.[1] Sodium salts of sulfonic acids can sometimes give low yields without an additive.[1]

  • Troubleshooting Steps:

    • Increase Reagent Equivalents: For reactions with thionyl fluoride, increasing the equivalents from 1 to 3 can dramatically improve yields, often from ~50% to >95%.[1]

    • Increase Temperature: These reactions often require elevated temperatures (e.g., 115-130 °C in DMF) to proceed at a reasonable rate.[8]

    • Use an Additive: When using sodium sulfonate salts with thionyl fluoride, the addition of BF₃·OEt₂ can enhance the electrophilicity of the sulfur(IV) reagent, leading to quantitative conversion.[8]

    • Check for Water: Ensure your sulfonic acid starting material is anhydrous. The monohydrate form is common and can interfere with the fluorinating agent.[1]

Problem Area 2: Reaction Condition Failures

Q3: My halide exchange reaction (R-SO₂Cl → R-SO₂F) isn't working. I've added KF, but nothing happens.

Answer: This is a classic issue of fluoride source solubility and nucleophilicity. Potassium fluoride (KF) has very low solubility in many organic solvents.

  • Causality: The fluoride anion must be solvated and available to act as a nucleophile for the S-Cl bond. In solvents like acetonitrile, solid KF is largely ineffective on its own.

  • Troubleshooting Steps:

    • Use a Phase-Transfer Catalyst: Add a catalytic amount of a crown ether, such as 18-crown-6, to complex the potassium ion and carry the "naked" and highly nucleophilic fluoride anion into the organic phase.[5]

    • Switch Fluoride Source: Use a more soluble fluoride source. Potassium bifluoride (KHF₂) in a biphasic system (e.g., MeCN/water or THF/water) is highly effective.[2] Tetrabutylammonium fluoride (TBAF) is also an option, though it is more basic and hygroscopic.

    • Solvent Choice: The reaction can be performed in a biphasic mixture of a saturated aqueous solution of KHF₂ and a solvent like acetonitrile, THF, or CH₂Cl₂ at room temperature.[5]

Section 3: Visualizing the Synthetic Landscape & Troubleshooting Logic

Diagram 1: Key Synthetic Pathways to Heteroaromatic Sulfonyl Fluorides

Overview of common synthetic routes. cluster_start Starting Materials cluster_product Target Product Thiol Heteroaryl Thiol (Ar-SH) SulfonylChloride Heteroaryl Sulfonyl Chloride (Ar-SO₂Cl) Thiol->SulfonylChloride Oxidation (e.g., NaOCl) Product Heteroaryl Sulfonyl Fluoride (Ar-SO₂F) SulfonylChloride->Product Halide Exchange (e.g., KHF₂) SulfonicAcid Heteroaryl Sulfonic Acid (Ar-SO₃H) SulfonicAcid->Product Deoxyfluorination (e.g., Xtalfluor-E®) Systematic troubleshooting flowchart. cluster_sm Starting Material Checks cluster_cond Reaction Condition Checks cluster_workup Post-Reaction Checks Start Low Yield Observed CheckSM Step 1: Analyze Starting Materials Start->CheckSM CheckCond Step 2: Evaluate Reaction Conditions CheckSM->CheckCond If SM is pure & stable Purity Confirm Purity (NMR, LCMS) CheckSM->Purity Stability Assess Precursor Stability (e.g., Ar-SO₂Cl) CheckSM->Stability CheckWorkup Step 3: Scrutinize Work-up & Purification CheckCond->CheckWorkup Reagents Check Reagent Stoichiometry & Fluoride Source Solubility CheckCond->Reagents Water Ensure Anhydrous Conditions CheckCond->Water Temp Optimize Temperature & Time CheckCond->Temp Resolve Improved Yield CheckWorkup->Resolve Hydrolysis Risk of Hydrolysis During Work-up? CheckWorkup->Hydrolysis Purification Optimize Purification Method (Chromatography, etc.) CheckWorkup->Purification InSitu Consider In Situ Generation Stability->InSitu InSitu->CheckCond If SM is unstable

Caption: Systematic troubleshooting flowchart.

Section 4: Frequently Asked Questions (FAQs)

Q: Which synthetic route is best? From thiols, sulfonic acids, or sulfonyl chlorides?

A: There is no single "best" route; the optimal choice depends on the availability of the starting material, the stability of the specific heteroaromatic system, and the desired scale.

  • From Sulfonyl Chlorides: This is a direct and often high-yielding conversion if the sulfonyl chloride is stable enough to be handled. F[5]or many sensitive heterocycles, this route is problematic unless the sulfonyl chloride is generated and used immediately. * From Sulfonic Acids: This is an excellent choice when the sulfonic acid is commercially available or easily prepared. These precursors are generally very stable. The reactions may require more forceful conditions (e.g., higher temperatures), but new methods using reagents like Xtalfluor-E® are making this route more accessible under milder conditions. *[1] From Thiols: This is a versatile and robust method, as many heteroaryl thiols are available. The one-pot oxidation and fluorination avoids the isolation of the unstable sulfonyl chloride, making it a highly reliable strategy.

[2][5]Q: How critical are anhydrous conditions?

A: It depends on the intermediate. When working with or generating a sulfonyl chloride, anhydrous conditions are critical . Trace water will hydrolyze it back to the sulfonic acid, which is a very common cause of low yields. F[3]or the final sulfonyl fluoride product, while it is significantly more stable than the chloride, prolonged exposure to aqueous base or acid during workup can still lead to hydrolysis. The SuFEx reaction itself is notable for being water-friendly.

Q: What is the best way to confirm the synthesis of my sulfonyl fluoride?

A: ¹⁹F NMR spectroscopy is the most definitive technique. The sulfonyl fluoride group (-SO₂F) gives a characteristic singlet or multiplet in a predictable region of the ¹⁹F NMR spectrum. It can also be used to determine reaction conversion and yield with an internal standard. L[1]C-MS is also invaluable for monitoring the reaction's progress and identifying the mass of the desired product.

Section 5: Key Experimental Protocols

Protocol 1: Synthesis from a Heteroaryl Thiol via In Situ Sulfonyl Chloride Generation

This protocol is adapted from Hallstrom and Wright and is effective for a variety of heteroaromatic systems including pyridines and pyrimidines.

[5][6]1. Dissolution: Dissolve the heteroaryl thiol (1.0 equiv) in acetonitrile (MeCN) in a flask equipped with a stir bar. 2. Cooling: Cool the solution to -25 °C using an appropriate cooling bath (e.g., dry ice/acetone). 3. Oxidation: Add aqueous sodium hypochlorite (NaOCl, ~3.3 equiv) dropwise while maintaining the internal temperature below -20 °C. The reaction is rapid. Monitor by TLC or LC-MS for the disappearance of the starting thiol. 4. Fluorination: Once the oxidation is complete, add solid potassium bifluoride (KHF₂, ~5.0 equiv) to the cold reaction mixture in one portion. 5. Warm-up: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until the conversion of the sulfonyl chloride intermediate to the sulfonyl fluoride is complete (monitor by LC-MS). 6. Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 7. Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis from a Sulfonic Acid Sodium Salt

This protocol is adapted from Thomson et al. and demonstrates the use of thionyl fluoride with an additive.

[1]1. Setup: In a fume hood, add the sulfonic acid sodium salt (1.0 equiv), BF₃·OEt₂ (1.5 equiv), and a stir bar to an oven-dried vial. 2. Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF). 3. Reagent Addition: Add thionyl fluoride (SOF₂, 3.0 equiv) as a solution in the reaction solvent. Note: Thionyl fluoride is a toxic gas and should be handled with extreme care, preferably generated in situ or purchased as a solution. 4. Heating: Seal the vial and heat the reaction mixture to 130 °C for 1 hour. 5. Monitoring & Work-up: After cooling, the reaction progress can be determined by taking an aliquot for ¹⁹F NMR analysis. F[1]or work-up, carefully quench the reaction mixture and proceed with a standard aqueous extraction protocol. 6. Purification: Purify the crude product by silica gel column chromatography or crystallization.

References

  • Thomson, B. J., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(5), 555-558. [Link]

  • Fiasella, A., et al. (2022). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Chepyshev, S. V., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Thomson, B. J., et al. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. [Link]

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. National Institutes of Health. [Link]

  • Chepyshev, S. V., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Meng, G., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Frontiers of Chemical Science and Engineering, 15(5), 1087-1103. [Link]

  • Moses, J. E., et al. (2021). Sulfur fluoride exchange. PubMed Central. [Link]

  • Wikipedia. (2023). Nafion. [Link]

  • Kelly, C. B., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(3), 1059-1077. [Link]

  • van der Pijl, R., et al. (2022). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1030-1034. [Link]

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Troubleshooting

Technical Support Center: Enhancing the Selectivity of Covalent Probes Based on Sulfonyl Fluoride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluoride-based covalent probes. This guide is designed to provide you with in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluoride-based covalent probes. This guide is designed to provide you with in-depth technical and practical insights to help you overcome common challenges and enhance the selectivity of your probes.

Introduction to Sulfonyl Fluoride Probes

Sulfonyl fluoride (SF) electrophiles have emerged as a privileged class of warheads in chemical biology and drug discovery. Their balanced reactivity and stability in aqueous environments make them ideal for covalently targeting a range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, tyrosine, lysine, and histidine.[1][2][3][4] This versatility, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, opens up a significant portion of the proteome that is inaccessible to traditional cysteine-focused covalent strategies.[5][6][7] However, harnessing this reactivity to achieve high selectivity for a specific target protein remains a critical challenge. This guide will address common issues and provide actionable strategies to improve the on-target efficacy of your sulfonyl fluoride probes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance and the rationale behind our recommendations.

Problem 1: My sulfonyl fluoride probe shows significant off-target labeling in my cellular proteomics experiment.

Root Cause Analysis: Off-target labeling can stem from several factors, including excessive intrinsic reactivity of the sulfonyl fluoride warhead, poor binding affinity of the recognition scaffold for the intended target, or a combination of both. A highly reactive warhead can non-selectively engage with numerous proteins, while a weak-binding scaffold fails to localize the probe at the target of interest, leading to indiscriminate reactions.

Solution Pathway:

  • Assess the Intrinsic Reactivity of Your Probe:

    • Rationale: The inherent reactivity of the sulfonyl fluoride moiety is a key determinant of its selectivity. A warhead that is too "hot" will react with many nucleophiles it encounters, while one that is too "cold" may not react efficiently with the intended target.

    • Protocol: Conduct an intrinsic reactivity assay by monitoring the probe's stability in an aqueous buffer over time using HPLC-MS.[8] A shorter half-life indicates higher reactivity. Compare the reactivity of your probe to a panel of substituted benzenesulfonyl fluorides to benchmark its reactivity.[8]

  • Optimize the Recognition Scaffold:

    • Rationale: The non-covalent binding affinity of the probe's scaffold for the target protein is crucial for achieving selectivity. A high-affinity scaffold will increase the local concentration of the probe at the target's binding site, promoting a proximity-induced reaction.

    • Strategy:

      • If your probe is based on a known reversible ligand, ensure that the attachment of the sulfonyl fluoride warhead does not significantly diminish its binding affinity. Perform binding assays (e.g., fluorescence polarization, surface plasmon resonance) with a non-reactive analog of your probe (e.g., a sulfonyl amide).

      • If you are developing a probe from scratch, consider a fragment-based approach. Screen a library of sulfonyl fluoride-containing fragments to identify initial hits and then optimize the fragment's structure to improve binding affinity and selectivity.[8]

  • Employ Competitive Chemoproteomics:

    • Rationale: This technique can help you identify both on- and off-targets of your covalent probe in a cellular context.[9][10] By pre-treating cells with your probe and then labeling the remaining available sites with a broad-spectrum reactive probe, you can quantify the specific targets of your compound.[9]

    • Workflow:

      • Treat live cells with varying concentrations of your sulfonyl fluoride probe.

      • Lyse the cells and treat the proteome with a broad-reactivity, alkyne-functionalized probe (e.g., an iodoacetamide probe for cysteines or an NHS-ester for lysines).

      • Use click chemistry to attach a biotin tag to the alkyne handle.

      • Enrich the biotinylated proteins and analyze them by mass spectrometry to identify and quantify the sites that were protected by your probe.

Problem 2: My probe has good binding affinity, but the covalent labeling of my target protein is inefficient.

Root Cause Analysis: Inefficient labeling despite good binding affinity suggests a suboptimal orientation of the sulfonyl fluoride warhead relative to a nucleophilic residue in the binding pocket or a low intrinsic reactivity of the targeted residue. The protein microenvironment plays a critical role in activating the sulfonyl fluoride for reaction.[5]

Solution Pathway:

  • Structure-Guided Design and Modeling:

    • Rationale: A crystal structure or a reliable homology model of your target protein in complex with a reversible ligand can provide invaluable insights into the geometry of the binding pocket.[5] This information can guide the placement of the sulfonyl fluoride warhead to ensure it is in close proximity and proper alignment with a targetable nucleophile.

    • Approach:

      • Use computational docking to predict the binding mode of your probe.[7]

      • Analyze the protein microenvironment around the predicted warhead position. The presence of basic residues (lysine, arginine, histidine) near a tyrosine can enhance its nucleophilicity, while acidic residues (glutamate, aspartate) can do the same for lysine.[5]

      • Synthesize and test analogs of your probe with the sulfonyl fluoride positioned at different points on the scaffold to explore various orientations within the binding site.

  • Modulate the Reactivity of the Sulfonyl Fluoride:

    • Rationale: The electronic properties of the group to which the sulfonyl fluoride is attached can influence its reactivity.[8][11]

    • Strategy: Introduce electron-withdrawing or electron-donating groups onto the aromatic ring of an aryl sulfonyl fluoride to fine-tune its electrophilicity. A more electron-deficient sulfur center will be more reactive. However, be mindful that increasing reactivity can also lead to decreased selectivity.

Frequently Asked Questions (FAQs)

Q1: Which amino acid residues can be targeted by sulfonyl fluoride probes?

Sulfonyl fluorides are versatile electrophiles that can react with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1][2] Unlike many other covalent warheads that primarily target cysteine, sulfonyl fluorides expand the range of targetable residues, significantly increasing the portion of the proteome that can be addressed with covalent probes.[3][4][7]

Q2: How does the protein microenvironment influence the reactivity of sulfonyl fluoride probes?

The protein microenvironment plays a crucial role in the reactivity of sulfonyl fluorides.[5] The confined space of a protein's binding pocket can orient the probe and a nucleophilic residue in a way that promotes the reaction. Furthermore, neighboring amino acid residues can enhance the nucleophilicity of the target residue. For instance, basic residues like lysine or histidine can deprotonate a nearby tyrosine, making it a more potent nucleophile.[5]

Q3: What is the difference between sulfonyl fluorides and sulfonyl chlorides as covalent probes?

Sulfonyl fluorides are generally preferred over sulfonyl chlorides for biological applications due to their greater stability and selectivity. Sulfonyl chlorides are more reactive and prone to hydrolysis, which can lead to non-specific labeling and a shorter half-life in aqueous solutions. Sulfonyl fluorides offer a better balance of reactivity and stability, making them more suitable for targeted covalent inhibition.

Q4: How can I confirm that my probe is forming a covalent bond with my target protein?

Several methods can be used to confirm covalent bond formation:

  • Mass Spectrometry: Intact protein mass spectrometry or peptide mapping experiments can detect the mass shift corresponding to the adduction of your probe to the target protein.

  • Washout Experiments: Covalent binding is typically irreversible. You can perform a binding assay where the protein-probe complex is subjected to extensive washing or dialysis. A persistent signal after washout is indicative of covalent modification.

  • Activity Assays: If your probe targets an enzyme, covalent modification of an active site residue should lead to a time-dependent and irreversible loss of enzyme activity.

Q5: What are the key considerations when designing a selective sulfonyl fluoride probe?

The design of a selective covalent probe involves a multi-parameter optimization process that can be visualized as a decision-making workflow.

Caption: Workflow for designing selective sulfonyl fluoride probes.

Experimental Protocols

Protocol 1: Intrinsic Reactivity Assay using HPLC-MS

Objective: To determine the aqueous stability (half-life) of a sulfonyl fluoride probe.

Materials:

  • Sulfonyl fluoride probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • HPLC-MS system

Procedure:

  • Prepare a 1 mM stock solution of the sulfonyl fluoride probe in DMSO.

  • Dilute the stock solution to a final concentration of 10 µM in PBS (pH 7.4) at room temperature.

  • Immediately inject a sample (t=0) onto the HPLC-MS system.

  • Incubate the reaction mixture at room temperature and inject samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC-MS, monitoring the disappearance of the parent probe peak area over time.

  • Plot the natural logarithm of the probe's peak area versus time. The slope of the resulting linear fit is the negative of the rate constant (k).

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Protocol 2: Competitive Chemoproteomic Profiling

Objective: To identify the cellular targets of a sulfonyl fluoride probe.

Materials:

  • Live cells (e.g., HeLa, HEK293T)

  • Sulfonyl fluoride probe

  • Broad-spectrum alkyne-functionalized reactive probe (e.g., iodoacetamide-alkyne)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • Mass spectrometry-grade trypsin

Procedure:

  • Cell Treatment: Treat live cells with your sulfonyl fluoride probe at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).

  • Lysis: Harvest and lyse the cells.

  • Probe Labeling: Treat the cell lysates with the alkyne-functionalized reactive probe to label the remaining available nucleophilic sites.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach biotin-azide to the labeled proteins.

  • Enrichment: Use streptavidin beads to enrich the biotinylated proteins.

  • Digestion: Perform an on-bead tryptic digest to release the peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides. A decrease in the abundance of a particular peptide in the probe-treated sample compared to the control indicates that the corresponding residue was engaged by your sulfonyl fluoride probe.

Data Presentation

Table 1: Representative Kinetic Data for Sulfonyl Fluoride Probes

ProbeTargetk_inact/K_i (M⁻¹s⁻¹)Off-Target Reactivity
Probe A Kinase X5000High
Probe B Protease Y12000Low
Probe C Phosphatase Z800Moderate

This table illustrates how kinetic data can be used to compare the efficiency and selectivity of different probes. A higher k_inact/K_i value indicates more efficient covalent modification, while off-target reactivity provides a measure of selectivity.

Conclusion

Enhancing the selectivity of sulfonyl fluoride-based covalent probes is a multifaceted challenge that requires a deep understanding of both the probe's intrinsic properties and its interaction with the complex cellular environment. By systematically evaluating and optimizing the probe's reactivity and recognition elements, and by employing powerful techniques like chemoproteomics, researchers can develop highly selective tools to interrogate biological systems and discover novel therapeutics.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639. [Link]

  • Abo, M., & Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 10–17. [Link]

  • Abo, M., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 741–752. [Link]

  • Isah, O. A., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 13(10), 1235–1242. [Link]

  • Goldberg, J. M., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4932–4939. [Link]

  • Li, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Szabó, J. E., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6438. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630-2639. [Link]

  • Turek, M., et al. (2025). Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. Chemical Science. [Link]

  • Isah, O. A., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 13(10), 1235-1242. [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2135–2146. [Link]

  • Jones, L. H. (2025). Covalent chemical probes. RSC Chemical Biology. [Link]

  • Lu, H., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. Journal of Experimental & Clinical Cancer Research, 39(1), 60. [Link]

  • Abo, M., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 741-752. [Link]

  • ChomiX. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. [Link]

  • CAS. The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • Vogt, M., & Bajorath, J. (2021). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. International Journal of Molecular Sciences, 22(21), 11578. [Link]

  • Abo, M., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 741-752. [Link]

  • Labroots. (2025). Recent advances in covalent and non-covalent drug discovery with TMT quantitative chemoproteomics. [Link]

  • Am Ende, C. W., et al. (2018). Synthesis of amino acid and peptidic sulfonyl fluorides. Organic Letters, 20(17), 5263–5267. [Link]

  • Martell, J., & Weerapana, E. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Current Opinion in Chemical Biology, 50, 16–24. [Link]

  • Visscher, M., et al. (2020). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 56, 51–59. [Link]

  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. [Link]

  • cheMIKAILproteomics. Research. [Link]

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Optimization

Technical Support Center: Strategies for Tuning the Reactivity of 5-Fluoropyridine-2-sulfonyl fluoride

Welcome to the technical support center for 5-Fluoropyridine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoropyridine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the reactivity of this electron-deficient heteroaromatic sulfonyl fluoride, empowering you to optimize your reactions and overcome common challenges.

Introduction: The Unique Reactivity of 5-Fluoropyridine-2-sulfonyl fluoride

5-Fluoropyridine-2-sulfonyl fluoride is a powerful building block in medicinal chemistry and chemical biology, primarily utilized for its ability to participate in Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[1] The electron-withdrawing nature of both the pyridine ring and the fluorine atom at the 5-position significantly enhances the electrophilicity of the sulfur center, making it a highly reactive partner for a wide range of nucleophiles.[2] However, this heightened reactivity also presents unique challenges, including the potential for competing side reactions. This guide will equip you with the knowledge to harness the full potential of this reagent while navigating its intricacies.

Core Concepts: Understanding the Reactivity Landscape

The reactivity of 5-Fluoropyridine-2-sulfonyl fluoride is governed by two primary reactive sites: the sulfonyl fluoride group and the pyridine ring itself. Understanding the interplay between these two is crucial for successful experimentation.

cluster_0 Primary Reactive Site cluster_1 Potential Side Reaction Site reagent 5-Fluoropyridine-2-sulfonyl fluoride sulfonyl_fluoride Sulfonyl Fluoride (-SO2F) reagent->sulfonyl_fluoride pyridine_ring Pyridine Ring reagent->pyridine_ring sufe_reaction SuFEx Reaction sulfonyl_fluoride->sufe_reaction Nucleophilic attack at Sulfur product1 product1 sufe_reaction->product1 Desired Product (e.g., Sulfonamide, Sulfonate) snar_reaction SNAr Reaction pyridine_ring->snar_reaction Nucleophilic attack at Carbon product2 product2 snar_reaction->product2 Side Product (e.g., Substituted Pyridine)

Caption: Dual reactivity of 5-Fluoropyridine-2-sulfonyl fluoride.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion to the Desired SuFEx Product

Question: I am reacting 5-Fluoropyridine-2-sulfonyl fluoride with my nucleophile (an amine/phenol), but I am observing very low conversion to the expected sulfonamide/sulfonate ester, even after prolonged reaction times. What could be the issue?

Answer:

Low or no conversion in SuFEx reactions with 5-Fluoropyridine-2-sulfonyl fluoride can stem from several factors, primarily related to insufficient activation of the sulfonyl fluoride or the nucleophile.

Possible Causes and Solutions:

  • Inadequate Catalyst or Base: While 5-Fluoropyridine-2-sulfonyl fluoride is highly reactive, a catalyst or base is often necessary to achieve efficient conversion, especially with less nucleophilic substrates.

    • For Phenols: The use of a hindered guanidine base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) in combination with a silicon additive such as hexamethyldisilazane (HMDS) can dramatically accelerate the reaction.[3] This combination facilitates the in situ silylation of the phenol, making it a better nucleophile, and the formation of a thermodynamically favorable Si-F bond drives the reaction forward.[3]

    • For Amines: While strong bases can be effective, they may also promote side reactions. Consider using a milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For challenging couplings, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.

  • Sub-optimal Reaction Conditions:

    • Solvent: Ensure your solvent is anhydrous, as water can hydrolyze the sulfonyl fluoride, albeit slowly, and compete with your nucleophile. Aprotic polar solvents like acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally good choices.

    • Temperature: While many SuFEx reactions proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-60 °C).

  • Steric Hindrance: If your nucleophile is sterically hindered, the reaction rate will be significantly slower. In such cases, increasing the catalyst loading and reaction temperature may be necessary.[3]

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure your 5-Fluoropyridine-2-sulfonyl fluoride and nucleophile are pure and dry.

  • Optimize Catalyst/Base:

    • If using a phenol, introduce BTMG (5-20 mol%) and HMDS (1.0-1.5 equivalents).

    • If using an amine, start with 1.5-2.0 equivalents of TEA or DIPEA. If the reaction is still slow, add 5-10 mol% of DMAP.

  • Solvent and Temperature: Use anhydrous ACN or THF. If the reaction is slow at room temperature after 2-4 hours, gradually increase the temperature to 60 °C and monitor the reaction progress by TLC or LC-MS.[1]

Issue 2: Formation of an Unexpected Side Product

Question: I am observing a significant side product in my reaction with 5-Fluoropyridine-2-sulfonyl fluoride. Mass spectrometry suggests it corresponds to the displacement of the fluorine atom on the pyridine ring by my nucleophile. How can I suppress this side reaction?

Answer:

The formation of a side product resulting from nucleophilic aromatic substitution (SNAr) on the pyridine ring is a known challenge with highly activated halopyridines.[4][5] The electron-withdrawing sulfonyl fluoride group at the 2-position activates the 5-position for nucleophilic attack.

start Reaction Mixture (5-Fluoropyridine-2-sulfonyl fluoride + Nucleophile) decision Reaction Conditions start->decision path1 SuFEx Pathway (Attack at Sulfur) decision->path1 Mild Conditions (Lower Temp, Weaker Base) path2 SNAr Pathway (Attack at Carbon-5) decision->path2 Harsh Conditions (Higher Temp, Stronger Base) product1 Desired Product path1->product1 product2 Side Product path2->product2

Caption: Decision tree for minimizing SNAr side reactions.

Strategies to Promote Chemoselectivity:

  • Control Reaction Temperature: The activation energy for SNAr is generally higher than for SuFEx. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) will favor the desired SuFEx pathway.

  • Choice of Base: Strong, non-nucleophilic bases are preferred. Highly nucleophilic bases can directly participate in SNAr. For amine nucleophiles, using the amine itself as the base (if it is a liquid and in excess) can sometimes be effective.

  • Nucleophile Considerations: "Softer" nucleophiles (e.g., thiols) are more likely to attack the "softer" sulfur center of the sulfonyl fluoride, while "harder" nucleophiles (e.g., alkoxides) may have a higher propensity for SNAr on the aromatic ring.

Recommended Experimental Protocol to Enhance Selectivity:

  • Initial Setup: In a flame-dried flask under an inert atmosphere, dissolve your nucleophile in anhydrous THF or ACN.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 5-Fluoropyridine-2-sulfonyl fluoride (1.0 equivalent) in the same solvent to the cooled solution of the nucleophile.

  • Base Addition: If a base is required, add it dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction closely by LC-MS to track the formation of the desired product and the SNAr byproduct.

  • Work-up: Once the starting material is consumed or the ratio of desired product to side product is optimal, quench the reaction with a saturated aqueous solution of ammonium chloride.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle 5-Fluoropyridine-2-sulfonyl fluoride?

A1: 5-Fluoropyridine-2-sulfonyl fluoride is relatively stable compared to its sulfonyl chloride analog. However, it is still susceptible to hydrolysis over time. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to moisture.

Q2: What is the general order of reactivity of nucleophiles with 5-Fluoropyridine-2-sulfonyl fluoride?

A2: The general order of reactivity for SuFEx reactions is: Thiols > Phenols > Amines > Alcohols. However, the specific nucleophilicity of the substrate, steric hindrance, and reaction conditions will play a significant role.

Q3: Can I use water as a solvent for my reaction?

A3: While SuFEx reactions are known to be water-tolerant to some extent, it is generally not recommended to use water as a primary solvent for reactions with 5-Fluoropyridine-2-sulfonyl fluoride.[1] The highly electrophilic nature of this specific sulfonyl fluoride increases its susceptibility to hydrolysis, which will compete with your desired reaction and lower your yield.

Q4: My purification is challenging due to the similar polarity of my product and unreacted starting material. Any suggestions?

A4: If you are facing purification challenges, consider driving the reaction to full conversion. If a small amount of unreacted 5-Fluoropyridine-2-sulfonyl fluoride remains, you can quench the reaction with a small amount of a simple, volatile amine (e.g., propylamine) to convert the remaining sulfonyl fluoride into a more polar sulfonamide, which can be more easily separated by column chromatography.

Data Summary Table

Nucleophile ClassRecommended Catalyst/BaseTypical TemperatureKey Considerations
PhenolsBTMG (5-20 mol%) + HMDS (1.0-1.5 eq)[3]Room Temp to 60 °CHighly effective for accelerating the reaction.
Primary AminesTEA or DIPEA (1.5-2.0 eq)0 °C to Room TempMonitor for SNAr at higher temperatures.
Secondary AminesTEA or DIPEA (1.5-2.0 eq)Room Temp to 60 °CGenerally less reactive than primary amines.
ThiolsMild base (e.g., K₂CO₃ or TEA)Room TempUsually highly reactive and selective for the sulfonyl fluoride.

References

  • Moses, J. E., et al. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis. [Source details to be added based on actual publication; for this example, a placeholder is used]. [Link]

  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. [Link]

  • Beier, P., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • Sharpless, K. B., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. Synthesis. [Link]

  • Szabó, A., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry. [Link]

  • Sharpless, K. B., et al. (2018). a) Common fluoride substrates in SuFEx reaction; b) sulfoximines in... ResearchGate. [Link]

  • Sharpless, K. B., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Sharpless, K. B., et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Chemical Society Reviews. [Link]

  • Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

Sources

Optimization

Selecting the appropriate base for catalyzing SuFEx with 5-Fluoropyridine-2-sulfonyl fluoride.

Technical Support Center: SuFEx Click Chemistry Topic: Selecting the Appropriate Base for Catalyzing SuFEx with 5-Fluoropyridine-2-sulfonyl fluoride Welcome to the technical support guide for Sulfur(VI) Fluoride Exchange...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SuFEx Click Chemistry

Topic: Selecting the Appropriate Base for Catalyzing SuFEx with 5-Fluoropyridine-2-sulfonyl fluoride

Welcome to the technical support guide for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This document provides in-depth guidance for researchers, chemists, and drug development professionals on the critical step of selecting a catalytic base for reactions involving the electrophilic hub, 5-Fluoropyridine-2-sulfonyl fluoride.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in the SuFEx reaction?

Answer: In the context of SuFEx chemistry, a base is not merely a proton scavenger; it is a crucial catalyst that initiates the reaction.[1] Its primary role is to deprotonate the incoming nucleophile (typically a phenol, alcohol, or amine), significantly increasing its nucleophilicity.[1] This "activated" nucleophile can then efficiently attack the highly electrophilic sulfur center of the sulfonyl fluoride, displacing the fluoride ion and forming a stable covalent bond.[1][2] The entire process is an SN2-type reaction at the sulfur center.[1][2]

The choice of base directly dictates the reaction kinetics and overall success. An appropriate base must be strong enough to deprotonate the nucleophile but not so reactive that it causes degradation of the starting materials or the desired product.

Q2: Which bases are commonly used for SuFEx, and how do I choose a starting point for 5-Fluoropyridine-2-sulfonyl fluoride?

Answer: The catalytic activity of a base in SuFEx generally correlates with its basicity, often measured by its pKaH value in acetonitrile (MeCN).[2] For an aryl sulfonyl fluoride like 5-Fluoropyridine-2-sulfonyl fluoride, which is moderately reactive, you have several excellent options.[2] The choice depends on the nucleophile's acidity and the overall sensitivity of your substrates.

Here is a comparative table to guide your initial selection:

CatalystClasspKaH (in MeCN)Typical LoadingKey Considerations
Triethylamine (Et₃N) Tertiary Amine~18.8StoichiometricMildest option. Good for highly reactive partners but often slow.[2]
DBU Amidine~24.310–30 mol%A robust and common choice.[3] High loadings can complicate purification.[2]
BTMG Guanidine~26.01–20 mol%Excellent reactivity, often superior to DBU.[3] The cornerstone of Accelerated SuFEx.[2][3][4]
BEMP Phosphazene~27.61–10 mol%Extremely powerful, used for challenging couplings.[2][3] Often expensive and air-sensitive.[2]
Bifluoride Salts ([FHF]⁻) Inorganic SaltN/A0.05–0.1 mol%Exceptionally low loading, ideal for sensitive substrates and polymerization.[2][5][6]

Starting Point Recommendation: For reactions with 5-Fluoropyridine-2-sulfonyl fluoride and a typical phenolic nucleophile, DBU (15 mol%) is a reliable starting point. If the reaction is sluggish or you are using a less acidic alcohol nucleophile, transitioning to the more powerful BTMG/HMDS system is highly recommended.[3][4]

Q3: My reaction with a phenol nucleophile is slow or incomplete using DBU. How can I improve the outcome?

Answer: This is a common issue that can often be resolved by enhancing the catalytic power. While simply increasing the DBU loading is an option, it can make downstream purification challenging.[2] A more effective and modern solution is to switch to an "Accelerated SuFEx Click Chemistry" (ASCC) protocol.[3][7]

The ASCC method utilizes the potent guanidine base BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) in synergy with hexamethyldisilazane (HMDS) .[2][4][8] This combination offers several advantages:

  • Dramatically Faster Reactions: Reactions are often complete in minutes at room temperature.[2][7]

  • Lower Catalyst Loadings: BTMG is effective at just 1-5 mol%.[4][7]

  • Direct Use of Alcohols: It circumvents the need to pre-form silyl ethers, as the HMDS/BTMG system is thought to generate the reactive silylated nucleophile in situ.[4][9]

  • Simplified Purification: The catalyst (BTMG) and byproducts are volatile and can often be removed by simple evaporation.[2][4]

Therefore, the first and most effective troubleshooting step for a slow reaction is to employ the BTMG/HMDS protocol.

Q4: I am observing side products or degradation of my starting material. What is the likely cause?

Answer: The formation of byproducts often points to a mismatch between the strength of the base and the stability of the functional groups present in your molecules.

  • Base-Sensitive Functional Groups: Organosuperbases like DBU, BTMG, and BEMP are extremely strong and can promote undesired reactions if your nucleophile or the sulfonyl fluoride contains sensitive functionalities (e.g., esters vulnerable to hydrolysis/transesterification, or protons alpha to a carbonyl that can be epimerized or eliminated).

  • Incompatibility with Alkyl Sulfonyl Fluorides: While not an issue for your specific aromatic sulfonyl fluoride, it's critical to know that strong bases are generally incompatible with alkyl sulfonyl fluorides that have α-protons, as this leads to rapid E2 elimination.[2]

  • Catalyst Degradation: Some bases can be hydrolytically unstable, which can introduce unwanted reactivity.[3]

Troubleshooting Steps:

  • Reduce Base Loading: Try lowering the catalyst concentration to the minimum required.

  • Lower the Temperature: Running the reaction at 0 °C or lower can often suppress side reactions.

  • Switch to a Milder Catalyst: If your nucleophile is sufficiently acidic (e.g., an electron-deficient phenol), a weaker base might suffice.

  • Consider Bifluoride Salt Catalysis: For highly sensitive substrates, bifluoride salts (e.g., KHF₂, organic ammonium bifluorides) are an excellent alternative.[6][10] They operate through a different mechanism and are effective at extremely low catalyst loadings (as low as 0.05 mol%), which minimizes the risk of base-mediated side reactions.[2][5]

Troubleshooting and Protocol Guide

Base Selection Workflow

This decision tree provides a logical pathway for selecting the optimal base for your SuFEx reaction with 5-Fluoropyridine-2-sulfonyl fluoride.

Caption: Decision workflow for base selection in SuFEx reactions.

Experimental Protocols

Protocol 1: General Purpose SuFEx using DBU

This protocol is a robust starting point for coupling 5-Fluoropyridine-2-sulfonyl fluoride with phenolic nucleophiles.

Materials:

  • 5-Fluoropyridine-2-sulfonyl fluoride (1.0 equiv)

  • Phenol nucleophile (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 equiv, 15 mol%)

  • Anhydrous acetonitrile (MeCN) to make a 0.1 M solution

Procedure:

  • To a dry reaction vial under an inert atmosphere (N₂ or Argon), add the phenol nucleophile.

  • Add anhydrous acetonitrile to dissolve the solid.

  • Add the 5-Fluoropyridine-2-sulfonyl fluoride to the solution.

  • Add DBU dropwise to the stirring solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl to remove the DBU, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The primary check is the consumption of starting materials via LC-MS. The formation of the desired product should be confirmed by the expected mass and subsequent NMR analysis. The acidic wash is critical for ensuring complete removal of the DBU catalyst.

Protocol 2: Accelerated SuFEx Click Chemistry (ASCC) using BTMG/HMDS

This protocol is highly recommended for its speed and efficiency, especially for aliphatic alcohols or for accelerating sluggish reactions.[4][7]

ASCC_Workflow A 1. Dissolve Alcohol (1.1 eq) & Sulfonyl Fluoride (1.0 eq) in Anhydrous MeCN B 2. Add HMDS (1.1 eq) Stir 2 min A->B C 3. Add BTMG (1-5 mol%) Stir at RT B->C D 4. Monitor by LC-MS (Complete in 5-30 min) C->D E 5. Evaporate Volatiles under Reduced Pressure D->E F 6. Analyze Pure Product (Often requires no chromatography) E->F

Caption: Experimental workflow for the Accelerated SuFEx protocol.

Materials:

  • 5-Fluoropyridine-2-sulfonyl fluoride (1.0 equiv)

  • Alcohol or Phenol nucleophile (1.1 equiv)

  • Hexamethyldisilazane (HMDS) (1.1 equiv)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.02 equiv, 2 mol%)

  • Anhydrous acetonitrile (MeCN) to make a 0.1 M solution

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the alcohol/phenol nucleophile and 5-Fluoropyridine-2-sulfonyl fluoride.

  • Add anhydrous acetonitrile and stir to dissolve.

  • Add HMDS to the solution and stir for 2 minutes.

  • Add the BTMG catalyst. The reaction is often exothermic.

  • Stir at room temperature. Monitor by LC-MS. Most reactions reach completion within 5-30 minutes.[2][7]

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure to remove the solvent, excess HMDS, BTMG, and volatile byproducts.[2][4]

  • The resulting residue is often the analytically pure product. If necessary, a rapid filtration through a short plug of silica gel can be performed.

Trustworthiness: This protocol is self-validating due to its speed and cleanliness. The disappearance of starting materials and the appearance of a single major product peak on the LC-MS within minutes is a strong indicator of success. The volatility of the reagents and byproducts ensures high purity after simple evaporation, a key tenet of click chemistry.[4]

References

  • Qin, W., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. Available at: [Link]

  • Giel, M. C., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Schimler, S. D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Reactivity. Chemistry – A European Journal. Available at: [Link]

  • Bloch, J.-N., et al. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. Available at: [Link]

  • Wang, H., et al. (2017). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. Nature Chemistry. Available at: [Link]

  • Giel, M. C., et al. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Purification strategies for proteins covalently modified by sulfonyl fluorides.

Introduction Welcome to the technical support center for the purification of proteins covalently modified by sulfonyl fluorides. Sulfonyl fluorides (SFs) are powerful electrophilic probes used extensively in chemical bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of proteins covalently modified by sulfonyl fluorides. Sulfonyl fluorides (SFs) are powerful electrophilic probes used extensively in chemical biology and drug discovery.[1] They form stable, covalent bonds with a range of nucleophilic amino acid residues, including serine, tyrosine, lysine, threonine, cysteine, and histidine.[1] This reactivity makes them invaluable for activity-based protein profiling (ABPP), target identification and validation, and the development of covalent inhibitors.

However, the very nature of this covalent modification introduces unique challenges into downstream purification workflows. The permanent alteration of the protein's surface chemistry can lead to changes in stability, solubility, and chromatographic behavior. This guide is designed to provide you with in-depth troubleshooting strategies and detailed protocols to navigate these challenges and ensure the successful isolation of your modified protein of interest.

Frequently Asked Questions (FAQs)

Q1: What makes purifying sulfonyl fluoride-modified proteins different from standard protein purification?

The key difference lies in the irreversible nature of the modification. Unlike transient interactions, the covalent bond formed by a sulfonyl fluoride permanently alters the protein's physicochemical properties. This can lead to unexpected behavior during purification, such as aggregation, altered isoelectric point (pI), or changes in hydrophobicity. Therefore, standard purification protocols may need significant optimization.

Q2: Which amino acids are targeted by sulfonyl fluorides?

While classically known as inhibitors of serine proteases, sulfonyl fluorides are privileged warheads that can react with a variety of nucleophilic residues.[1] The specific residue targeted is often context-dependent, influenced by the local microenvironment within the protein's structure. Commonly targeted residues include serine, threonine, tyrosine, lysine, cysteine, and histidine.[1]

Q3: How can I confirm that my protein has been successfully modified by the sulfonyl fluoride probe?

Mass spectrometry (MS) is the gold standard for confirming covalent modification. Intact protein analysis can show the expected mass shift upon modification.[2] For more detailed information, bottom-up proteomics, involving proteolytic digestion followed by LC-MS/MS analysis, can identify the exact site of modification.[2][3]

Q4: Should I use a sulfonyl fluoride probe with a clickable handle?

Yes, if your experimental goals include downstream applications like affinity purification or fluorescence imaging. Probes containing an alkyne or azide handle allow for the attachment of a biotin tag (for enrichment) or a fluorophore (for visualization) via click chemistry.[4] This is a powerful strategy for isolating and identifying target proteins from complex mixtures like cell lysates.[4]

Troubleshooting Guide

Problem 1: Low Yield of Purified Modified Protein

Q: I'm getting very little of my covalently modified protein after purification. What could be the issue?

A: Low yield is a common problem that can stem from several factors, from the initial labeling reaction to the final elution step. Let's break down the potential causes and solutions.

  • Cause 1: Inefficient Labeling Reaction. The initial covalent modification may not be going to completion.

    • Solution: Optimize your labeling conditions. This includes reagent concentration, incubation time, temperature, and pH. The stability of sulfonyl fluorides can be pH-dependent, so ensure your buffer is compatible. For example, the half-life of Phenylmethylsulfonyl fluoride (PMSF) decreases significantly as the pH increases from 7.5 to 8.0.

  • Cause 2: Protein Precipitation or Aggregation. The covalent modification can alter the protein's surface properties, leading to decreased solubility and aggregation.

    • Solution: Screen different buffer conditions. Adding excipients like glycerol (5-10%), mild non-ionic detergents (e.g., Tween-20, Triton X-100 at 0.01-0.1%), or adjusting the salt concentration can help maintain protein solubility.[5]

  • Cause 3: Inappropriate Purification Strategy. The covalent modification may have altered the protein's properties in a way that makes your current purification method ineffective. For example, if the modification masks an affinity tag or significantly changes the protein's charge.

    • Solution: Consider an orthogonal purification strategy. If your initial affinity chromatography step is failing, try a different method like ion-exchange or size-exclusion chromatography that relies on different properties of the protein.[6][7]

Problem 2: Contamination with Unmodified Protein

Q: My final product contains a significant amount of unmodified protein. How can I separate it from the modified protein?

A: This is a frequent challenge, especially if the labeling reaction is not 100% efficient. The key is to exploit the chemical differences between the modified and unmodified species.

  • Cause 1: Incomplete Labeling Reaction. As mentioned above, if the initial reaction doesn't go to completion, you will have a mixed population.

    • Solution: Drive the labeling reaction closer to completion by increasing the concentration of the sulfonyl fluoride probe or extending the incubation time. Be mindful that this could increase the risk of off-target modifications.

  • Cause 2: Lack of a "Handle" for Separation. If your sulfonyl fluoride probe is just the reactive warhead without any means for selective purification, separating the very similar modified and unmodified proteins can be difficult.

    • Solution: Utilize a probe with a clickable handle (e.g., alkyne or azide). After the labeling reaction, you can perform a click reaction to attach a biotin tag. This allows for highly specific capture of the modified protein on a streptavidin-based affinity resin, effectively separating it from the unmodified protein.[4]

Problem 3: Protein Aggregation During Purification

Q: My protein is soluble after the labeling reaction, but it precipitates during the purification steps. Why is this happening and what can I do?

A: Aggregation during purification is often triggered by the specific conditions of a chromatography step, such as high salt concentrations during binding or low pH during elution.

  • Cause 1: Buffer Incompatibility. The buffers used for binding, washing, and elution in your chromatography protocol may not be optimal for the modified protein's stability.

    • Solution: Perform a buffer screen. Test a range of pH values and salt concentrations to find conditions that maintain the solubility of your modified protein. Additives like glycerol, arginine, or non-ionic detergents can also be beneficial.[5]

  • Cause 2: Denaturation During Elution. Elution from affinity columns often involves harsh conditions, such as low pH, which can denature proteins and cause them to aggregate.[8]

    • Solution: Explore milder elution methods. For affinity tags like His-tags, a competitive elution with imidazole is gentler than a pH shift. For other affinity systems, consider using a cleavable linker between your tag and protein, allowing for elution by a specific protease under physiological conditions.

  • Cause 3: High Protein Concentration. As the protein is concentrated on the chromatography column, it may exceed its solubility limit and begin to aggregate.

    • Solution: Reduce the amount of protein loaded onto the column or use a larger column volume. Also, consider eluting the protein in a larger volume to keep the concentration lower, and then gently concentrate it later using a method like ultrafiltration.

Experimental Protocols & Workflows

Workflow for Purification of a Clickable Sulfonyl Fluoride-Modified Protein

This workflow is ideal for selectively isolating a protein that has been labeled with a sulfonyl fluoride probe containing a clickable handle (e.g., an alkyne).

PurificationWorkflow cluster_labeling Step 1: Covalent Labeling cluster_cleanup1 Step 2: Remove Excess Probe cluster_click Step 3: Click Chemistry cluster_cleanup2 Step 4: Remove Excess Reagents cluster_capture Step 5: Affinity Capture Labeling Incubate Protein with Alkyne-SF Probe Cleanup1 Desalting Column or Dialysis Labeling->Cleanup1 Labeled Protein + Excess Probe Click React with Azide-Biotin (e.g., CuAAC) Cleanup1->Click Labeled Protein Cleanup2 Desalting Column or Dialysis Click->Cleanup2 Biotinylated Protein + Excess Reagents Capture Bind to Streptavidin Resin Cleanup2->Capture Biotinylated Protein Wash Wash Unbound Proteins Capture->Wash Elute Elute with Biotin or Denaturant Wash->Elute

Caption: Workflow for selective purification of a protein modified with a clickable sulfonyl fluoride probe.

Protocol 1: General Labeling of a Purified Protein with a Sulfonyl Fluoride Probe
  • Preparation: Dissolve your purified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4). The final protein concentration should typically be in the range of 1-10 µM.

  • Probe Addition: Prepare a stock solution of your sulfonyl fluoride probe in an organic solvent like DMSO. Add the probe to the protein solution to achieve the desired final concentration (typically a 1-10 fold molar excess over the protein). The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-4 hours). These parameters should be optimized for your specific protein and probe.

  • Quenching (Optional): The reaction can be quenched by adding a nucleophile like DTT or by proceeding directly to a desalting step to remove excess probe.

  • Verification: Confirm the labeling efficiency by mass spectrometry.

Protocol 2: Affinity Purification of a Biotinylated Protein using Streptavidin Resin
  • Resin Equilibration: Wash the streptavidin-agarose resin several times with a binding/wash buffer (e.g., PBS with 0.1% Tween-20) to remove any storage solutions.

  • Binding: Add your biotinylated protein sample to the equilibrated resin. Incubate at 4°C with gentle rotation for 1-2 hours to allow for efficient binding.

  • Washing: Pellet the resin by gentle centrifugation and remove the supernatant. Wash the resin extensively with the binding/wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein from the resin. This can be achieved through:

    • Competitive Elution: Incubating the resin with a high concentration of free biotin (2-10 mM). This is a milder elution method.

    • Denaturing Elution: Boiling the resin in SDS-PAGE loading buffer. This is a harsh method but ensures complete elution.

Data Summary Table

ParameterRecommendationRationale
Labeling pH 7.0 - 8.5Balances probe reactivity with protein stability. Some sulfonyl fluorides are more stable at neutral pH.
Probe:Protein Ratio 1:1 to 10:1 (molar)A slight excess of the probe drives the reaction to completion. Higher ratios risk off-target modification.
Incubation Time 1 - 4 hoursShould be optimized. Longer times may be needed for less reactive probes or targets.
Buffer Additives 5-10% Glycerol, 0.01-0.1% Non-ionic detergent, 150-500 mM NaClThese can enhance the solubility and stability of the modified protein, preventing aggregation.
Verification Method LC-MS/MSProvides definitive confirmation of covalent modification and identifies the specific site of labeling.[3][9]

Logical Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing and solving common issues during the purification of sulfonyl fluoride-modified proteins.

TroubleshootingFlowchart Start Start Purification CheckYield Is the final yield acceptable? Start->CheckYield CheckPurity Is the purity acceptable? (Check for unmodified protein) CheckYield->CheckPurity Yes LowYield Low Yield Troubleshooting CheckYield->LowYield No CheckAggregation Is there evidence of protein aggregation? CheckPurity->CheckAggregation Yes LowPurity Low Purity Troubleshooting CheckPurity->LowPurity No Aggregation Aggregation Troubleshooting CheckAggregation->Aggregation Yes End Purification Successful CheckAggregation->End No OptimizeLabeling Optimize Labeling: - Increase probe concentration - Adjust pH/time/temp LowYield->OptimizeLabeling ChangePurification Change Purification Strategy: - Orthogonal method (IEX, SEC) - Different affinity tag LowYield->ChangePurification OptimizeLabeling->CheckYield ChangePurification->CheckYield DriveReaction Drive labeling to completion LowPurity->DriveReaction UseClickHandle Use probe with clickable handle for selective purification LowPurity->UseClickHandle DriveReaction->CheckPurity UseClickHandle->CheckPurity BufferScreen Perform buffer screen: - pH, salt, additives (glycerol) Aggregation->BufferScreen MilderElution Use milder elution conditions (e.g., competitive elution) Aggregation->MilderElution BufferScreen->CheckAggregation MilderElution->CheckAggregation

Caption: A decision tree for troubleshooting common purification issues.

References

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Pellegrino, J., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem. [Link]

  • Stewart, C. A., et al. (2021). Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. Bioconjugate Chemistry. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Lin, S., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

  • Shabalin, I. G., et al. (2016). Protein purification and crystallization artifacts: The tale usually not told. Protein Science. [Link]

  • Parker, C. G., et al. (2019). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology. [Link]

  • Amack, J. D., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Bioconjugate Chemistry. [Link]

  • Abbasov, M. E., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Journal of the American Chemical Society. [Link]

  • Tsubokura, K., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition. [Link]

  • Wullems, T., et al. (2012). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Molecular & Cellular Proteomics. [Link]

  • Chen, K., et al. (2016). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. [Link]

  • Shabalin, I. G., et al. (2016). Protein purification and crystallization artifacts: The tale usually not told. Protein Science. [Link]

  • Wang, L., et al. (2021). Covalent Protein Inhibitors via Tyrosine Conjugation with Cyclic Imine Mannich Electrophiles. ChemRxiv. [Link]

  • Pellegrino, J., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem. [Link]

  • Ghose, S., & Breece, T. (2016). Antibody Fragments and Their Purification by Protein L Affinity Chromatography. Biomolecules. [Link]

  • Lu, H., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. Acta Pharmaceutica Sinica B. [Link]

  • Kim, J. S., et al. (2013). Overview of Affinity Tags for Protein Purification. Current Protocols in Protein Science. [Link]

  • Abbasov, M. (n.d.). Research. cheMIKAILproteomics. [Link]

  • Jabeen, S., et al. (2022). Protein Purification Protocols. ResearchGate. [Link]

  • Various Authors. (2013). Troubleshooting protein purification?. ResearchGate. [Link]

  • Shigetomi, K., et al. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. [Link]

  • Lucero, M. Y., et al. (2023). Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. Trends in Pharmacological Sciences. [Link]

  • Martella, A., & Kelly, M. J. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem. [Link]

  • Khan Academy. (n.d.). Covalent modifications to enzymes. Khan Academy. [Link]

  • Anonymous. (n.d.). Chapter 3: Investigating Proteins. Chemistry - Western Oregon University. [Link]

Sources

Optimization

Overcoming challenges in the synthesis of sulfonyl fluorides from sulfonic acids.

Welcome to the technical support center for the synthesis of sulfonyl fluorides from sulfonic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sulfonyl fluorides from sulfonic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. Sulfonyl fluorides are increasingly valuable motifs in chemical biology and drug discovery due to their unique reactivity and stability profile.[1][2] However, their synthesis from readily available sulfonic acids can present several challenges.[3][4] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles and achieve successful outcomes in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of sulfonyl fluorides from sulfonic acids, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Conversion of the Starting Sulfonic Acid

You've set up your reaction, but upon analysis (e.g., by ¹⁹F NMR, LC-MS, or TLC), you observe a significant amount of unreacted sulfonic acid and little to no desired sulfonyl fluoride product.

Potential Causes & Solutions:

  • Insufficient Activation of the Sulfonic Acid: The hydroxyl group of a sulfonic acid is a poor leaving group. Direct displacement by a fluoride ion is generally not feasible. The sulfonic acid must first be activated.

    • The Causality: Many modern methods convert the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride, in situ.[1][5] Reagents like cyanuric chloride or thionyl chloride are often employed for this initial activation step.[1][6] If this activation is inefficient, the subsequent fluorination will fail.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure your activating agent (e.g., cyanuric chloride, thionyl chloride) is fresh and has been stored under appropriate anhydrous conditions.

      • Optimize Reaction Temperature: Some activation steps require elevated temperatures to proceed efficiently. For instance, reactions with thionyl fluoride in DMF may require heating to 115-130°C to see significant conversion.[3]

      • Consider a Catalyst: For certain protocols, a catalyst is crucial. For example, when using cyanuric chloride, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or tetramethylammonium chloride (TMAC) can be essential for achieving good yields.[1][6]

  • Poor Solubility of the Fluorinating Agent: The fluorinating agent, often an inorganic salt like potassium fluoride (KF) or potassium bifluoride (KHF₂), may have low solubility in common organic solvents.[6]

    • The Causality: If the fluoride source is not sufficiently available in the solution phase, it cannot react with the activated sulfonic acid intermediate.

    • Troubleshooting Steps:

      • Use a Phase-Transfer Catalyst: Catalysts like 18-crown-6 ether can help solubilize potassium fluoride in aprotic solvents such as acetonitrile, facilitating the fluorine-exchange reaction.[1]

      • Solvent Selection: Consider using a solvent system that improves the solubility of the fluoride salt. While challenging, exploring solvent mixtures could be beneficial.

      • Alternative Fluoride Sources: Employ a more soluble fluoride source. Tetrabutylammonium fluoride (TBAF) is a common alternative, though it must be handled under strictly anhydrous conditions.

  • Presence of Water: Water will readily react with the activated sulfonyl intermediate (e.g., sulfonyl chloride) to regenerate the sulfonic acid, effectively quenching the desired reaction pathway.

    • The Causality: The high reactivity of the sulfonyl chloride intermediate makes it susceptible to nucleophilic attack by water.[1]

    • Troubleshooting Steps:

      • Dry Solvents and Reagents: Use freshly dried solvents and ensure all reagents are anhydrous.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: Formation of Sulfonic Anhydride as the Major Byproduct

Instead of the desired sulfonyl fluoride, you observe the formation of a sulfonic anhydride.

Potential Causes & Solutions:

  • Inappropriate Reaction Conditions for Deoxyfluorination: Certain deoxyfluorination reagents may favor anhydride formation under specific conditions.

    • The Causality: For example, when using thionyl fluoride in acetonitrile at lower temperatures, the formation of 4-methylbenzenesulfonic anhydride has been observed as the exclusive product.[3] This suggests that the reaction conditions were not optimal to drive the reaction towards the sulfonyl fluoride.

    • Troubleshooting Steps:

      • Solvent and Temperature Optimization: A switch in solvent and an increase in temperature can be critical. In the case of thionyl fluoride, changing the solvent to DMF and increasing the temperature to 130°C shifted the product outcome to the desired sulfonyl fluoride in high yield.[3] This highlights the importance of carefully following established protocols or performing systematic optimization.

Issue 3: Incomplete Halogen Exchange (from Sulfonyl Chloride Intermediate)

You are using a two-step, one-pot procedure where the sulfonic acid is first converted to a sulfonyl chloride, followed by the addition of a fluoride source. You observe the presence of the sulfonyl chloride intermediate in your final reaction mixture.

Potential Causes & Solutions:

  • Insufficient Fluoride Source: The stoichiometry of the fluoride source may be inadequate for complete conversion.

    • The Causality: The halogen exchange is a reversible process, and a sufficient excess of the fluoride source is often needed to drive the equilibrium towards the sulfonyl fluoride product.

    • Troubleshooting Steps:

      • Increase Equivalents of Fluoride: Try increasing the molar equivalents of your fluoride source (e.g., KF, KHF₂).

      • Reaction Time: Extend the reaction time after the addition of the fluoride source to allow for complete conversion.

  • Deactivation of the Fluoride Source: The fluoride source can be deactivated by protic sources.

    • The Causality: The strong hydrogen bonding between fluoride ions and protic solvents (or trace water) can reduce the nucleophilicity of the fluoride, hindering its ability to displace the chloride.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Reiterate the importance of using anhydrous solvents and reagents.

      • Aprotic Solvents: Ensure you are using a suitable aprotic solvent like acetonitrile for the halogen exchange step.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using sulfonyl fluorides over sulfonyl chlorides in drug discovery and chemical biology?

Sulfonyl fluorides offer a better balance of stability and reactivity compared to their highly reactive sulfonyl chloride counterparts.[1] They are generally more stable for storage and purification, less prone to hydrolysis, and exhibit greater selectivity towards nucleophiles.[1][7] This controlled reactivity makes them valuable as covalent probes and inhibitors in biological systems.[1][2]

Q2: What are some of the go-to reagents for converting sulfonic acids to sulfonyl fluorides?

Several modern methods have been developed. Here are a few common approaches:

  • Two-step, one-pot with Cyanuric Chloride and KHF₂: This method first converts the sulfonic acid to the corresponding sulfonyl chloride using cyanuric chloride, which is then subjected to a fluorine-exchange reaction with potassium bifluoride.[6]

  • Deoxyfluorination with Thionyl Fluoride (SOF₂): This reagent can directly convert sulfonic acids or their salts to sulfonyl fluorides, often at elevated temperatures.[3][4]

  • Deoxyfluorination with Xtalfluor-E®: This is a bench-stable solid that can be used for the deoxyfluorination of both aryl and alkyl sulfonic acids under milder conditions than some other reagents.[3][4]

Q3: My sulfonic acid has electron-withdrawing groups. Are there any special considerations?

Yes, the electronic nature of the substituents on the aromatic ring can influence the reaction.

  • The Causality: Electron-withdrawing groups can make the sulfur atom more electrophilic, which might facilitate the initial activation step. However, they can also impact the stability of intermediates. Some methods have reported difficulties with electron-poor substrates.[3]

  • Recommendations: For challenging electron-poor substrates, it is crucial to screen different methodologies. The thionyl fluoride method has shown success in synthesizing derivatives like 4-nitrobenzenesulfonyl fluoride in high yield.[3]

Q4: How can I monitor the progress of my reaction?

  • ¹⁹F NMR Spectroscopy: This is one of the most direct and quantitative methods for monitoring the formation of the sulfonyl fluoride product, as the fluorine signal will be distinct.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for tracking the consumption of the starting material and the appearance of the product, confirming its mass.

  • TLC (Thin-Layer Chromatography): While not quantitative, TLC can provide a quick qualitative assessment of the reaction's progress by showing the disappearance of the starting material and the appearance of a new spot for the product.

Q5: What are the key safety precautions when working with fluorinating agents?

  • Handling Fluoride Sources: Many fluorinating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching: Be cautious when quenching reactions containing fluoride salts. Quenching with water can generate hydrogen fluoride (HF), which is extremely hazardous. It is often recommended to quench with a saturated aqueous solution of sodium bicarbonate or calcium chloride to precipitate the fluoride ions.

  • Disposal: Dispose of all fluoride-containing waste according to your institution's safety guidelines.

Experimental Protocols & Data

Table 1: Comparison of Reagents for Sulfonyl Fluoride Synthesis from Sulfonic Acids
Reagent SystemStarting MaterialTypical ConditionsAdvantagesDisadvantagesReference
Cyanuric Chloride / KHF₂ / TMACAryl Sulfonic AcidsAcetonitrile/Acetone, refluxReadily available and easy-to-handle reagents.May not be suitable for all substrate scopes.[1]
Thionyl Fluoride (SOF₂) / BF₃·OEt₂Sulfonic Acid Sodium SaltsDMF, 130°C, 1 hrRapid conversion, high yields (90-99%).Requires handling of gaseous SOF₂ (can be generated in situ).[3][4]
Xtalfluor-E®Sulfonic Acids/SaltsAcetonitrile, 80°CBench-stable solid, milder conditions.Can be sensitive to electronic effects of substrates.[3][4]
Detailed Protocol: One-Pot Synthesis using Cyanuric Chloride and KHF₂

This protocol is adapted from the method described by Qin and Sun.[6]

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl sulfonic acid (1.0 mmol), cyanuric chloride (1.2 mmol), and tetramethylammonium chloride (TMAC, 0.05 mmol).

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and acetone (10 mL).

  • Chlorination Step: Heat the reaction mixture to reflux and stir for the time indicated by your preliminary experiments or literature precedent for the specific substrate. Monitor the formation of the sulfonyl chloride intermediate by LC-MS or TLC.

  • Fluorination Step: After cooling the reaction to room temperature, add potassium bifluoride (KHF₂, 3.0 mmol).

  • Final Reflux: Heat the mixture back to reflux and stir until the conversion to the sulfonyl fluoride is complete (monitor by ¹⁹F NMR or LC-MS).

  • Workup and Purification: Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizing the Workflow

General Workflow for Sulfonyl Fluoride Synthesis

G cluster_0 Starting Material cluster_1 Activation Step cluster_2 Fluorination Step cluster_3 Final Product Sulfonic_Acid Sulfonic Acid (R-SO3H) or Sulfonate Salt Activation In situ formation of reactive intermediate Sulfonic_Acid->Activation  Activating Agent  (e.g., Cyanuric Chloride, SOF₂) Fluorination Halogen Exchange or Deoxyfluorination Activation->Fluorination  Fluoride Source  (e.g., KHF₂, TBAF) Sulfonyl_Fluoride Sulfonyl Fluoride (R-SO2F) Fluorination->Sulfonyl_Fluoride

Caption: A generalized workflow for the two-stage conversion process.

Troubleshooting Logic Flow

G Start Low or No Product Formation Check_Activation Is the Sulfonic Acid Being Activated? Start->Check_Activation Check_Fluoride Is the Fluoride Source Soluble and Active? Check_Activation->Check_Fluoride  Yes Improve_Activation Optimize Activating Agent, Temperature, or Catalyst Check_Activation->Improve_Activation  No Check_Water Are Anhydrous Conditions Maintained? Check_Fluoride->Check_Water  Yes Improve_Fluoride Use Phase-Transfer Catalyst or Alternative Fluoride Source Check_Fluoride->Improve_Fluoride  No Ensure_Anhydrous Dry Solvents/Reagents, Use Inert Atmosphere Check_Water->Ensure_Anhydrous  No Success Successful Synthesis Check_Water->Success  Yes Improve_Activation->Start Improve_Fluoride->Start Ensure_Anhydrous->Start

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Al-Rifai, N. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

  • Zhang, Z., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

  • Erb, W., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Thomson, B. J., et al. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. Chemical Communications. [Link]

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • Ball, N. D., & Sammis, G. M. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB. [Link]

  • ResearchGate. (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B) Synthesis of sulfonyl chlorides through activation of sulfonamides. [Link]

  • Li, G., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. [Link]

  • ACS Sustainable Chemistry & Engineering. Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Characterizing 5-Fluoropyridine-2-sulfonyl fluoride-Protein Adducts: A Comparative Analysis of Key Methodologies

For: Researchers, scientists, and drug development professionals engaged in covalent inhibitor discovery and validation. Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery In the landscape of targete...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in covalent inhibitor discovery and validation.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

In the landscape of targeted covalent inhibitors, sulfonyl fluorides have emerged as a privileged class of electrophilic warheads. Their unique reactivity profile, which allows for the engagement of a broader range of nucleophilic amino acid residues beyond cysteine—including serine, threonine, tyrosine, and lysine—has opened new avenues for drug discovery.[1] Among these, 5-Fluoropyridine-2-sulfonyl fluoride (5-FP-2-SF) is a notable scaffold, offering a unique combination of reactivity and potential for selective targeting. The characterization of the resulting covalent adducts is a critical step in the validation and optimization of these inhibitors. This guide provides an in-depth comparison of the three primary methodologies for characterizing 5-FP-2-SF-protein adducts: Mass Spectrometry (MS), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed protocols to empower researchers in their covalent drug discovery endeavors.

At a Glance: Comparing the Core Methodologies

FeatureMass Spectrometry (MS)X-ray CrystallographyNuclear Magnetic Resonance (NMR)
Primary Information Adduct mass confirmation, stoichiometry, modification site identification (peptide level)High-resolution 3D structure of the adduct, precise bond formation, and inhibitor binding modeInformation on protein dynamics, conformational changes upon binding, and interactions in solution
Sample Requirement Low (pmol to fmol)High (mg), requires well-diffracting crystalsModerate to high (µM to mM), requires soluble, stable protein
Throughput HighLowMedium
Strengths High sensitivity, applicable to complex mixtures, provides direct evidence of covalent modificationUnambiguous structural determination, detailed insight into molecular interactionsProvides information on dynamics and solution-state interactions, suitable for studying weak or transient binding
Limitations Indirect structural information, potential for ion suppression, challenges in identifying modification sites in complex spectraCrystallization can be a major bottleneck, crystal packing may influence conformation, not suitable for dynamic studiesLower resolution than crystallography, size limitations for proteins, requires isotopic labeling for detailed analysis

I. Mass Spectrometry: The Workhorse for Adduct Identification and Localization

Mass spectrometry is the cornerstone for the initial confirmation and localization of covalent adducts due to its high sensitivity and versatility.[2][3] It provides direct evidence of a covalent bond by detecting the mass shift corresponding to the addition of the 5-FP-2-SF moiety to the target protein.

Conceptual Workflow for MS-based Characterization

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis p1 Incubate protein with 5-FP-2-SF p2 Denature, reduce, and alkylate p1->p2 p3 Proteolytic digestion (e.g., trypsin) p2->p3 lc LC Separation of Peptides p3->lc ms1 MS1 Scan (Peptide Mass) lc->ms1 ms2 MS2 Scan (Peptide Fragmentation) ms1->ms2 db Database Search (e.g., Mascot, Sequest) ms2->db val Validation of Modified Peptides db->val

Caption: Workflow for identifying 5-FP-2-SF adducts by bottom-up proteomics.

In-Depth Methodologies

A. Top-Down Proteomics: Intact Protein Analysis

This approach involves analyzing the intact protein-adduct complex. It is a rapid method to confirm the formation of the adduct and determine the stoichiometry of modification.

  • Experimental Protocol:

    • Incubation: Incubate the purified target protein with an excess of 5-FP-2-SF for a specified time at a controlled temperature.

    • Sample Cleanup: Remove excess, unbound 5-FP-2-SF using a desalting column or buffer exchange.

    • LC-MS Analysis: Analyze the intact protein using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Data Analysis: Deconvolute the resulting charge state envelope to determine the mass of the intact protein and the protein-adduct complex. The mass difference should correspond to the mass of the 5-FP-2-SF moiety minus the fluorine atom.

  • Expert Insight: Top-down analysis is particularly useful for smaller proteins (< 30 kDa) and for quickly screening different reaction conditions. For larger proteins, the complexity of the mass spectrum can make data interpretation challenging.

B. Bottom-Up Proteomics: Peptide Mapping for Site Identification

This is the most common approach for identifying the specific amino acid residue(s) modified by 5-FP-2-SF.

  • Experimental Protocol:

    • Adduct Formation and Alkylation: Following incubation of the protein with 5-FP-2-SF, denature the protein (e.g., with urea or SDS), reduce disulfide bonds (with DTT or TCEP), and alkylate free cysteines (with iodoacetamide) to prevent disulfide scrambling.

    • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

    • LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography and analyze by tandem mass spectrometry. The mass spectrometer will perform a survey scan (MS1) to determine the mass-to-charge ratio of the peptides, followed by fragmentation of selected peptides (MS2) to determine their amino acid sequence.

    • Database Searching: Search the MS/MS spectra against a protein database, specifying the mass of the 5-FP-2-SF modification on potential nucleophilic residues (Ser, Thr, Tyr, Lys, Cys, His).

  • Expert Insight: The choice of protease is critical. Trypsin is commonly used, but if the modification occurs on a lysine or arginine, this can block cleavage, resulting in a "missed cleavage." Using alternative proteases like chymotrypsin or Glu-C can provide complementary data. Challenges in identifying sulfonyl fluoride-modified peptides can arise from their increased hydrophobicity and altered fragmentation patterns.[3]

Quantitative Analysis: Measuring Target Occupancy

Quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can be employed to determine the occupancy of the target protein by 5-FP-2-SF.[4] This is crucial for understanding the potency and selectivity of the covalent inhibitor in a cellular context.[5]

II. X-ray Crystallography: Visualizing the Covalent Bond

X-ray crystallography provides the ultimate structural proof of covalent modification by delivering a high-resolution, three-dimensional model of the protein-inhibitor complex.[6][7] This allows for the precise visualization of the covalent bond between 5-FP-2-SF and the target amino acid, as well as the overall binding mode of the inhibitor.

Conceptual Workflow for X-ray Crystallography

cluster_0 Sample Preparation cluster_1 Crystallization & Data Collection cluster_2 Structure Determination p1 Express and purify highly pure protein p2 Form protein-adduct complex (co-crystallization or soaking) p1->p2 c1 Screen crystallization conditions p2->c1 c2 Grow single, well-diffracting crystals c1->c2 dc X-ray diffraction data collection c2->dc ph Phase determination dc->ph mb Model building and refinement ph->mb an Structural analysis mb->an

Caption: Workflow for determining the crystal structure of a 5-FP-2-SF-protein adduct.

In-Depth Methodologies
  • Experimental Protocol:

    • Protein Expression and Purification: A high-yield expression system and a robust purification protocol are essential to obtain large quantities (milligrams) of highly pure and homogenous protein.

    • Adduct Formation: The protein-adduct complex can be formed either by co-crystallizing the protein in the presence of 5-FP-2-SF or by soaking pre-formed crystals of the apo-protein in a solution containing the inhibitor.

    • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to find conditions that yield well-ordered crystals.

    • Data Collection and Processing: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data. Process the data to determine the unit cell dimensions, space group, and reflection intensities.

    • Structure Solution and Refinement: Determine the phases of the diffracted X-rays and build an initial model of the protein. Refine the model against the experimental data to obtain the final, high-resolution structure.

  • Expert Insight: Obtaining well-diffracting crystals is often the most challenging step. For covalent inhibitors, co-crystallization is generally preferred over soaking, as soaking can sometimes lead to crystal cracking or incomplete reaction. The resulting electron density map should clearly show the covalent linkage between the sulfonyl group of the inhibitor and the side chain of the target amino acid.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Dynamics

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing valuable information on protein dynamics and conformational changes upon adduct formation.[8][9] The presence of the fluorine atom in 5-FP-2-SF makes ¹⁹F NMR a particularly attractive method for these studies.

Conceptual Workflow for NMR-based Characterization

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis p1 Express and purify (isotopically labeled) protein p2 Prepare protein-adduct sample p1->p2 nmr1 1D ¹⁹F NMR p2->nmr1 nmr2 2D ¹H-¹⁵N HSQC p2->nmr2 cs Chemical shift perturbation analysis nmr1->cs nmr2->cs dyn Analysis of protein dynamics cs->dyn

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Fluoropyridine-2-sulfonyl Fluoride and Benzenesulfonyl Fluoride

In the landscape of modern drug discovery and chemical biology, the precise modulation of electrophilicity is a cornerstone of rational design. Sulfonyl fluorides have emerged as a privileged class of electrophiles, offe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, the precise modulation of electrophilicity is a cornerstone of rational design. Sulfonyl fluorides have emerged as a privileged class of electrophiles, offering a unique balance of stability and tunable reactivity.[1] This guide provides an in-depth comparison of the reactivity profiles of two key reagents: the heteroaromatic 5-Fluoropyridine-2-sulfonyl fluoride and the archetypal benzenesulfonyl fluoride. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their synthetic endeavors.

At a Glance: Key Differences and Structural Features

The primary distinction between 5-Fluoropyridine-2-sulfonyl fluoride and benzenesulfonyl fluoride lies in their aromatic core. The former possesses a highly electron-deficient pyridine ring, further accentuated by a fluorine substituent, while the latter is based on a less electronically perturbed benzene ring. This fundamental difference has profound implications for the electrophilicity of the sulfur(VI) center.

Feature5-Fluoropyridine-2-sulfonyl FluorideBenzenesulfonyl Fluoride
Aromatic System Electron-deficient pyridineBenzene
Key Substituents 5-Fluoro groupNone
Predicted Reactivity HigherLower
Key Applications Covalent inhibitors, chemical biology probes, SuFEx click chemistrySynthesis of sulfonamides, foundational reagent in organic synthesis

The Decisive Factor: Unpacking the Electronic Effects

The reactivity of aryl sulfonyl fluorides in nucleophilic substitution reactions is dictated by the electrophilicity of the sulfur atom. This, in turn, is governed by the electronic nature of the attached aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfonyl group, making it more susceptible to nucleophilic attack.

The phenyl group of benzenesulfonyl fluoride is generally considered to be inductively withdrawing due to the higher electronegativity of its sp² hybridized carbons, while also being capable of resonance donation.[2] In contrast, the pyridine ring in 5-Fluoropyridine-2-sulfonyl fluoride is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This effect is significantly amplified by the presence of a fluorine atom at the 5-position, which exerts a strong inductive electron-withdrawing effect.

This combination of an innately electron-poor heteroaromatic system and a potent inductively withdrawing substituent renders the sulfur atom in 5-Fluoropyridine-2-sulfonyl fluoride significantly more electrophilic than that in benzenesulfonyl fluoride.

Caption: Electronic influence on the sulfonyl center.

Experimental Validation: A Head-to-Head Comparison of Reactivity

To empirically substantiate the predicted reactivity differences, a kinetic study monitoring the rate of sulfonamide formation with a model amine, such as benzylamine, can be performed. The reaction progress can be conveniently tracked using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Kinetic Analysis of Sulfonamide Formation

This protocol is designed to provide a robust and self-validating comparison of the reaction rates under pseudo-first-order conditions.

1. Materials and Reagents:

  • 5-Fluoropyridine-2-sulfonyl fluoride

  • Benzenesulfonyl fluoride

  • Benzylamine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reaction Buffer: 50 mM phosphate buffer, pH 8.0

2. Stock Solution Preparation:

  • Prepare 10 mM stock solutions of 5-Fluoropyridine-2-sulfonyl fluoride and benzenesulfonyl fluoride in acetonitrile.

  • Prepare a 200 mM stock solution of benzylamine in the reaction buffer.

3. Reaction Procedure:

  • Equilibrate all solutions to a constant temperature (e.g., 25°C) in a temperature-controlled autosampler.

  • To initiate the reaction, inject 50 µL of the 10 mM sulfonyl fluoride stock solution into 950 µL of the pre-warmed 200 mM benzylamine solution (final sulfonyl fluoride concentration: 0.5 mM; final benzylamine concentration: 190 mM).

  • The reaction is monitored by taking automated HPLC injections at regular intervals (e.g., every 2 minutes for the first 20 minutes, then every 5 minutes).

4. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

5. Data Analysis:

  • Integrate the peak area of the starting sulfonyl fluoride at each time point.

  • Plot the natural logarithm of the peak area of the starting material versus time.

  • The negative of the slope of the resulting linear fit will yield the observed rate constant (k_obs).

  • Compare the k_obs values for the two sulfonyl fluorides to determine their relative reactivity.

G prep Prepare Stock Solutions (Sulfonyl Fluorides & Amine) react Initiate Reaction in HPLC Vial (t=0) prep->react hplc Automated HPLC Injections at Timed Intervals react->hplc data Integrate Peak Areas of Starting Material hplc->data plot Plot ln(Peak Area) vs. Time data->plot k_obs Calculate k_obs from Slope plot->k_obs compare Compare k_obs Values k_obs->compare

Caption: Workflow for kinetic analysis via HPLC.

Expected Outcome

Based on the electronic arguments presented, it is anticipated that the rate of reaction for 5-Fluoropyridine-2-sulfonyl fluoride will be significantly faster than that of benzenesulfonyl fluoride. The electron-withdrawing nature of the 5-fluoropyridine ring is expected to lower the activation energy for nucleophilic attack on the sulfur center.

Implications for Drug Discovery and Chemical Biology

The enhanced reactivity of 5-Fluoropyridine-2-sulfonyl fluoride is not merely a chemical curiosity; it is a feature that can be strategically exploited in several applications:

  • Covalent Inhibitors: The heightened electrophilicity allows for the targeting of less nucleophilic amino acid residues in protein active sites, or for achieving high rates of modification with more reactive residues like lysine and tyrosine.[3] This opens up new avenues for designing potent and selective covalent drugs.

  • Chemical Probes: The ability to rapidly and specifically label proteins makes 5-Fluoropyridine-2-sulfonyl fluoride an excellent warhead for activity-based probes and for target identification and validation studies.

  • SuFEx Click Chemistry: As a highly reactive hub, it can participate in Sulfur(VI) Fluoride Exchange (SuFEx) reactions under milder conditions than its less reactive counterparts, facilitating the rapid assembly of complex molecules.

In contrast, the more moderate reactivity of benzenesulfonyl fluoride makes it a reliable and versatile reagent for the routine synthesis of sulfonamides where extreme electrophilicity is not required. Its stability and predictable reactivity have cemented its place as a foundational building block in organic synthesis.

Conclusion

The comparison between 5-Fluoropyridine-2-sulfonyl fluoride and benzenesulfonyl fluoride offers a clear illustration of how subtle changes in molecular structure can lead to dramatic differences in chemical reactivity. The incorporation of an electron-deficient, fluorine-substituted pyridine ring significantly enhances the electrophilicity of the sulfonyl fluoride moiety, making 5-Fluoropyridine-2-sulfonyl fluoride a powerful tool for applications requiring high reactivity. Conversely, the well-balanced nature of benzenesulfonyl fluoride ensures its continued utility in a broad range of synthetic contexts. The choice between these two reagents should, therefore, be a considered one, guided by the specific reactivity requirements of the intended application.

References

  • Narayan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2667. Available from: [Link]

  • Wikipedia contributors. (2023). Phenyl group. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Reactions. Angewandte Chemie International Edition, 53(36), 9430-9448. Available from: [Link]

  • Dong, J., et al. (2020). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 63(23), 14375-14400. Available from: [Link]

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Validation

A Head-to-Head Comparison of Covalent Warheads: 5-Fluoropyridine-2-sulfonyl Fluoride vs. Acrylamide

A Senior Application Scientist's Guide to Reactivity, Selectivity, and Experimental Evaluation In the landscape of targeted covalent inhibitors (TCIs), the choice of the electrophilic "warhead" is a critical determinant...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reactivity, Selectivity, and Experimental Evaluation

In the landscape of targeted covalent inhibitors (TCIs), the choice of the electrophilic "warhead" is a critical determinant of a drug candidate's success. This decision profoundly influences potency, selectivity, and potential for off-target effects. Among the diverse arsenal of warheads available to medicinal chemists, the well-established acrylamide and the increasingly utilized sulfonyl fluoride moieties represent two distinct and compelling options.

This guide provides an in-depth comparison of 5-Fluoropyridine-2-sulfonyl fluoride, a representative of the electron-deficient heteroaromatic sulfonyl fluorides, and the canonical acrylamide warhead. We will delve into their fundamental mechanisms of action, explore the nuances of their reactivity and selectivity, and provide detailed experimental protocols for their direct comparison in a drug discovery setting.

The Covalent Landscape: A Tale of Two Electrophiles

Covalent inhibitors form a stable bond with their target protein, offering advantages such as prolonged duration of action and enhanced potency.[1] The warhead is the key to this interaction, and its intrinsic properties dictate which amino acid residues it will engage and how readily it will do so.

Acrylamide , an α,β-unsaturated carbonyl compound, is arguably the most widely employed covalent warhead in clinically approved drugs.[2] Its reactivity is primarily directed towards the soft nucleophile cysteine, via a Michael addition mechanism. This specificity is a double-edged sword: while it can confer selectivity for cysteine-containing targets, it limits the druggable proteome to proteins with a suitably positioned cysteine residue.

Sulfonyl fluorides , on the other hand, are considered "privileged" warheads due to their balanced reactivity and broader targeting scope.[3] They can react with a wider array of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine, in addition to cysteine.[4] This versatility significantly expands the potential target space for covalent drug discovery. The 5-Fluoropyridine-2-sulfonyl fluoride variant is of particular interest due to the electron-withdrawing nature of the fluorinated pyridine ring, which is expected to modulate the electrophilicity of the sulfur center.

Mechanism of Action: A Visual Breakdown

The covalent modification of a target protein by these two warheads proceeds through distinct chemical mechanisms.

Acrylamide's Michael Addition:

The electrophilic β-carbon of the acrylamide is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This results in the formation of a stable thioether bond.

Acrylamide Acrylamide Warhead Adduct Stable Covalent Adduct (Thioether) Acrylamide->Adduct Michael Addition Cysteine Cysteine Thiolate (Target Protein) Cysteine->Adduct

Figure 1: Mechanism of covalent modification by an acrylamide warhead.

5-Fluoropyridine-2-sulfonyl Fluoride's Nucleophilic Substitution:

The reaction of a sulfonyl fluoride with a nucleophilic amino acid residue, such as the hydroxyl group of serine or tyrosine, proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride leaving group and the formation of a stable sulfonate ester or sulfonamide.

SulfonylFluoride 5-Fluoropyridine-2-sulfonyl Fluoride Warhead Adduct Stable Covalent Adduct (Sulfonate Ester/Sulfonamide) SulfonylFluoride->Adduct Nucleophilic Aromatic Substitution Nucleophile Nucleophilic Residue (e.g., Ser, Tyr, Lys) (Target Protein) Nucleophile->Adduct

Figure 2: Mechanism of covalent modification by a sulfonyl fluoride warhead.

Head-to-Head Comparison: Key Performance Metrics

The choice between these two warheads often comes down to a trade-off between the well-understood, cysteine-directed reactivity of acrylamide and the broader, tunable reactivity of sulfonyl fluorides.

Feature5-Fluoropyridine-2-sulfonyl FluorideAcrylamide
Primary Target Residues Serine, Threonine, Tyrosine, Lysine, Histidine, Cysteine[4]Cysteine[2]
Reaction Mechanism Nucleophilic SubstitutionMichael Addition
Reactivity Tunable based on electronic properties of the aryl ring. The 5-fluoropyridine moiety is expected to increase electrophilicity. Generally considered to have a good balance of reactivity and stability.[3]Can be modulated (e.g., α-cyano substitution can increase reactivity and confer reversibility).[5]
Selectivity Dependent on the binding affinity of the scaffold and the nucleophilicity of proximal residues. Broader potential for off-target interactions due to wider residue reactivity.Primarily driven by the presence of an accessible cysteine. Can exhibit off-target effects with other accessible cysteines.
Aqueous Stability Generally possess good aqueous stability.Can be susceptible to hydrolysis and reaction with glutathione, leading to potential off-target effects.
Reversibility Typically forms irreversible bonds.Can be rendered reversible with modifications like an α-cyano group.[5]
Established Clinical Use Emerging as warheads in clinical candidates.Widely used in FDA-approved drugs (e.g., Ibrutinib, Afatinib).[2]

Experimental Workflows for Comparative Evaluation

A rigorous and systematic experimental approach is essential to objectively compare the performance of these two covalent warheads. The following protocols provide a framework for this evaluation.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Proteomic Profiling cluster_2 Phase 3: Data Synthesis & Decision A Kinetic Assays (k_inact/K_i determination) B Amino Acid Reactivity Panel (NMR/MS-based) A->B C Plasma Stability Assay B->C D Cellular Target Engagement (CETSA) C->D E Proteome-wide Selectivity (Chemoproteomics - ABPP/CITe-Id) D->E F Cellular Potency & Washout Assay E->F G Comparative Analysis of Reactivity, Selectivity & Potency F->G H Warhead Selection G->H

Figure 3: Experimental workflow for comparing covalent warheads.

Experimental Protocols

Protocol 1: Determination of Covalent Inhibitor Kinetics (kinact/Ki)

This protocol determines the second-order rate constant (kinact/Ki), which is a critical parameter for quantifying the efficiency of a covalent inhibitor.

Materials:

  • Purified target protein

  • Substrate for the target protein's enzymatic activity

  • Covalent inhibitors (5-Fluoropyridine-2-sulfonyl fluoride and acrylamide analogues)

  • Assay buffer

  • 96-well microplates

  • Plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the target enzyme in assay buffer. Prepare serial dilutions of the covalent inhibitors in assay buffer.

  • Pre-incubation: In a 96-well plate, mix the enzyme with various concentrations of the inhibitor. Allow the reaction to proceed for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Initiation of Enzymatic Reaction: At each time point, add the substrate to initiate the enzymatic reaction.

  • Measurement of Enzyme Activity: Monitor the product formation over time using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, determine the initial reaction rate.

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration. The slope of this line is the second-order rate constant, kinact/Ki.

Protocol 2: Proteome-wide Selectivity Profiling using Chemoproteomics

This protocol utilizes Activity-Based Protein Profiling (ABPP) or Covalent Inhibitor Target-site Identification (CITe-Id) to assess the selectivity of the covalent inhibitors across the entire proteome.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • Covalent inhibitors with a bio-orthogonal handle (e.g., alkyne)

  • Broad-spectrum cysteine-reactive probe (for competitive ABPP)

  • Lysis buffer

  • Click chemistry reagents (e.g., azide-biotin, copper catalyst, TBTA ligand)

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS instrumentation and software for data analysis

Procedure:

  • Cell Treatment: Treat the cells with varying concentrations of the alkyne-tagged covalent inhibitors for a defined period. A vehicle-treated control is essential.

  • Cell Lysis: Harvest and lyse the cells.

  • Click Chemistry: To the cell lysates, add the azide-biotin reporter tag and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label the inhibitor-bound proteins.

  • Protein Enrichment: Enrich the biotin-labeled proteins using streptavidin beads.

  • On-bead Digestion: Wash the beads extensively and perform an on-bead tryptic digestion to release the peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were covalently modified by the inhibitor.

  • Data Analysis: Compare the protein enrichment profiles between the different inhibitors and concentrations to determine their relative selectivity.

Protocol 3: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular context.[6][7]

Materials:

  • Human cell line expressing the target protein

  • Covalent inhibitors

  • PBS and lysis buffer

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Instrumentation for protein detection (e.g., Western blot, ELISA, or mass spectrometry)

Procedure:

  • Cell Treatment: Treat the cells with the covalent inhibitors at various concentrations. Include a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using a suitable detection method.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.

    • Binding of the inhibitor to the target protein will result in a thermal stabilization, shifting the melting curve to higher temperatures.

    • Compare the melting curves in the presence and absence of the inhibitors to confirm target engagement. An isothermal dose-response experiment can also be performed by heating at a single, optimized temperature with varying inhibitor concentrations.

Concluding Remarks

The choice between a 5-Fluoropyridine-2-sulfonyl fluoride and an acrylamide warhead is not a one-size-fits-all decision. Acrylamides offer a well-trodden path with a high degree of cysteine selectivity, which can be advantageous for targets with a suitably positioned and reactive cysteine. However, this also limits their applicability.

5-Fluoropyridine-2-sulfonyl fluoride represents a more versatile and potentially more powerful tool, capable of targeting a broader range of nucleophilic residues. This expanded reactivity profile opens up new avenues for drugging previously intractable targets. However, this broader reactivity necessitates a more thorough and rigorous evaluation of off-target effects.

By employing the systematic experimental workflows outlined in this guide, researchers can make an informed, data-driven decision on the optimal covalent warhead for their specific drug discovery program, ultimately increasing the probability of developing a safe and effective targeted covalent inhibitor.

References

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Comparative

A Comparative Guide to the Proteome-Wide Selectivity of 5-Fluoropyridine-2-sulfonyl Fluoride and Other Covalent Probes

For researchers, scientists, and drug development professionals, the precise understanding of a molecule's interactions across the entire proteome is paramount. Covalent inhibitors, which form a stable bond with their pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise understanding of a molecule's interactions across the entire proteome is paramount. Covalent inhibitors, which form a stable bond with their protein targets, offer unique therapeutic advantages, including enhanced potency and prolonged duration of action. However, this irreversible nature necessitates a thorough evaluation of their selectivity to mitigate off-target effects. This guide provides an in-depth analysis of the selectivity profile of sulfonyl fluorides, with a focus on the emerging chemical probe, 5-Fluoropyridine-2-sulfonyl fluoride (5-FPy-2-SF), placed in the context of other widely used covalent modifiers.

The Imperative of Selectivity in Covalent Drug Discovery

Targeted covalent inhibitors (TCIs) are engineered to form a permanent bond with a specific amino acid residue within the binding site of a target protein.[1] This strategy can lead to highly potent and durable pharmacological effects. The selectivity of a TCI is a composite of two key factors: the reversible binding affinity of the scaffold for the target protein and the intrinsic reactivity of the electrophilic "warhead" with nucleophilic amino acid residues.[2] A lack of selectivity can result in the modification of unintended proteins, potentially leading to toxicity.[3] Therefore, comprehensive proteome-wide selectivity profiling is a critical step in the development of covalent therapeutics.[4]

Sulfonyl Fluorides: A Privileged Class of Covalent Warheads

Sulfonyl fluorides (-SO₂F) have emerged as a "privileged" class of electrophiles in chemical biology and drug discovery.[5] This is attributed to their optimal balance of chemical stability in aqueous environments and sufficient reactivity to engage a variety of nucleophilic amino acid residues within the proteome.[6] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are resistant to reduction and exhibit greater thermodynamic stability.[5]

The reactivity of sulfonyl fluorides extends beyond the canonical serine proteases to include context-dependent modification of threonine, lysine, tyrosine, cysteine, and histidine residues.[5][6] This broad reactivity spectrum underscores the importance of detailed selectivity profiling for any novel sulfonyl fluoride-based probe or inhibitor.

5-Fluoropyridine-2-sulfonyl Fluoride: A New Player in Covalent Probing

While extensive data exists for archetypal sulfonyl fluorides like phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), the proteome-wide selectivity profile of 5-Fluoropyridine-2-sulfonyl fluoride (5-FPy-2-SF) is an area of active investigation. The introduction of the electron-withdrawing fluorine atom and the pyridine ring is anticipated to modulate the reactivity and binding preferences of the sulfonyl fluoride warhead. Pyridine-based scaffolds are common in medicinal chemistry and can offer unique interaction patterns within protein binding sites.

At present, specific, comprehensive proteome-wide selectivity data for 5-Fluoropyridine-2-sulfonyl fluoride is not publicly available. Therefore, this guide will provide a comparative framework based on the known selectivity of the sulfonyl fluoride class of compounds and contrast it with other well-characterized covalent warheads. This approach allows for an informed projection of the likely reactivity profile of 5-FPy-2-SF and highlights the experimental strategies required for its definitive characterization.

Comparative Selectivity Profiles of Covalent Warheads

The choice of covalent warhead is a critical determinant of the selectivity of a covalent inhibitor. Different electrophiles exhibit distinct intrinsic reactivities and preferences for specific nucleophilic amino acids. The following table summarizes the known amino acid reactivity for sulfonyl fluorides and provides a comparison with other commonly used covalent warheads.

Warhead ClassRepresentative StructurePrimary Amino Acid TargetsNotes
Sulfonyl Fluoride Phenylsulfonyl fluorideSer, Thr, Lys, Tyr, Cys, HisReactivity is highly context-dependent, influenced by the local protein microenvironment which can enhance the nucleophilicity of target residues.[5][6]
Acrylamide N-phenylacrylamideCysMichael addition reaction with the thiol side chain of cysteine. Generally considered "soft" electrophiles with good selectivity for cysteine.[7]
Chloroacetamide 2-chloro-N-phenylacetamideCys, Lys, HisMore reactive than acrylamides and can exhibit broader reactivity towards other nucleophiles like lysine and histidine.[8]
Fluorosulfate Phenyl fluorosulfateTyr, Ser, Lys, HisLess reactive than sulfonyl fluorides, which can lead to improved metabolic stability and potentially different selectivity profiles.[9]
Vinyl Sulfone Phenyl vinyl sulfoneCys, LysMichael acceptors that can react with both cysteine and lysine residues.

Experimental Workflow for Proteome-Wide Selectivity Profiling

The gold-standard methodology for determining the proteome-wide selectivity of a covalent probe is Activity-Based Protein Profiling (ABPP) , a powerful chemoproteomic technique.[4]

The Core Principles of ABPP

ABPP utilizes chemical probes that typically consist of three key components: a reactive group (the "warhead"), a linker, and a reporter tag (e.g., biotin or an alkyne for click chemistry).[10] The probe is incubated with a complex proteome (e.g., cell lysate or live cells), where it covalently labels its protein targets. The reporter tag is then used to enrich and identify the labeled proteins by mass spectrometry.

Competitive ABPP for Selectivity Profiling

To assess the selectivity of a "warhead-only" probe like 5-FPy-2-SF or to profile a targeted covalent inhibitor, a competitive ABPP approach is employed.[4]

Diagram of the Competitive ABPP Workflow

Caption: Competitive ABPP workflow for identifying protein targets of a covalent inhibitor.

Detailed Protocol for Competitive ABPP

This protocol outlines a typical workflow for assessing the proteome-wide selectivity of a covalent compound like 5-FPy-2-SF.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Test compound (5-FPy-2-SF)

  • Broad-reactivity alkyne-tagged probe (e.g., a generic sulfonyl fluoride-alkyne probe)

  • Click chemistry reagents: Biotin-azide, copper(II) sulfate, TBTA ligand, sodium ascorbate

  • Streptavidin-agarose beads

  • Mass spectrometry-grade trypsin

  • Reagents for LC-MS/MS analysis

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency.

    • Harvest cells and prepare cell lysate using an appropriate lysis buffer.

    • Determine protein concentration of the lysate using a standard assay (e.g., BCA).

  • Competitive Inhibition:

    • Aliquot the cell lysate into two sets of tubes (control and treatment).

    • To the treatment tubes, add the test compound (5-FPy-2-SF) at various concentrations.

    • To the control tubes, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate all samples for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37 °C).

  • Probe Labeling:

    • Add the alkyne-tagged broad-reactivity probe to all samples.

    • Incubate for a defined period (e.g., 1 hour) to allow the probe to label proteins not already modified by the test compound.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide, copper(II) sulfate, TBTA, and sodium ascorbate to each sample.

    • This step attaches a biotin tag to the alkyne-tagged probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to each sample to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing trypsin.

    • Incubate overnight to digest the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the peptides in each sample using a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer).

    • Compare the abundance of probe-labeled peptides between the control and treatment groups.

    • Proteins whose corresponding probe-labeled peptides are significantly less abundant in the treatment samples are considered targets of the test compound.

Interpreting the Data: What to Expect from a 5-FPy-2-SF Selectivity Profile

Based on the known reactivity of sulfonyl fluorides, a chemoproteomic analysis of 5-FPy-2-SF would be expected to identify a range of protein targets with modifications on several different nucleophilic amino acid residues. The 5-fluoropyridine moiety will likely influence the non-covalent interactions that position the sulfonyl fluoride warhead for reaction, thus shaping the overall selectivity profile.

A successful study would generate a list of protein "hits" that are dose-dependently competed by 5-FPy-2-SF. Further analysis of the mass spectrometry data would pinpoint the specific amino acid residues that are modified. This information is crucial for understanding the on-target and off-target engagement of the probe and for guiding its future applications in chemical biology and drug discovery.

Conclusion and Future Directions

The proteome-wide selectivity of a covalent probe is a critical parameter that dictates its utility and potential for therapeutic development. While specific experimental data for 5-Fluoropyridine-2-sulfonyl fluoride is not yet available, the well-established reactivity of the sulfonyl fluoride class of compounds provides a strong foundation for predicting its behavior. The experimental workflows detailed in this guide, centered around competitive activity-based protein profiling, provide a clear roadmap for the comprehensive characterization of 5-FPy-2-SF and other novel covalent probes. As such tools are developed and characterized, they will continue to expand our ability to interrogate protein function and to design the next generation of highly selective covalent therapeutics.

References

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Validation

A Researcher's Guide to Measuring the Cell Permeability of 5-Fluoropyridine-2-sulfonyl Fluoride Derivatives

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving high potency and prolonged duration of action. Among these, compounds featuring a sulfonyl fluoride warh...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving high potency and prolonged duration of action. Among these, compounds featuring a sulfonyl fluoride warhead, such as 5-Fluoropyridine-2-sulfonyl fluoride derivatives, are of significant interest due to their ability to form stable covalent bonds with non-catalytic residues like lysine and tyrosine.[1] However, the efficacy of these promising molecules is fundamentally dependent on a critical, yet often challenging, physicochemical property: their ability to cross the cell membrane and engage with their intracellular targets.

This guide provides a comprehensive comparison of key experimental methods for accurately assessing the cell permeability of 5-Fluoropyridine-2-sulfonyl fluoride derivatives. We will delve into the mechanistic underpinnings of each assay, offer detailed, field-tested protocols, and present a comparative analysis to empower researchers in making informed decisions for their drug development programs.

The Unique Challenge of Sulfonyl Fluorides

5-Fluoropyridine-2-sulfonyl fluorides, as electrophilic agents, present a unique set of challenges when measuring their cell permeability. Their inherent reactivity, while desirable for target engagement, can lead to non-specific binding to cellular components or hydrolysis, potentially confounding the interpretation of permeability data. Therefore, the choice of assay must be carefully considered to distinguish between true membrane translocation and compound loss due to reactivity.

Comparative Analysis of Permeability Assays

A multi-faceted approach, employing both artificial membrane and cell-based assays, is often the most robust strategy for characterizing the permeability of these reactive compounds. Below is a comparative overview of three widely used methods: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Permeability Assay, and a qualitative Cellular Target Engagement Assay.

Assay Principle Throughput Biological Relevance Cost Key Outputs Suitability for Sulfonyl Fluorides
PAMPA Passive diffusion across an artificial lipid membrane.[2]HighLow (passive diffusion only)LowApparent Permeability (Papp)Good for initial screening of passive permeability, but lacks biological complexity.
Caco-2 Permeability Assay Transport across a monolayer of human colorectal adenocarcinoma cells.[3][4][5]MediumHigh (models passive and active transport, and efflux)HighApparent Permeability (Papp), Efflux Ratio"Gold standard" for predicting in vivo intestinal absorption, but more complex and lower throughput.[6]
Cellular Target Engagement Assay Direct or indirect measurement of target binding within intact cells.[7]Low to MediumHigh (confirms cell entry and target interaction)Medium to HighQualitative or semi-quantitative assessment of target modificationProvides crucial validation that the compound can reach and react with its intended target in a cellular context.

In-Depth Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is an excellent starting point for high-throughput screening of a large number of derivatives to assess their passive diffusion capabilities.[8][2][9]

Causality Behind Experimental Choices:

  • Artificial Membrane: A lipid-oil-lipid trilayer mimics the core structure of a cell membrane, providing a simplified system to isolate and measure passive transport.[10]

  • Incubation Time: A relatively short incubation time (e.g., 5 hours) is often chosen to minimize potential compound degradation or hydrolysis in the aqueous buffer.[9][10]

  • Analysis Method: LC-MS/MS is the preferred method for quantification due to its high sensitivity and specificity, which is crucial for distinguishing the parent compound from potential degradants.[9]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Prep Prepare 10 mM stock in DMSO Buffer_Prep Prepare donor and acceptor buffers (pH 7.4) Compound_Prep->Buffer_Prep Dilute to final concentration Membrane_Prep Hydrate artificial membrane on filter plate Add_Compound Add compound to donor well Membrane_Prep->Add_Compound Buffer_Prep->Add_Compound Incubate Incubate for 5 hours at room temperature Sample_Collection Collect samples from donor and acceptor wells Incubate->Sample_Collection LCMS_Analysis Quantify compound concentration by LC-MS/MS Sample_Collection->LCMS_Analysis Calculate_Papp Calculate Apparent Permeability (Papp) LCMS_Analysis->Calculate_Papp

Caption: PAMPA Experimental Workflow.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the 5-Fluoropyridine-2-sulfonyl fluoride derivative in DMSO.

  • Plate Preparation: A 96-well filter plate with a pre-coated artificial membrane is used. The membrane is hydrated according to the manufacturer's instructions.

  • Buffer Preparation: Prepare donor and acceptor buffers (e.g., phosphate-buffered saline, pH 7.4). The test compound is diluted in the donor buffer to the final working concentration (e.g., 10 µM).

  • Assay Setup: Add the acceptor buffer to the acceptor plate. The filter plate containing the hydrated membrane is then placed on top of the acceptor plate.

  • Initiate Permeation: Add the compound-containing donor buffer to the donor wells of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).

  • Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))

    Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 assay is a more biologically relevant model that provides insights into both passive and active transport mechanisms, as well as potential efflux.[3][4][5][6][11]

Causality Behind Experimental Choices:

  • Cell Monolayer: Differentiated Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.[5][12]

  • Bidirectional Measurement: Measuring transport from the apical (A) to basolateral (B) side and vice versa (B to A) allows for the calculation of an efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[4]

  • Integrity Markers: Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow are measured to ensure the integrity of the cell monolayer.[12]

Caco2_Workflow cluster_culture Cell Culture cluster_assay_prep Assay Preparation cluster_transport Transport Experiment cluster_analysis_caco2 Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for ~21 days to form a monolayer Check_Integrity Measure TEER and Lucifer Yellow leakage Differentiate->Check_Integrity Prepare_Dosing Prepare dosing solutions in transport buffer Add_Compound Add compound to apical (A) or basolateral (B) side Prepare_Dosing->Add_Compound Incubate_Transport Incubate at 37°C, taking time-point samples LCMS_Analysis_Caco2 Quantify compound concentration by LC-MS/MS Incubate_Transport->LCMS_Analysis_Caco2 Calculate_Papp_Efflux Calculate Papp (A-B & B-A) and Efflux Ratio LCMS_Analysis_Caco2->Calculate_Papp_Efflux

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[12]

  • Monolayer Integrity Check: Prior to the experiment, measure the TEER of the monolayers. Only use inserts with TEER values within the acceptable range for your laboratory (e.g., >200 Ω·cm²).[13]

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Transport Experiment (A to B): Add the dosing solution containing the test compound to the apical side and fresh transport buffer to the basolateral side.

  • Transport Experiment (B to A): In a separate set of wells, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubation and Sampling: Incubate the plates at 37°C. At designated time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver compartment and replace with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp values for both A to B and B to A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[4]

Cellular Target Engagement Assay (Qualitative)

This assay provides definitive evidence that the 5-Fluoropyridine-2-sulfonyl fluoride derivative can cross the cell membrane and covalently modify its intended intracellular target.[1][7]

Causality Behind Experimental Choices:

  • Intact Cells: Using live cells provides the most biologically relevant environment, accounting for all cellular processes that may influence compound availability and reactivity.

  • Western Blot Analysis: This technique allows for the visualization of a shift in the molecular weight of the target protein upon covalent modification, providing direct evidence of target engagement.[7] Alternatively, a decrease in band intensity can indicate compound-induced protein degradation.

  • LC-MS/MS of Intact Protein or Peptides: For more quantitative data, mass spectrometry can be used to determine the extent of target modification.[14][15]

Target_Engagement_Workflow Treat_Cells Treat intact cells with the sulfonyl fluoride derivative Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE LCMS_Analysis_TE Alternatively, analyze lysate by LC-MS/MS for target modification Lyse_Cells->LCMS_Analysis_TE Western_Blot Transfer to membrane and probe with target-specific antibody SDS_PAGE->Western_Blot Visualize Visualize protein bands (look for shift or intensity change) Western_Blot->Visualize

Caption: Cellular Target Engagement Workflow.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells expressing the target of interest to an appropriate density. Treat the cells with varying concentrations of the 5-Fluoropyridine-2-sulfonyl fluoride derivative for a specified time.

  • Cell Lysis: After treatment, wash the cells to remove excess compound and then lyse the cells to release the intracellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Interpretation: A shift in the molecular weight of the target protein or a change in its abundance in treated versus untreated cells can indicate successful cell penetration and covalent modification.[7]

Conclusion

Measuring the cell permeability of reactive compounds like 5-Fluoropyridine-2-sulfonyl fluoride derivatives requires a thoughtful and multi-pronged approach. The high-throughput PAMPA assay serves as an effective initial screen for passive diffusion. The Caco-2 assay provides a more comprehensive and biologically relevant assessment of intestinal absorption, including the potential for active transport and efflux. Finally, cellular target engagement assays offer the ultimate validation that the compound not only enters the cell but also reaches and reacts with its intended target. By judiciously selecting and combining these methods, researchers can gain a thorough understanding of the permeability characteristics of their compounds, a critical step in advancing potent covalent inhibitors towards the clinic.

References

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

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  • Scarpino, A., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(24), 2433-2440. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 23, 2026, from [Link]

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  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 23, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition by 5-Fluoropyridine-2-sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Covalent Inhibitors in Drug Discovery In the landscape of modern drug discovery, the strategic use of covalent inhibitors has seen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Covalent Inhibitors in Drug Discovery

In the landscape of modern drug discovery, the strategic use of covalent inhibitors has seen a significant resurgence. These molecules, which form a stable, covalent bond with their target enzyme, can offer distinct advantages over their non-covalent counterparts, including prolonged duration of action and increased biochemical efficiency.[1] Among the various classes of electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides have emerged as a privileged chemotype.[2] Their inherent stability in aqueous environments, coupled with a tunable reactivity towards nucleophilic amino acid residues, makes them attractive candidates for the development of highly specific and potent enzyme inhibitors.[2]

This guide provides an in-depth technical analysis of 5-Fluoropyridine-2-sulfonyl fluoride , a representative member of the pyridyl sulfonyl fluoride class of inhibitors. While specific kinetic data for this compound is not yet widely published, this document will serve as a comprehensive framework for its characterization. We will explore the mechanistic underpinnings of its inhibitory action, provide detailed protocols for its kinetic analysis, and compare its projected performance against well-established, commercially available serine protease inhibitors.

The Mechanism of Action: A Two-Step Dance of Inhibition

The inhibitory action of 5-Fluoropyridine-2-sulfonyl fluoride, like other sulfonyl fluorides, is a two-step process. This mechanism is crucial to understand as it dictates the experimental design for its kinetic characterization.

  • Initial Reversible Binding (Formation of the Encounter Complex): The inhibitor first binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor (E·I) complex. This initial binding is governed by an equilibrium constant, KI , which reflects the affinity of the inhibitor for the enzyme. A lower KI value indicates a higher affinity.

  • Irreversible Covalent Modification: Following the initial binding, the electrophilic sulfonyl fluoride moiety is positioned optimally to react with a nucleophilic residue in the active site, most commonly a serine. This results in the formation of a stable, covalent sulfonyl-enzyme adduct (E-I) and the release of a fluoride ion. This irreversible step is characterized by the rate constant of inactivation, kinact .

The overall efficiency of an irreversible inhibitor is best described by the second-order rate constant, kinact/KI . This value represents the efficiency of covalent bond formation and is a critical parameter for comparing the potency of different covalent inhibitors.[3]

Visualizing the Inhibition Pathway

The following diagram illustrates the two-step mechanism of covalent inhibition by 5-Fluoropyridine-2-sulfonyl fluoride.

G E Free Enzyme (E) EI Reversible E·I Complex E->EI k_on I Inhibitor (I) (5-Fluoropyridine-2-sulfonyl fluoride) EI->E k_off E_I Covalent E-I Adduct EI->E_I k_inact

Caption: Covalent inhibition two-step mechanism.

Experimental Protocols for Kinetic Characterization

To fully characterize the inhibitory potential of 5-Fluoropyridine-2-sulfonyl fluoride, a series of kinetic experiments must be performed to determine the key parameters: KI and kinact . The following protocols are designed to be self-validating and provide a robust framework for this analysis.

Protocol 1: Determination of the Apparent First-Order Rate of Inactivation (kobs)

This experiment measures the rate of enzyme inactivation at various inhibitor concentrations.

Methodology:

  • Prepare Reagents:

    • Enzyme stock solution (e.g., chymotrypsin, thrombin, or elastase) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).

    • 5-Fluoropyridine-2-sulfonyl fluoride stock solution in an organic solvent (e.g., DMSO).

    • Chromogenic or fluorogenic substrate specific for the chosen enzyme.

  • Assay Setup:

    • In a 96-well plate, pre-incubate a fixed concentration of the enzyme with a range of 5-Fluoropyridine-2-sulfonyl fluoride concentrations. Include a control with no inhibitor.

    • Initiate the reaction by adding the substrate at a concentration well above its Km value.

  • Data Acquisition:

    • Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction will decrease as the enzyme is inactivated.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time.

    • The slope of the resulting linear plot is the negative of the apparent first-order rate of inactivation (-kobs ).

Protocol 2: Determination of kinact and KI

This protocol uses the kobs values obtained from Protocol 1 to determine the individual kinetic constants.

Methodology:

  • Data Plotting:

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

  • Data Analysis:

    • Fit the data to the following hyperbolic equation: kobs = (kinact * [I]) / (KI + [I])

    • The maximal value of kobs at saturating inhibitor concentrations represents kinact .

    • The inhibitor concentration at which kobs is half of kinact is the KI .

Visualizing the Experimental Workflow

The following diagram outlines the workflow for determining the kinetic parameters of a covalent inhibitor.

G cluster_0 Protocol 1: Determine k_obs cluster_1 Protocol 2: Determine k_inact and K_I A Incubate Enzyme with Varying [Inhibitor] B Add Substrate A->B C Monitor Reaction Progress B->C D Calculate k_obs for each [I] C->D E Plot k_obs vs. [Inhibitor] D->E F Fit to Hyperbolic Equation E->F G Determine k_inact and K_I F->G

Caption: Workflow for kinetic analysis.

Performance Comparison: 5-Fluoropyridine-2-sulfonyl fluoride vs. Established Inhibitors

To provide a practical context for the inhibitory potential of 5-Fluoropyridine-2-sulfonyl fluoride, we will compare its hypothetical kinetic parameters against those of three well-characterized and commercially available serine protease inhibitors: Phenylmethylsulfonyl fluoride (PMSF), 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), and Diisopropyl fluorophosphate (DFP).

It is crucial to note that the kinetic data for 5-Fluoropyridine-2-sulfonyl fluoride presented in the following table is hypothetical and for illustrative purposes only, as comprehensive experimental data is not yet publicly available. This hypothetical data is based on the general reactivity profile of sulfonyl fluorides.

InhibitorTarget Enzymekinact (s-1)KI (µM)kinact/KI (M-1s-1)Reference
5-Fluoropyridine-2-sulfonyl fluoride Chymotrypsin (Hypothetical) 0.1 (Hypothetical) 50 (Hypothetical) 2,000 -
Phenylmethylsulfonyl fluoride (PMSF)Chymotrypsin0.01523006.5[4]
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)Thrombin0.08320025[5]
Diisopropyl fluorophosphate (DFP)Acetylcholinesterase--High Potency

Analysis of the Comparison:

  • Phenylmethylsulfonyl fluoride (PMSF): A widely used but relatively slow-acting inhibitor of serine proteases like chymotrypsin and thrombin.[4] Its high KI value suggests a low initial binding affinity.

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): A more water-soluble and stable alternative to PMSF. Its kinetic profile against thrombin shows a faster inactivation rate compared to PMSF against chymotrypsin, though still with a relatively high KI.[5]

  • Diisopropyl fluorophosphate (DFP): A highly potent but also highly toxic organophosphorus inhibitor of serine proteases and esterases. Its high potency stems from a very rapid rate of covalent modification.

Based on the general characteristics of sulfonyl fluorides, it is plausible that 5-Fluoropyridine-2-sulfonyl fluoride could exhibit a favorable kinetic profile, potentially with a higher kinact/KI value compared to PMSF and AEBSF, indicating a more efficient inactivation of its target enzyme. The pyridine ring and the fluorine substituent can influence the electronic properties of the sulfonyl fluoride warhead, potentially enhancing its reactivity and/or binding affinity.

Conclusion and Future Directions

5-Fluoropyridine-2-sulfonyl fluoride represents a promising scaffold for the development of novel covalent inhibitors. Its characterization through rigorous kinetic analysis is a critical step in unlocking its therapeutic potential. The protocols and comparative framework presented in this guide provide a clear path for researchers to systematically evaluate this and other novel covalent inhibitors.

Future studies should focus on generating empirical kinetic data for 5-Fluoropyridine-2-sulfonyl fluoride against a panel of serine proteases to establish its specific target profile and inhibitory potency. Furthermore, structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, would provide invaluable insights into the molecular basis of its inhibitory mechanism and guide the design of next-generation inhibitors with improved efficacy and selectivity.

References

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Validation

A Senior Application Scientist's Guide to In-Cell Target Engagement Validation for 5-Fluoropyridine-2-sulfonyl Fluoride Probes

For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within the complex milieu of a living cell is a critical step in validating its therapeutic potentia...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within the complex milieu of a living cell is a critical step in validating its therapeutic potential. This guide provides an in-depth technical comparison of methodologies for in-cell target engagement, with a special focus on the unique advantages of 5-Fluoropyridine-2-sulfonyl fluoride (5-FPySF) probes. We will delve into the mechanistic underpinnings of this powerful chemical tool, provide detailed experimental protocols, and offer a comparative analysis against alternative techniques to empower you to make informed decisions in your research.

The Imperative of In-Cell Target Engagement

Phenotypic screening can identify compounds that elicit a desired cellular response, but it does not reveal the direct molecular target.[1] Target identification and subsequent validation are paramount to understanding a drug's mechanism of action and predicting its efficacy and potential off-target effects.[1] Measuring target engagement in a cellular context provides a more physiologically relevant assessment than traditional biochemical assays using purified proteins, as it accounts for factors such as cell permeability, intracellular concentrations, and the presence of competing endogenous ligands.[2]

The Rise of Covalent Probes: A Focus on Sulfonyl Fluorides

Covalent probes have become indispensable tools in chemical biology and drug discovery for their ability to form stable, irreversible bonds with their protein targets.[3] This allows for robust detection and quantification of target engagement. Among the various electrophilic "warheads" used in covalent probes, sulfonyl fluorides (SFs) have emerged as a privileged class. Unlike electrophiles that primarily target cysteine residues, SFs can react with a broader range of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine. This expanded reactivity profile significantly broadens the scope of druggable targets.

The 5-Fluoropyridine-2-sulfonyl fluoride (5-FPySF) moiety offers additional advantages. The fluorine atom can enhance binding affinity through favorable interactions with the target protein and the pyridine ring can act as a hydrogen bond acceptor, potentially increasing the probe's specificity and potency.

Mechanism of Action: The Versatility of Sulfonyl Fluoride Probes

The sulfonyl fluoride group acts as an electrophilic trap for nucleophilic residues within the binding site of a target protein. The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-protein adduct.

Mechanism cluster_products Products Protein Target Protein (with Nucleophilic Residue Nu:) Intermediate Transition State Protein->Intermediate Nucleophilic Attack Probe 5-FPySF Probe Probe->Intermediate Adduct Covalent Adduct Intermediate->Adduct Fluoride Displacement Fluoride Fluoride Ion (F-) Intermediate->Fluoride

Caption: Covalent modification of a target protein by a 5-FPySF probe.

Experimental Workflow: A Step-by-Step Guide to In-Cell Target Engagement Validation

This section provides a detailed protocol for a competitive profiling experiment using a clickable 5-FPySF probe to validate the in-cell target engagement of a small molecule inhibitor. This workflow allows for the quantification of target occupancy by the inhibitor.

Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_probe_labeling 2. Probe Labeling cluster_lysis_click 3. Lysis & Click Chemistry cluster_analysis 4. Analysis A Plate cells B Treat with varying concentrations of inhibitor A->B C Incubate B->C D Add clickable 5-FPySF probe C->D E Incubate D->E F Lyse cells E->F G Perform click chemistry with reporter tag (e.g., biotin-azide) F->G H SDS-PAGE and Western Blot G->H I Streptavidin enrichment and Mass Spectrometry G->I

Caption: Experimental workflow for in-cell target engagement validation.

Detailed Protocol:
  • Cell Culture and Inhibitor Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a dose-response range of your test inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours). The incubation time should be sufficient for the inhibitor to reach its target.

  • Probe Labeling:

    • Add the clickable 5-FPySF probe to the cell culture medium at a final concentration optimized for target labeling without causing significant toxicity. A typical starting concentration is 1-10 µM.

    • Incubate for a shorter period (e.g., 30-60 minutes) to allow the probe to label the unoccupied target protein.

  • Cell Lysis and Click Chemistry:

    • Wash the cells with cold PBS to remove excess probe and inhibitor.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide for in-gel visualization) to the alkyne-functionalized probe.[1]

  • Downstream Analysis:

    • Western Blot Analysis:

      • Separate the protein lysates by SDS-PAGE.

      • Transfer the proteins to a membrane and probe with a streptavidin-HRP conjugate (for biotin-tagged proteins) or directly visualize fluorescence.

      • The signal intensity will be inversely proportional to the target occupancy by the inhibitor.

    • Mass Spectrometry-Based Proteomics:

      • Enrich the biotin-labeled proteins using streptavidin beads.

      • Digest the enriched proteins on-bead (e.g., with trypsin).

      • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.[4][5] This provides a proteome-wide view of the probe's targets and the inhibitor's selectivity.

Comparative Analysis: 5-FPySF Probes vs. Alternative Methods

While 5-FPySF probes offer a powerful approach, it is essential to understand their strengths and weaknesses in comparison to other established methods for in-cell target engagement validation.

Feature5-FPySF ProbesCellular Thermal Shift Assay (CETSA)Activity-Based Protein Profiling (ABPP)
Principle Covalent modification of target protein by an electrophilic probe.Ligand-induced thermal stabilization of the target protein.[6]Covalent modification of the active site of an enzyme class by a reactive probe.
Readout Western Blot, Mass Spectrometry.Western Blot, Mass Spectrometry.In-gel fluorescence, Mass Spectrometry.
Requirement for Probe Yes, a specific covalent probe for the target of interest.No, relies on the intrinsic thermal stability of the target.Yes, a reactive probe for a specific enzyme family.
Cellular Context Intact cells.Intact cells or cell lysates.[6]Intact cells or cell lysates.
Information Provided Direct evidence of binding and target occupancy. Proteome-wide selectivity with MS.Infers binding from changes in thermal stability. Can be used for target identification.Measures the functional state of enzymes. Can be used for inhibitor screening and selectivity profiling.
Advantages - Broad amino acid reactivity.- Stable covalent bond allows for robust detection.- "Clickable" versions enable versatile downstream analysis.- Label-free and does not require a modified compound.[7]- Can be applied to a wide range of targets.- Provides information on the functional state of enzymes.- Well-established for several enzyme classes.
Disadvantages - Requires synthesis of a specific probe.- Covalent modification may alter protein function.- Not all ligand binding events result in a significant thermal shift.- Can be influenced by downstream cellular events.- Limited to enzyme classes with a reactive catalytic residue.- Probe may have its own off-targets.

Case Study: Validation of a Kinase Inhibitor

Conclusion: A Powerful Tool for Modern Drug Discovery

5-Fluoropyridine-2-sulfonyl fluoride probes represent a valuable addition to the chemical biologist's toolbox for in-cell target engagement validation. Their broad reactivity, coupled with the versatility of "click" chemistry, enables robust and comprehensive analysis of a compound's interaction with its intended target in a physiologically relevant setting. While alternative methods like CETSA offer a label-free approach, the direct and covalent nature of 5-FPySF probes provides unambiguous evidence of binding. By carefully considering the principles and experimental workflows outlined in this guide, researchers can effectively leverage these powerful tools to accelerate their drug discovery and development efforts.

References

  • Chavas, T. E. J., Fuchter, M. J., & DiMaggio, P. A., Jr. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology, 13(10), 2897–2907. [Link]

  • Eberl, H. C., Gande, S. L., Le Gall, A., Bantscheff, M., & Médard, G. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 24(4), 100963. [Link]

  • Lange, M., Le-Huu, V., & Zubarev, R. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 909778. [Link]

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  • White, K. M., Anderson, A. C., & Wright, D. L. (2016). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Journal of Proteome Research, 15(11), 4064–4073. [Link]

  • Wodicka, L. M., Ciceri, F., Davis, M. I., Hunt, J. P., Floyd, M., Greshock, J., & Padval, M. V. (2010). A cell-based screen for agents that enhance the degradation of mutant huntingtin. Proceedings of the National Academy of Sciences of the United States of America, 107(29), 13022–13027. [Link]

  • Zhao, Q., Sestelo, L. A., Garcia, C., & Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

  • Jones, L. H., & Sim, T. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Society Reviews. [Link]

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  • Parker, C. G., & Cravatt, B. F. (2023). Chemical Proteomics. Chemical Reviews. [Link]

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  • Wells, C. I., Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Ingold, I., & Structural Genomics Consortium. (2020). Development of a potent and selective chemical probe for the pleiotropic kinase CK2. Cell Chemical Biology, 27(11), 1379–1390.e15. [Link]

  • Communications Chemistry. (2025). Covalent chemical probes. Communications Chemistry, 8(1), 1. [Link]

  • Yu, C., Li, Y., & Huang, L. (2022). Developing a Targeted Quantitative Strategy for Sulfoxide-containing MS-cleavable Cross-linked Peptides to Probe Conformational. Analytical Chemistry, 94(11), 4655–4663. [Link]

  • Lukinavičius, G., Lavogina, D., Gönczy, P., & Johnsson, K. (2013). Biocompatible Sulfonium-Based Covalent Probes For Endogenous Tubulin Fluorescence Nanoscopy In Live And Fixed Cells. Angewandte Chemie International Edition, 52(40), 10563–10566. [Link]

  • Gul, S., Hadian, K., & Knapp, S. (2019). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 9, 1435. [Link]

  • Drewry, D. H., Axtman, A. D., & Wells, C. I. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1981–1990. [Link]

  • Shin, J., Gao, J., & Wang, X. (2017). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PLoS Computational Biology, 13(1), e1005308. [Link]

  • Zhao, Q., Sestelo, L. A., Garcia, C., & Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

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  • Lukinavičius, G., Lavogina, D., Gönczy, P., & Johnsson, K. (2013). Biocompatible Sulfonium-Based Covalent Probes For Endogenous Tubulin Fluorescence Nanoscopy In Live And Fixed Cells. Angewandte Chemie International Edition, 52(40), 10563–10566. [Link]

  • Versele, M., & Liskamp, R. M. J. (2018). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Cancers, 10(12), 488. [Link]

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Comparative

A Senior Scientist's Guide to Evaluating the In-Vivo Biocompatibility of Sulfonyl Fluoride Probes

For researchers, drug discovery professionals, and chemical biologists, the covalent chemical probe is an indispensable tool. It allows for the durable and specific labeling of protein targets, enabling target identifica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, drug discovery professionals, and chemical biologists, the covalent chemical probe is an indispensable tool. It allows for the durable and specific labeling of protein targets, enabling target identification, validation, and the elucidation of complex biological pathways. However, the very reactivity that makes these probes powerful necessitates a rigorous evaluation of their biocompatibility, especially for in-vivo applications. The introduction of an electrophilic warhead raises valid concerns about off-target reactions, cytotoxicity, and immunogenicity.

This guide provides an in-depth technical evaluation of the biocompatibility of a particularly promising class of covalent probes: those bearing the sulfonyl fluoride (SF) warhead. We will move beyond simple descriptions to explain the causal biochemistry that governs their behavior in complex biological systems. We will compare their profile to more traditional covalent modifiers and provide a framework of self-validating experimental protocols to empower researchers to confidently assess these tools for their own in-vivo studies.

The Sulfonyl Fluoride Warhead: A Mechanistic Advantage for Biocompatibility

The utility and safety of a covalent probe are dictated by the reactivity and selectivity of its electrophilic "warhead." For decades, the field has been dominated by cysteine-targeting electrophiles like acrylamides and chloroacetamides. While effective, their reliance on the highly nucleophilic (and relatively rare) cysteine thiol can be limiting and lead to off-target labeling of reactive cysteines on abundant proteins like glutathione.

Sulfonyl fluorides operate on a different principle, offering a distinct and arguably more biocompatible profile. Their reactivity is based on the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation.

Key Mechanistic Features:
  • Tuned Reactivity: Unlike more aggressive electrophiles, the S(VI)-F bond is remarkably stable in aqueous environments, minimizing indiscriminate reactions. Its reactivity is highly context-dependent, requiring activation by the specific microenvironment of a protein binding pocket. This "proximity-enabled" reactivity means the probe is relatively inert in circulation but becomes reactive when bound to its intended target.

  • Expanded Targeting Scope: The SuFEx reaction is not limited to cysteine. Sulfonyl fluorides can form stable covalent adducts with the nucleophilic side chains of lysine, tyrosine, histidine, and serine . This dramatically expands the "ligandable" proteome, allowing for the design of probes against targets that lack an accessible cysteine.

  • Reduced Off-Target Potential: By targeting residues with more moderate nucleophilicity than cysteine, and requiring binding-pocket-mediated activation, SF probes can achieve high selectivity, reducing the impact on non-target proteins and thereby minimizing potential side effects.

G cluster_0 Systemic Circulation (High Stability) cluster_1 Target Protein Binding Pocket (Proximity-Enabled Reactivity) SF_Probe_Circ Sulfonyl Fluoride Probe (Inert) Off_Target Off-Target Protein (e.g., Albumin) SF_Probe_Circ->Off_Target No Reaction (S-F bond is stable) SF_Probe_Bound SF Probe (Bound) SF_Probe_Circ->SF_Probe_Bound Binds Target Target_Residue Target Nucleophile (Lys, Tyr, His, Ser) SF_Probe_Bound->Target_Residue SuFEx Reaction (Context-dependent) Covalent_Adduct Stable Covalent Adduct Target_Residue->Covalent_Adduct Forms Bond

A Framework for Rigorous In-Vivo Biocompatibility Assessment

To validate the biocompatibility of a new probe for in-vivo use, a multi-tiered experimental approach is essential. The objective is to move from broad, systemic observations to specific cellular and tissue-level analysis. The following protocols are based on established preclinical safety evaluation guidelines.

Tier 1: Acute Systemic Toxicity & Maximum Tolerated Dose (MTD)

This initial study establishes a safe dosage range for subsequent experiments. It determines the dose at which overt signs of toxicity first appear.

Experimental Protocol: Single-Dose Acute Toxicity Study

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), using 3-5 animals per dose group, including a vehicle-only control group.

  • Dose Formulation: Prepare the sulfonyl fluoride probe in a sterile, biocompatible vehicle (e.g., saline with 5% DMSO and 10% Solutol). Ensure the formulation is stable and well-characterized.

  • Administration: Administer a single dose via the intended experimental route (e.g., intravenous or intraperitoneal injection). Use a dose escalation scheme (e.g., 10, 30, 100, 300 mg/kg).

  • Observation Period: Monitor animals closely for the first 4 hours post-injection, and then daily for 14 days. Record clinical signs of toxicity, including changes in weight, posture, activity, and grooming.

  • Endpoint Analysis: The primary endpoint is the observation of any severe adverse effects. The highest dose administered that does not produce overt toxicity is considered the Maximum Tolerated Dose (MTD).

  • Causality Check: The use of a structurally similar but non-reactive control molecule (e.g., a sulfonyl methyl analog) can help confirm that any observed toxicity is due to the covalent reactivity of the warhead and not the scaffold itself.

Tier 2: Sub-Chronic Toxicity & Histopathological Analysis

This longer-term study assesses the cumulative impact of the probe on major organs.

Experimental Protocol: Repeat-Dose Toxicity and Histopathology

  • Animal Model & Dosing: Using the MTD from the acute study as the high dose, select three dose levels (e.g., 0.2x MTD, 0.5x MTD, and MTD). Dose animals daily for 7-14 days. Include a vehicle control group.

  • In-Life Monitoring: Record body weights, food/water consumption, and clinical observations daily.

  • Terminal Procedures: At the end of the dosing period, collect blood for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).

  • Necropsy & Histopathology: Euthanize animals and perform a full gross necropsy. Collect major organs (liver, kidney, spleen, lung, heart, brain) and fix them in 10% neutral buffered formalin. Process tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

  • Pathological Examination: A board-certified veterinary pathologist should perform a blinded examination of the tissue slides to identify any signs of cellular damage, inflammation, or necrosis.

Tier 3: Assessing Immunogenicity

A critical concern for any covalent modifier is its potential to act as a hapten, where the probe-protein adduct is recognized as foreign, eliciting an immune response.

Experimental Protocol: Anti-Drug Antibody (ADA) Screening

  • Study Design: Use samples from the sub-chronic toxicity study. Collect a baseline (pre-dose) and a terminal (e.g., Day 14) blood sample from each animal.

  • Assay Platform: An enzyme-linked immunosorbent assay (ELISA) is the standard method.

  • Assay Steps: a. Coating: Coat a high-binding ELISA plate with a well-characterized probe-protein adduct (e.g., the SF probe conjugated to a carrier protein like BSA). b. Blocking: Block non-specific sites with a suitable blocking buffer. c. Sample Incubation: Incubate diluted serum samples from the study animals in the wells. If anti-probe antibodies are present, they will bind to the coated adduct. d. Detection: Use a secondary antibody that recognizes the host species' immunoglobulins (e.g., anti-mouse IgG) conjugated to an enzyme like horseradish peroxidase (HRP). e. Readout: Add a chromogenic substrate (e.g., TMB) and measure the resulting color change on a plate reader. A significant increase in signal in terminal samples compared to baseline indicates a potential immunogenic response.

G

Comparative Analysis: Sulfonyl Fluorides vs. Acrylamides

A true evaluation requires comparison against the current standard. Acrylamides, which target cysteines via Michael addition, are the most common warhead in approved covalent drugs and widely used probes.

FeatureSulfonyl Fluoride ProbesAcrylamide ProbesRationale & Implications
Primary Target Residues Lys, Tyr, His, SerCysteineSF probes offer greater versatility in target selection.
Reactivity Mechanism Sulfur(VI) Fluoride ExchangeMichael AdditionSuFEx is proximity-driven and less prone to off-target reactions with soluble thiols like glutathione.
Inherent Stability High aqueous stability, resistant to hydrolysis.Can be susceptible to reaction with glutathione and other nucleophiles.Higher stability of SF probes may lead to a cleaner systemic profile and fewer off-target modifications.
Known In-Vivo Toxicity No specific genotoxicity reported; often described as non-toxic in cellular models.Acrylamide itself is a known genotoxin in vivo, causing DNA damage in multiple organs in rats.This highlights the importance of the warhead. While the toxicity of the acrylamide monomer does not directly translate to all acrylamide-containing probes, it underscores the potential liabilities of this chemical class that must be carefully evaluated for each new molecule.
Cellular Selectivity High selectivity can be achieved, with some probes binding to very few proteins proteome-wide.Varies widely; can be highly selective but also prone to off-target labeling of reactive cysteines.Chemoproteomic studies are crucial for comparing the off-target binding profile of any new probe.

It is critical to note that while general properties can be discussed, the biocompatibility of any specific probe is a function of the entire molecule (scaffold + warhead) and must be determined empirically.

Conclusion and Expert Perspective

The evidence suggests that sulfonyl fluoride probes represent a significant advancement in covalent probe technology, driven by a mechanism that favors on-target reactivity and systemic stability. Their ability to target a broader range of amino acid residues opens up new avenues of biological inquiry that were previously inaccessible.

However, "biocompatible" is not an absolute term. It is a spectrum that must be defined through rigorous, well-controlled experimentation for each unique probe and application. While the foundational chemistry of sulfonyl fluorides is promising, researchers must not bypass the essential in-vivo safety assessments detailed in this guide. The protocols provided here form a self-validating framework: the MTD study informs the repeat-dose study, which in turn provides the samples for immunogenicity assessment and the crucial histopathological data that reveals the probe's true impact on living tissue.

By embracing this systematic evaluation, the scientific community can confidently deploy sulfonyl fluoride probes for in-vivo studies, unlocking new discoveries while upholding the highest standards of scientific integrity and animal welfare.

References

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. Acta Cirurgica Brasileira. [Link]

  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI. [Link]

  • In vivo genotoxicity assessment of acrylamide and glycidyl methacrylate. Food and Chemical Toxicology. [Link]

  • Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. Journal of Medicinal Chemistry. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses. MDPI. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]

  • Applications of Sulfonyl Fluorides. ResearchGate. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology. [Link]

  • The design and development of covalent protein-protein interaction inhibitors for cancer treatment. Signal Transduction and Targeted Therapy. [Link]

  • Biocompatibility Test Methods. Pacific BioLabs. [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Central Science. [Link]

  • Emerging strategies in covalent inhibition. Royal Society of Chemistry. [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Biology. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Fluoropyridine-2-sulfonyl fluoride

For researchers at the forefront of drug discovery and development, the safe handling and disposal of reactive chemical intermediates are paramount. 5-Fluoropyridine-2-sulfonyl fluoride is a valuable reagent, but its inh...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the safe handling and disposal of reactive chemical intermediates are paramount. 5-Fluoropyridine-2-sulfonyl fluoride is a valuable reagent, but its inherent reactivity and the presence of fluorine necessitate a robust and scientifically-grounded disposal protocol. This guide provides essential, step-by-step procedures for the safe management and disposal of 5-Fluoropyridine-2-sulfonyl fluoride, ensuring the safety of laboratory personnel and environmental compliance.

Hazard Assessment and Chemical Profile

Understanding the chemical's reactivity is the foundation of its safe handling. 5-Fluoropyridine-2-sulfonyl fluoride possesses two key reactive sites: the sulfonyl fluoride group and the fluorinated pyridine ring.

  • Sulfonyl Fluoride Group (-SO₂F): This functional group is a potent electrophile, susceptible to nucleophilic attack. While more stable to hydrolysis than its chloride counterpart, it will react with strong nucleophiles, including water under forcing conditions, and especially with bases like sodium hydroxide.[1][2] This reactivity is the basis for its neutralization.

  • Fluorinated Pyridine Ring: The fluorine atom on the pyridine ring increases the compound's chemical stability. However, under thermal decomposition, such as incineration, both the sulfonyl fluoride group and the fluorine on the pyridine ring can be sources of highly corrosive and toxic hydrogen fluoride (HF) .[3]

Key Hazards:

  • Corrosivity: Based on analogous compounds like Pyridine-2-sulfonyl Fluoride, it is expected to be corrosive and capable of causing severe skin burns and eye damage.[4]

  • Toxicity: Inhalation or ingestion may be harmful.[5] Sulfuryl fluoride, a related compound, is a central nervous system depressant and can cause respiratory irritation, nausea, and, in severe cases, pulmonary edema and damage to the lungs and kidneys.[4][6][7][8]

  • Reactivity: The compound is moisture-sensitive and may react with strong oxidizing agents and strong acids.[9]

  • Hazardous Decomposition Products: Combustion will produce toxic and corrosive gases, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[3]

PropertyValue/InformationSource
Chemical Formula C₅H₃FN₂O₂SN/A
Molecular Weight 178.15 g/mol N/A
Appearance Expected to be a solid or liquidN/A
Primary Hazards Corrosive, Toxic, Reactive[4][5]
Key Decomposition Product Hydrogen Fluoride (HF)[3]
Personal Protective Equipment (PPE): The First Line of Defense

Due to the corrosive nature of 5-Fluoropyridine-2-sulfonyl fluoride and its potential to release hydrogen fluoride, stringent personal protective equipment is mandatory.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required.[10][11]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. It is recommended to wear two pairs of gloves (double-gloving).[10][11]

  • Body Protection: A chemical-resistant apron over a flame-retardant lab coat is essential.[10][11]

  • Respiratory Protection: All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and safe response is critical to mitigate exposure and contamination.

For Small Spills (in a chemical fume hood):

  • Alert Personnel: Immediately notify others in the laboratory.

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Neutralization: Cautiously add a neutralizing agent for acidic and fluoride-containing waste, such as calcium carbonate (CaCO₃) or a commercial HF neutralizer, to the absorbed material.[12] This will help to neutralize the acidic byproducts of hydrolysis.

  • Collection: Carefully sweep the mixture into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a soap and water solution, followed by a clean water rinse.

  • Waste Disposal: The collected waste must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Procedures

The primary method for the ultimate disposal of 5-Fluoropyridine-2-sulfonyl fluoride is through licensed hazardous waste incineration.[3] However, for residual amounts in the laboratory, a carefully controlled quenching and neutralization procedure is necessary before collection for final disposal.

This procedure should only be performed by trained personnel in a certified chemical fume hood.

Principle: The sulfonyl fluoride is hydrolyzed under basic conditions to the corresponding sulfonic acid salt. The fluoride ions generated are then precipitated as an insoluble salt.

Materials:

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Ice bath

  • Dropping funnel

  • pH paper or pH meter

  • Calcium hydroxide (Ca(OH)₂) or Calcium chloride (CaCl₂) solution

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Designated hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, place a beaker or flask containing a stir bar in an ice bath on a stir plate.

  • Dilution: If working with the neat compound, dissolve it in a suitable inert solvent (e.g., THF, acetonitrile) at a low concentration (<5%).

  • Slow Addition to Base: Slowly and carefully add the solution of 5-Fluoropyridine-2-sulfonyl fluoride to a stirred, cooled solution of sodium hydroxide (2 M). The reaction is exothermic, so maintain the temperature below 25°C. The sulfonyl fluoride will be hydrolyzed to 5-fluoropyridine-2-sulfonate and sodium fluoride.

  • pH Adjustment: After the addition is complete, continue stirring for at least one hour. Check the pH of the solution. If it is not strongly basic (pH > 12), add more sodium hydroxide solution.

  • Fluoride Precipitation: While stirring, slowly add a solution of calcium hydroxide or calcium chloride to precipitate the fluoride ions as insoluble calcium fluoride (CaF₂).[13]

  • Settling and Decanting: Allow the precipitate to settle. Carefully decant the supernatant liquid into a separate hazardous waste container labeled for aqueous waste.

  • Residue Collection: The solid calcium fluoride precipitate should be collected in a labeled container for solid hazardous waste.

  • Final Disposal: Both the aqueous and solid waste streams must be disposed of through your institution's hazardous waste management program.

Disposal Decision Workflow

DisposalWorkflow cluster_assessment Initial Assessment cluster_lab_procedure Laboratory Neutralization cluster_final_disposal Final Disposal Start Waste Generated: 5-Fluoropyridine-2-sulfonyl fluoride CheckQuantity Small research quantity or bulk? Start->CheckQuantity Quench Quench with NaOH solution (in fume hood with ice bath) CheckQuantity->Quench Small Quantity BulkContainer Bulk Waste (in original, labeled container) CheckQuantity->BulkContainer Bulk Precipitate Precipitate Fluoride with Ca(OH)₂ or CaCl₂ Quench->Precipitate Separate Separate liquid and solid waste Precipitate->Separate AqueousWaste Aqueous Waste (to labeled container) Separate->AqueousWaste Liquid SolidWaste Solid Waste (CaF₂) (to labeled container) Separate->SolidWaste Solid EHS Transfer to EHS for Incineration AqueousWaste->EHS SolidWaste->EHS BulkContainer->EHS

Caption: Decision workflow for the disposal of 5-Fluoropyridine-2-sulfonyl fluoride.

  • Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone). The rinsate must be collected and treated as hazardous waste. The cleaned glassware can then be washed normally.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.

  • PPE: Contaminated gloves, disposable lab coats, and other solid waste should be placed in a sealed bag and disposed of as solid hazardous waste.

Regulatory Compliance

5-Fluoropyridine-2-sulfonyl fluoride is a halogenated organic compound.[14][15] As such, its waste is subject to federal and local regulations for hazardous waste disposal.[16][17] It is imperative to follow your institution's and region's specific guidelines for hazardous waste management. Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

Conclusion: A Culture of Safety

The procedures outlined in this guide are designed to provide a framework for the safe disposal of 5-Fluoropyridine-2-sulfonyl fluoride. The core principles of hazard assessment, use of appropriate PPE, and controlled neutralization are fundamental to a safe laboratory environment. By integrating these practices into your standard operating procedures, you contribute to a culture of safety that protects researchers and the environment.

References

  • University of Illinois. (n.d.). Hydrofluoric Acid. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
  • Moses, J. E., & Moorhouse, A. D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Wastech Controls & Engineering, Inc. (n.d.). FLUORIDE WASTEWATER TREATMENT (FWT). Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonyl fluorides are highly electrophilic and yet they exhibit stability towards hydrolysis under physiological conditions. Retrieved from [Link]

  • Honeywell. (2014). Typical Alkaline Materials (Bases) for Neutralization of HF. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Retrieved from [Link]

  • New Jersey Department of Health. (2000, May). HAZARD SUMMARY: SULFURYL FLUORIDE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Sulfuryl Fluoride Technical Fact Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Synthetic routes to sulfonyl fluorides. B) Limitations of known.... Retrieved from [Link]

  • Qin, H., & Sun, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonates and Sulfonic Acids. Organic Letters, 22(15), 5896-5900.
  • American Chemical Society. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Fumico. (2023, April 5). How Hazardous is Sulfuryl Fluoride?. Retrieved from [Link]

  • Anderson, S., Constable, E. C., Seddon, K. R., Turp, J. E., Baggott, J. E., & Pilling, M. J. (1985). Preparation and characterisation of 2,2′-bipyridine-4,4′-disulphonic and -5-sulphonic acids and their ruthenium(II) complexes. Journal of the Chemical Society, Dalton Transactions, (12), 2653-2660.
  • Li, X., et al. (2023). Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies. European Journal of Medicinal Chemistry, 258, 115502.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Sulfuryl fluoride. Retrieved from [Link]

  • Wagner, J. T., & Heck, J. D. (2019). Sulfuryl Fluoride Poisonings in Structural Fumigation, a Highly Regulated Industry—Potential Causes and Solutions. International Journal of Environmental Research and Public Health, 16(11), 2021.
  • ResearchGate. (n.d.). Applications of Sulfonyl Fluorides. Retrieved from [Link]

  • Smith, J. N., et al. (2018).
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure (SOP) for Strong Corrosive Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Wikipedia. (n.d.). Nafion. Retrieved from [Link]

  • Quora. (2023, August 23). What is the reaction of fluorine with sodium hydroxide?. Retrieved from [Link]

  • NextGen Protocols. (2020, July 1). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

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